molecular formula C14H11NO3 B1311941 4'-Nitro-2-phenylacetophenone CAS No. 3769-84-4

4'-Nitro-2-phenylacetophenone

Cat. No.: B1311941
CAS No.: 3769-84-4
M. Wt: 241.24 g/mol
InChI Key: KWRIWTMLSQASGM-UHFFFAOYSA-N
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Description

4'-Nitro-2-phenylacetophenone is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRIWTMLSQASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446900
Record name 4'-NITRO-2-PHENYLACETOPHENONE
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3769-84-4
Record name 4'-NITRO-2-PHENYLACETOPHENONE
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URL https://comptox.epa.gov/dashboard/DTXSID60446900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 4'-Nitro-2-phenylacetophenone?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4'-Nitro-2-phenylacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 3769-84-4) is an aromatic ketone featuring a nitro-substituted phenyl ring and a benzyl substituent adjacent to the carbonyl group.[1][2] While its direct experimental data is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a synthetic intermediate. This guide provides a comprehensive analysis of its core physical and chemical properties. By leveraging established principles of physical organic chemistry and drawing comparisons with well-characterized structural analogs, we will project its expected characteristics, including spectroscopic signatures and thermal properties. Furthermore, this document outlines a robust, self-validating experimental workflow for the definitive characterization of this and similar novel compounds, ensuring scientific integrity and reproducibility.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.

Chemical Identifiers
PropertyValueSource
CAS Number 3769-84-4[1][2]
Molecular Formula C₁₄H₁₁NO₃[1][2]
Molecular Weight 241.24 g/mol [1][2]
IUPAC Name 1-(4-nitrophenyl)-2-phenylethan-1-one[2]
Molecular Structure

The structure of this compound incorporates three key functional regions:

  • A p-nitrophenyl ketone core, which significantly influences the molecule's electronic properties and reactivity.

  • An α-phenyl group , which introduces steric bulk and additional aromatic character.

  • A methylene bridge (-CH₂-) connecting the carbonyl group and the α-phenyl ring.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Direct experimental values for this compound are scarce. However, we can reliably predict its properties by analyzing its structure and comparing it to well-documented analogs like 4'-Nitroacetophenone (CAS 100-19-6) and 4'-Phenylacetophenone (CAS 92-91-1).

Property4'-Nitroacetophenone (Analog 1)4'-Phenylacetophenone (Analog 2)This compound (Predicted) Justification for Prediction
Appearance Yellow crystalline powder[3]White to yellow powderPale yellow to yellow crystalline solidThe nitrophenyl moiety typically imparts a yellow color. The increased molecular weight and aromaticity suggest a solid state at room temperature.
Melting Point 75-81 °C[4]118-125 °C>125 °CThe addition of the bulky α-phenyl group to the 4'-nitroacetophenone structure will likely increase crystal lattice energy and molecular weight, leading to a significantly higher melting point than both analogs.
Boiling Point 202 °C (lit.)[5][6]168 °C (at 8.0 hPa)[7]>202 °C (at atm. pressure)Increased molecular weight and polarity due to the nitro group would raise the boiling point compared to non-nitrated analogs. It will be higher than 4'-nitroacetophenone due to the additional phenyl ring.
Solubility Insoluble in water; Soluble in hot ethanol, ether, benzene[5][6]0.096 g/L in water (25°C)[7]Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Chloroform)The molecule is large and predominantly nonpolar, ensuring water insolubility. The polar ketone and nitro groups will confer solubility in a range of common organic solvents.

Predicted Spectroscopic Profile

The unique electronic and structural features of this compound should give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions corresponding to its key functional groups:

  • C=O (Ketone) Stretch: A strong, sharp peak expected around 1690-1710 cm⁻¹ . Conjugation with the nitrophenyl ring will shift this to a slightly lower wavenumber.

  • N-O (Nitro) Asymmetric Stretch: A strong peak expected around 1515-1550 cm⁻¹ .

  • N-O (Nitro) Symmetric Stretch: A medium to strong peak expected around 1340-1370 cm⁻¹ .

  • C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹ .

  • C=C (Aromatic) Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should be highly informative:

    • Methylene Protons (-CH₂-) : A singlet appearing around 4.2-4.5 ppm . The deshielding is due to the adjacent carbonyl and phenyl groups.

    • α-Phenyl Protons : A multiplet integrating to 5 protons in the 7.2-7.4 ppm region.

    • Nitrophenyl Protons : Two distinct doublets are expected due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitro group will be downfield (around 8.3 ppm ), while the protons ortho to the ketone will be slightly upfield (around 8.1 ppm ).

  • ¹³C NMR:

    • Carbonyl Carbon (C=O) : Expected to be significantly downfield, around 195-198 ppm .

    • Methylene Carbon (-CH₂-) : Expected around 45-50 ppm .

    • Aromatic Carbons : A complex set of signals between 120-155 ppm . The carbon bearing the nitro group will be one of the most downfield aromatic signals.

Experimental Characterization Workflow

To empirically validate the predicted properties and ensure the identity and purity of a synthesized batch of this compound, a systematic, multi-technique approach is required. This workflow serves as a self-validating system, where each step confirms the findings of the previous one.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Characterization Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR 1H & 13C NMR Spectroscopy (Confirms Structure) Purification->NMR MS Mass Spectrometry (Confirms Molecular Weight) IR FTIR Spectroscopy (Confirms Functional Groups) NMR->IR HPLC HPLC-UV (Assesses Purity >95%) MP Melting Point Analysis (Confirms Purity & Identity) HPLC->MP

Caption: A logical workflow for the synthesis and characterization of novel compounds.

Step-by-Step Protocol:
  • Synthesis and Purification:

    • Synthesize the target compound via an appropriate method (e.g., Friedel-Crafts acylation followed by α-phenylation or related cross-coupling strategies).

    • Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) until a single spot is observed by TLC.

  • Structural Verification via Spectroscopy:

    • Mass Spectrometry (MS): Dissolve a small sample in a suitable solvent (e.g., acetonitrile) and analyze via ESI-MS or GC-MS. The primary objective is to confirm the molecular ion peak corresponding to the calculated molecular weight (241.24 g/mol ).

    • NMR Spectroscopy: Prepare a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The spectra must be consistent with the predicted chemical shifts, integration values, and splitting patterns.

  • Purity and Physical Property Determination:

    • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient). The goal is to obtain a single, sharp peak, confirming purity (ideally >98%).

    • Melting Point Analysis: Use a calibrated melting point apparatus to determine the melting range. A sharp, narrow range (e.g., < 2 °C) is indicative of high purity.

    • FTIR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet or ATR). Confirm the presence of the key vibrational bands as predicted.

Conclusion

This compound is a molecule whose properties can be confidently predicted based on well-understood chemical principles and data from structural analogs. It is anticipated to be a high-melting, yellow crystalline solid, insoluble in water but soluble in common organic solvents. Its spectroscopic profile is expected to show characteristic signals for its ketone, nitro, and dual aromatic functionalities. While these predictions provide a strong foundation for researchers, they must be substantiated through the rigorous, multi-step experimental workflow detailed herein. Such validation is critical for ensuring the reliability of any subsequent use of this compound in research and development.

References

  • NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • Stenutz. 4'-nitroacetophenone. Available from: [Link]

  • Pharmaffiliates. CAS No : 100-19-6| Chemical Name : 4'-Nitroacetophenone. Available from: [Link]

  • Chemsrc. 4-Nitroacetophenone | CAS#:100-19-6. Available from: [Link]

  • SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum. Available from: [Link]

  • PubChem. p-Nitroacetophenone | C8H7NO3 | CID 7487. National Institutes of Health. Available from: [Link]

  • NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. National Institutes of Health. Available from: [Link]

  • Wikipedia. 4-Nitrophenol. Available from: [Link]

  • PubChem. 4'-Nitroacetophenone 4-nitrophenylhydrazone | C14H12N4O4 | CID 5718061. National Institutes of Health. Available from: [Link]

  • PubChem. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791. National Institutes of Health. Available from: [Link]

  • IndiaMART. 4-Phenylacetophenone for Synthesis Industrial Lab Chemicals at Best Price. Available from: [Link]

  • NIST. 4'-(2-Methylpropyl)acetophenone. NIST Chemistry WebBook. Available from: [Link]

  • ChemBK. 4-Phenylacetophenone. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic compounds is paramount. 4'-Nitro-2-phenylacetophenone is a derivative of acetophenone featuring a nitro functional group and a benzyl substituent, making it a valuable scaffold in synthetic chemistry. Its chemical properties and potential biological activities are intrinsically linked to its molecular structure. This guide provides a comprehensive analysis of this compound using a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals.

The structural confirmation of a synthesized molecule is a self-validating process; each piece of spectroscopic data must logically support the others to build an unassailable structural hypothesis. This document will walk through the interpretation of each technique, culminating in a unified confirmation of the structure of this compound.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The strong electron-withdrawing nature of the nitro and carbonyl groups, combined with the influence of two aromatic rings, results in a distinct and predictable spectrum for this compound.

The interpretation is based on synthesizing data from its structural precursors: 4'-nitroacetophenone and 2-phenylacetophenone.[1][2]

  • Aromatic Protons (AA'BB' System): The protons on the 4'-nitrophenyl ring (H-2', H-3', H-5', H-6') form a classic AA'BB' system due to the strong para-substituent. The protons ortho to the nitro group (H-3', H-5') are shifted significantly downfield due to the nitro group's powerful deshielding effect. The protons ortho to the carbonyl group (H-2', H-6') are also downfield, appearing as a distinct doublet.

  • Aromatic Protons (Multiplet): The five protons on the unsubstituted 2-phenyl ring (H-2" to H-6") are less affected by the electron-withdrawing groups and will appear as a complex multiplet further upfield, typical for a monosubstituted benzene ring.[1]

  • Methylene Protons (Singlet): The two protons of the methylene bridge (-CH₂-) are adjacent to both a carbonyl group and a phenyl ring. They are chemically equivalent and have no adjacent protons, thus appearing as a sharp singlet. Their position is downfield due to the deshielding effect of the adjacent carbonyl.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.30 Doublet 2H H-3', H-5' Ortho to electron-withdrawing NO₂ group; strong deshielding.
~ 8.15 Doublet 2H H-2', H-6' Ortho to electron-withdrawing C=O group.
~ 7.20 - 7.40 Multiplet 5H H-2", H-3", H-4", H-5", H-6" Protons of the unsubstituted phenyl ring.

| ~ 4.30 | Singlet | 2H | -CH₂- | Adjacent to C=O and phenyl group; no coupling. |

Typical Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 2-3 seconds. Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete accounting of the carbon skeleton.

The interpretation leverages spectral data from related acetophenones.[3][4][5]

  • Carbonyl Carbon: The ketone carbonyl carbon (C=O) is significantly deshielded and appears furthest downfield, typically above 190 ppm.

  • Aromatic Carbons: The molecule contains 12 aromatic carbons. Due to symmetry in the 2-phenyl ring and the para-substituted ring, fewer than 12 signals are expected. The carbon bearing the nitro group (C-4') is highly deshielded, while the ipso-carbons (C-1', C-1") and the carbonyl-attached carbon (C-1') also show distinct downfield shifts.

  • Methylene Carbon: The methylene carbon (-CH₂-) signal appears in the aliphatic region, shifted downfield by the adjacent carbonyl and phenyl groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 195.5 C=O Ketone carbonyl carbon, deshielded.
~ 150.5 C-4' Aromatic carbon attached to the NO₂ group.
~ 141.0 C-1' Quaternary carbon, deshielded by C=O and attached to the nitrated ring.
~ 134.0 C-1" Quaternary carbon of the 2-phenyl ring.
~ 129.5 C-2", C-6" Phenyl ring carbons.
~ 129.0 C-2', C-6' Carbons ortho to the carbonyl group.
~ 128.8 C-3", C-5" Phenyl ring carbons.
~ 127.5 C-4" Phenyl ring carbon.
~ 124.0 C-3', C-5' Carbons ortho to the NO₂ group.

| ~ 45.5 | -CH₂- | Methylene bridge carbon, deshielded by adjacent groups. |

Typical Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used if necessary.

  • Acquisition: Acquire the spectrum on a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer using a proton-decoupled pulse sequence.

  • Parameters: Employ a standard pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2.0 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The expected spectrum for this compound is dominated by strong absorptions from the nitro and carbonyl groups.

  • C=O Stretch: The carbonyl (ketone) group conjugated with the aromatic ring will produce a very strong and sharp absorption band. Conjugation lowers the frequency compared to a simple aliphatic ketone.

  • N-O Stretches: The nitro group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch and a symmetric stretch. Their positions are indicative of an aromatic nitro compound.[6]

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both sp² (aromatic) and sp³ (aliphatic) hybridized carbons. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring C=C stretching vibrations appear as a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~ 3100 - 3000 Medium-Weak C-H Stretch Aromatic (sp²)
~ 2950 - 2850 Weak C-H Stretch Aliphatic (sp³)
~ 1690 Strong, Sharp C=O Stretch Conjugated Ketone
~ 1600, 1585, 1450 Medium-Weak C=C Stretch Aromatic Ring
~ 1525 Strong Asymmetric N-O Stretch Aromatic Nitro

| ~ 1345 | Strong | Symmetric N-O Stretch | Aromatic Nitro |

Typical Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Processing: The resulting transmittance or absorbance spectrum is displayed directly.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. When the molecule is ionized, the resulting molecular ion can break apart into smaller, characteristic fragment ions.

The molecular formula of this compound is C₁₄H₁₁NO₃, giving it a molecular weight of approximately 241.24 g/mol . The mass spectrum is predicted by considering the fragmentation of its constituent parts.[7][8][9]

  • Molecular Ion (M⁺•): A peak at m/z = 241 corresponding to the intact molecular ion is expected.

  • Base Peak (α-Cleavage): The most likely fragmentation is alpha-cleavage of the bond between the carbonyl group and the methylene bridge. This would form the highly stable 4-nitrobenzoyl cation, which would be the base peak.

  • Other Key Fragments: Loss of the benzyl radical from the molecular ion would also lead to the 4-nitrobenzoyl cation. Cleavage on the other side of the carbonyl is less likely. Another important fragmentation pathway involves the benzyl portion, which can form the tropylium ion.

Predicted Key Fragments in EI-Mass Spectrum

m/z Proposed Ion Structure Fragmentation Pathway
241 [C₁₄H₁₁NO₃]⁺• Molecular Ion (M⁺•)
150 [O₂N-C₆H₄-CO]⁺ α-cleavage, loss of benzyl radical (•CH₂C₆H₅)
120 [O₂N-C₆H₄]⁺ Loss of CO from the 4-nitrobenzoyl cation
91 [C₇H₇]⁺ Tropylium ion from the benzyl fragment

| 77 | [C₆H₅]⁺ | Phenyl cation |

G M Molecular Ion [C₁₄H₁₁NO₃]⁺• m/z = 241 F150 4-Nitrobenzoyl Cation [C₈H₄NO₃]⁺ m/z = 150 (Base Peak) M->F150 - •CH₂C₆H₅ F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F91 - •COC₆H₄NO₂ F120 Nitrophenyl Cation [C₆H₄NO₂]⁺ m/z = 120 F150->F120 - CO

Caption: Key Fragmentation Pathways for this compound.

Typical Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion: A Unified Structural Confirmation

The power of modern analytical chemistry lies in the synergistic use of multiple spectroscopic techniques. For this compound, each method provides a unique and essential piece of the structural puzzle:

  • Mass Spectrometry establishes the molecular weight at 241 g/mol and reveals key structural motifs like the 4-nitrobenzoyl (m/z 150) and benzyl (m/z 91) units.

  • IR Spectroscopy unequivocally confirms the presence of the critical ketone (C=O, ~1690 cm⁻¹) and aromatic nitro (NO₂, ~1525 & ~1345 cm⁻¹) functional groups.

  • ¹³C NMR provides a complete census of the carbon skeleton, confirming 14 unique carbons and identifying the downfield carbonyl carbon (~195.5 ppm).

  • ¹H NMR maps the proton environment, showing the characteristic patterns of a para-substituted nitrophenyl ring, a monosubstituted phenyl ring, and the diagnostic methylene singlet (~4.30 ppm) that bridges these two moieties.

Together, these data points form a consistent and mutually reinforcing dataset that unambiguously confirms the identity and structure of this compound. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • PubChem. p-Nitroacetophenone. National Center for Biotechnology Information. [Link]

  • NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Phenylacetophenone. National Center for Biotechnology Information. [Link]

  • NIST. Acetophenone, 4'-nitro- IR Spectrum. NIST Chemistry WebBook. [Link]

  • NIST. Acetophenone, 4'-nitro- UV/Visible spectrum. NIST Chemistry WebBook. [Link]

  • ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]

  • SpectraBase. 2-Phenylacetophenone Mass Spectrum (GC). [Link]

  • University of Colorado Boulder. Mass spectral interpretation. [Link]

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Chemical reactivity of the benzylic position in 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Benzylic Position in 4'-Nitro-2-phenylacetophenone

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity inherent to the benzylic position of this compound. This molecule serves as a valuable scaffold in medicinal chemistry and organic synthesis due to its multiple, electronically distinct functional groups. We will dissect the electronic landscape of the molecule, focusing on how the interplay between the electron-withdrawing nitro and carbonyl groups dictates the reactivity of the benzylic methylene bridge. This guide will explore the primary reaction pathways—enolate-mediated substitutions, radical halogenations, and oxidations—providing both mechanistic insights and field-proven experimental protocols. Furthermore, we will address the crucial aspect of chemoselectivity, offering strategies for targeting the benzylic position while preserving the integrity of the nitro and carbonyl functionalities, or vice-versa. The content herein is grounded in established chemical principles and supported by authoritative references to empower researchers in the strategic functionalization of this versatile chemical entity.

Introduction: A Molecule of Competing Reactivities

This compound is a ketone featuring a complex electronic architecture. Its structure is characterized by a benzylic methylene group (—CH₂—) positioned between a phenyl ring and a carbonyl group, which is in turn attached to a para-nitrophenyl moiety. The benzylic position is a site of significant interest in organic synthesis because of its inherent reactivity, which is a result of the ability of the adjacent phenyl ring to stabilize reaction intermediates through resonance.[1][2][3] The functionalization of such C(sp³)–H bonds is a powerful strategy for building molecular complexity, particularly in the development of pharmaceutical agents.[4][5]

The unique challenge and opportunity presented by this compound lie in the profound influence of its peripheral functional groups. The carbonyl group and the para-nitro group are both potent electron-withdrawing groups. Their combined influence dramatically modulates the reactivity of the entire molecule, particularly the benzylic C-H bonds, making them susceptible to a variety of transformations. This guide will illuminate the principles governing this reactivity and provide a practical framework for its strategic manipulation.

G cluster_molecule This compound cluster_sites Key Reactive Sites mol benzylic Benzylic Methylene (C-H activation, enolization) benzylic->mol carbonyl Carbonyl Group (Nucleophilic addition, reduction) carbonyl->mol nitro Nitro Group (Reduction) nitro->mol

Caption: Key reactive centers in this compound.

The Electronic Landscape: Activating the Benzylic Position

The reactivity of the benzylic C-H bonds in this compound is not merely a consequence of their position next to a phenyl ring. It is significantly amplified by the adjacent carbonyl group.

  • Acidity and Enolate Formation: The primary effect of the carbonyl group is the pronounced acidification of the benzylic protons. The electron-withdrawing nature of the C=O group stabilizes the conjugate base—the enolate—through resonance, delocalizing the negative charge onto the electronegative oxygen atom.[6][7] This makes enolate formation a highly favorable and dominant reaction pathway under basic conditions. Unlike unsymmetrical ketones which can form kinetic and thermodynamic enolates, this compound can only form one enolate regioisomer from its benzylic position.[8]

  • Radical Stability: For radical-mediated reactions, the stability of the intermediate is paramount. The benzylic radical formed by homolytic cleavage of a C-H bond is stabilized by delocalization of the unpaired electron into the π-system of the adjacent phenyl ring.[3][9] This inherent stability makes the benzylic position a prime target for radical reactions like halogenation.

Key Reaction Pathways at the Benzylic Position

Enolate-Mediated Reactions

The most direct consequence of the acidic benzylic protons is the facility of enolate formation. This enolate is a potent carbon nucleophile, opening the door to a wide array of C-C bond-forming reactions.[7][10]

G start Starting Ketone enolate Enolate Intermediate (Nucleophile) start->enolate Deprotonation base Strong Base (e.g., LDA, NaH) product α-Substituted Product enolate->product Nucleophilic Attack electrophile Electrophile (E+) (e.g., R-X, RCOCl)

Caption: General workflow for enolate-mediated benzylic functionalization.

Causality in Experimental Design: The choice of base is critical. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is employed.[10] Weaker bases like alkoxides can also be used, but they establish an equilibrium with only a small concentration of the enolate present at any time.[10] The reaction is typically run at low temperatures (e.g., -78 °C) to prevent undesired side reactions.

Protocol 1: Benzylic Alkylation via Enolate Formation

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of LDA (1.1 eq) in THF is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.

  • Alkylation: The alkylating agent (e.g., methyl iodide, 1.2 eq) is added dropwise. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Radical-Mediated Bromination

Free-radical bromination is a highly selective method for functionalizing the benzylic position.[9] The reagent of choice is N-Bromosuccinimide (NBS), which serves as a source for a constant, low concentration of bromine (Br₂), favoring the radical pathway over electrophilic aromatic substitution.[11][12]

Mechanism Rationale: The reaction is initiated by light (hν) or a radical initiator (e.g., AIBN or benzoyl peroxide), which causes homolytic cleavage of the N-Br bond in NBS or the initiator itself.[9] The resulting bromine radical abstracts a hydrogen atom from the most reactive position—the benzylic carbon—to form a resonance-stabilized benzylic radical.[3] This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, propagating the chain reaction.[9][13]

G cluster_init Initiation cluster_prop Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light Benzylic C-H Benzylic C-H 2 R•->Benzylic C-H Benzylic Radical Benzylic Radical Benzylic C-H->Benzylic Radical + R• Brominated Product Brominated Product Benzylic Radical->Brominated Product + Br2 NBS NBS Br2 Br2 NBS->Br2 + HBr HBr HBr Br• Br• Brominated Product->Br•

Caption: Radical chain mechanism for benzylic bromination with NBS.

Protocol 2: Benzylic Bromination with NBS

  • Setup: To a solution of this compound (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add NBS (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.05 eq).

  • Reaction: The mixture is heated to reflux and irradiated with a sunlamp or a standard incandescent light bulb. The reaction progress is monitored by TLC. The reaction is complete when the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed in vacuo, and the resulting crude product can be purified by recrystallization or column chromatography.

Oxidation of the Benzylic Methylene

The benzylic methylene can be oxidized to a carbonyl group, yielding a 1,2-diketone derivative. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are effective, provided at least one benzylic hydrogen is present.[1][3] More modern and chemoselective methods employ transition metal catalysts (e.g., Mn, Co, Fe) with milder oxidants like molecular oxygen or hydrogen peroxide, which can offer better functional group tolerance.[14][15][16][17]

Protocol 3: Benzylic Oxidation with KMnO₄

  • Setup: A solution of this compound (1.0 eq) is prepared in a mixture of pyridine and water.

  • Reaction: The solution is heated to reflux, and a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water is added portion-wise over several hours. The reflux is maintained until the purple color of the permanganate has discharged.

  • Work-up: The mixture is cooled, and the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated HCl, which may precipitate the product if it is a carboxylic acid (though in this case, a diketone is expected).

  • Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Chemoselectivity: A Game of Reagent Control

A key challenge in synthesizing derivatives of this compound is controlling which functional group reacts. The nitro, carbonyl, and benzylic positions are all reactive under different conditions.

Selective Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation.[18] Achieving this selectively in the presence of a reducible carbonyl group requires careful reagent selection.

  • Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel with H₂ gas is highly effective for nitro reduction.[19] However, these conditions can also reduce the ketone to an alcohol, or even fully deoxygenate it to a methylene group under harsh conditions.

  • Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) in acetic acid are classic and highly chemoselective choices.[18][19][20] They readily reduce the nitro group while leaving the carbonyl untouched.

Reagent SystemSelectivity for Nitro GroupConditionsReference
H₂ / Pd/CGood to ModerateRoom Temp, 1-4 atm H₂[19][20]
SnCl₂ / HClExcellentRoom Temp to Reflux[19]
Fe / Acetic AcidExcellentReflux[19]
Na₂SGood (for di-nitro)Aqueous/Alcoholic Solution[19]

Protocol 4: Selective Nitro Group Reduction with SnCl₂

  • Setup: this compound (1.0 eq) is dissolved in ethanol in a round-bottom flask.

  • Reaction: A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid is added. The mixture is heated to reflux for 1-3 hours, with progress monitored by TLC.

  • Work-up: The reaction is cooled and the pH is carefully adjusted to ~8 with a saturated solution of sodium bicarbonate or NaOH. This will precipitate tin salts.

  • Extraction: The mixture is filtered, and the filtrate is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude 4'-Amino-2-phenylacetophenone is purified by column chromatography.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures for this compound and a key derivative.

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
This compound ~8.3 (d, 2H, Ar-H ortho to NO₂) ~8.1 (d, 2H, Ar-H ortho to C=O) ~7.3-7.4 (m, 5H, Phenyl-H) ~4.3 (s, 2H, Benzylic -CH₂-)~1690 (C=O stretch) ~1520 & 1350 (NO₂ asymm/symm stretch)
4'-Amino-2-phenylacetophenone ~7.8 (d, 2H, Ar-H ortho to C=O) ~7.3-7.4 (m, 5H, Phenyl-H) ~6.7 (d, 2H, Ar-H ortho to NH₂) ~4.2 (s, 2H, Benzylic -CH₂-) ~4.0 (br s, 2H, -NH₂)~3450 & 3350 (N-H stretch) ~1660 (C=O stretch)

Conclusion

The benzylic position of this compound is a highly versatile handle for synthetic modification. Its reactivity is governed by a delicate interplay of resonance stabilization from the adjacent phenyl ring and electronic activation from the powerful electron-withdrawing groups. By understanding the underlying mechanisms, chemists can selectively engage this position through enolate, radical, or oxidative pathways. Furthermore, a judicious choice of reagents allows for the chemoselective transformation of other functional groups, such as the nitro moiety, without disturbing the core structure. This strategic approach enables the use of this compound as a powerful building block for constructing complex molecular architectures relevant to pharmaceutical and materials science.

References

  • Golden, D. L. (2023). Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. University of Wisconsin--Madison.
  • Schmalzbauer, M., et al. (2025). Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation.
  • Reddy, G. S., et al. (2023). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry.
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  • Pearson. (2024).
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Solubility of 4'-Nitro-2-phenylacetophenone in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4'-Nitro-2-phenylacetophenone in Common Organic Solvents

Abstract

Introduction and Structural Elucidation

This compound, systematically named 2-phenyl-1-(4-nitrophenyl)ethan-1-one, is an aromatic ketone possessing significant structural features that dictate its chemical behavior and physical properties. Its molecular framework consists of an acetophenone core substituted with a highly polar nitro group (-NO₂) at the para-position of the primary phenyl ring and a second phenyl group at the α-carbon of the acetyl moiety.

The presence of the electron-withdrawing nitro group, the carbonyl ketone, and two aromatic rings makes this compound a valuable intermediate in organic synthesis, potentially for creating more complex molecules in drug discovery and materials science. An accurate understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies (e.g., crystallization), and formulating products. This guide addresses the notable absence of public quantitative solubility data by providing a predictive analysis and a definitive experimental methodology.

Physicochemical Profile and Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1] The key physicochemical properties of this compound that inform its solubility are inferred from its structure and data from its analogues.

  • Molecular Structure: As shown above, the molecule possesses both highly polar regions (the nitro and ketone groups) and significant nonpolar surface area (two phenyl rings). This duality is the primary determinant of its solubility profile.

  • Polarity: The strong dipole moments of the C=O and -NO₂ groups render the molecule decidedly polar. However, the nonpolar bulk from the benzyl and nitrophenyl groups prevents it from being soluble in water. It is predicted to be most soluble in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of its ketone and nitro functionalities. It lacks a hydrogen bond donor. This allows for favorable interactions with protic solvents like alcohols, though its large nonpolar structure will limit this solubility.

  • Melting Point: The compound is a crystalline solid.[2] Analogues like 4'-Nitroacetophenone (m.p. 76-80 °C) and 2-Phenylacetophenone (m.p. 54-55 °C) are solids.[3][4] Due to its larger molecular weight and strong dipole interactions, this compound is expected to have a relatively high melting point and lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Predicted Solubility in Common Organic Solvents

Based on the principles discussed, a qualitative solubility profile for this compound has been predicted. For baseline context, the related compound 4-Nitroacetophenone is known to be soluble in hot ethanol, ether, and benzene, but insoluble in water.[2][5] We anticipate a similar, though not identical, profile.

SolventPolarity ClassPredicted SolubilityRationale
Hexane NonpolarInsolubleThe high polarity of the solute is incompatible with the weak London dispersion forces of hexane.
Toluene Nonpolar (Aromatic)Sparingly SolublePi-stacking interactions between the aromatic rings of toluene and the solute may grant some solubility.
Dichloromethane (DCM) Polar AproticSolubleDCM's strong dipole moment can effectively solvate the polar regions of the solute without being hindered by hydrogen bonding.
Ethyl Acetate Polar AproticSolubleThe ester functionality provides polarity suitable for solvating the solute. A good choice for extraction and chromatography.
Acetone Polar AproticVery SolubleAcetone's high polarity and ability to accept hydrogen bonds make it an excellent solvent for this type of polar molecule.[6]
Ethanol Polar ProticModerately SolubleCan act as a hydrogen bond donor to the solute's ketone and nitro groups. Solubility is likely enhanced with heating.[2][6]
Methanol Polar ProticSparingly SolubleWhile protic, methanol's stronger hydrogen bonding network compared to ethanol may make it a slightly poorer solvent for this bulky molecule.
Water Polar ProticInsolubleThe large, nonpolar aromatic portions of the molecule dominate, preventing dissolution in the highly cohesive water network.[2][5]

Experimental Protocol for Quantitative Solubility Determination

The absence of published data necessitates a reliable experimental approach. The Equilibrium Shake-Flask Method is the gold standard for determining the solubility of solid compounds.[7] This protocol ensures the generation of reproducible, high-quality data.

Required Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant-temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to confirm saturation.[7]

    • Add a known volume (e.g., 5.0 mL) of the chosen solvent.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[7] The system is at equilibrium when the concentration of the dissolved solute remains constant over time. Preliminary time-course studies are recommended to determine the minimum equilibration time.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials and allow the excess solid to settle for at least 1 hour at the same constant temperature.

    • To separate the saturated liquid phase from the solid, centrifuge the vials at high speed.[7]

    • Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent post-sampling precipitation.

  • Quantification via UV-Vis Spectrophotometry:

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance vs. concentration to generate a linear calibration curve.

    • Analyze the Sample: Accurately dilute the filtered saturated solution with the solvent to ensure its absorbance falls within the linear range of the calibration curve.[1] Record the dilution factor precisely.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculate Solubility: Use the equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution.[1] This value is the quantitative solubility of the compound in that solvent at the specified temperature.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification (UV-Vis) A Add excess solute to known solvent volume B Seal vial A->B C Agitate at constant T (24-72 hours) B->C D Settle excess solid C->D E Centrifuge sample D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare accurate dilution of filtered sample F->G H Measure absorbance at λmax G->H I Calculate concentration using calibration curve H->I J Determine final solubility (Concentration x Dilution Factor) I->J end_node Solubility Data J->end_node start Start start->A

Sources

CAS number and molecular weight of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Nitro-2-phenylacetophenone

Introduction

This compound, also known as 4-nitrodeoxybenzoin, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a deoxybenzoin core with a nitro group on one of the phenyl rings, provides a unique combination of reactive sites. The ketone functionality, the activatable methylene bridge, and the versatile nitro group make it a strategic precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, potential applications in drug development, and essential safety protocols, tailored for researchers and scientists in the chemical and pharmaceutical fields.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its handling, reaction, and purification.

Key Chemical Identifiers

A summary of the essential identification data for this compound is presented below.

IdentifierValue
CAS Number 3769-84-4[1][2]
Molecular Formula C₁₄H₁₁NO₃[1][2]
Molecular Weight 241.24 g/mol [1][2]
IUPAC Name 1-(4-nitrophenyl)-2-phenylethan-1-one[2]
Synonyms 4-Nitrodeoxybenzoin, this compound[3]
Physicochemical Data

The physical properties of this compound are critical for designing experimental setups, including solvent selection and purification methods. The data presented here are based on available database information.

PropertyValue
Density 1.246 g/cm³ (Predicted)[3]
Boiling Point 395.8°C at 760 mmHg (Predicted)[3]
Flash Point 188.3°C (Predicted)[3]
Refractive Index 1.612 (Predicted)[3]
Topological Polar Surface Area 62.9 Ų[3]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to the target ketone.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The most logical pathway involves the acylation of nitrobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Add phenylacetyl chloride (1.0 equivalent) dropwise to the cooled suspension while stirring.

  • Substrate Addition: Following the formation of the acylium ion complex, add nitrobenzene (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Mechanistic Rationale

The choice of the Friedel-Crafts acylation is deliberate. The nitro group is a strongly deactivating and meta-directing substituent. However, under forced conditions with a powerful electrophile generated from phenylacetyl chloride and AlCl₃, acylation can occur, primarily at the para position due to steric hindrance at the ortho positions. The Lewis acid, AlCl₃, is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivated nature of the nitrobenzene ring.

G reagents Phenylacetyl Chloride + Nitrobenzene + AlCl₃ complex Formation of Acylium Ion-Lewis Acid Complex [C₆H₅CH₂CO]⁺[AlCl₄]⁻ reagents->complex Coordination attack Electrophilic Aromatic Substitution (Attack on Nitrobenzene Ring) complex->attack Electrophile Generation sigma Formation of Sigma Complex (Wheland Intermediate) attack->sigma Rate-Determining Step deprotonation Deprotonation & Catalyst Regeneration sigma->deprotonation Aromatization product This compound deprotonation->product workup Aqueous Workup (Quenching) product->workup purification Purification (Recrystallization) workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Section 3: Analytical and Spectroscopic Characterization

Structural confirmation of the synthesized this compound relies on a combination of modern spectroscopic techniques. Based on its structure, the following spectral characteristics are predicted.

TechniquePredicted Data and Interpretation
¹H NMR Aromatic Protons: Two sets of signals. A doublet-doublet pattern around 8.2-8.4 ppm for protons ortho to the nitro group and 7.8-8.0 ppm for protons meta to the nitro group. A multiplet around 7.2-7.4 ppm for the five protons of the unsubstituted phenyl ring. Methylene Protons: A singlet around 4.3 ppm for the -CH₂- group connecting the phenyl and carbonyl moieties.
¹³C NMR Carbonyl Carbon: A signal around 195-198 ppm. Aromatic Carbons: Signals in the 125-150 ppm range. The carbon bearing the nitro group will be significantly downfield.
IR Spectroscopy C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ characteristic of an aromatic ketone. NO₂ Stretch: Two strong bands, one asymmetric stretch around 1510-1530 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 241. Key Fragments: Fragments corresponding to the loss of NO₂ (m/z = 195), the phenylacetyl cation (C₆H₅CH₂CO⁺, m/z = 119), and the nitrophenyl cation (NO₂C₆H₄⁺, m/z = 122).

Section 4: Applications in Research and Drug Development

Aromatic nitro compounds are a cornerstone in medicinal chemistry, serving both as pharmacophores and as versatile synthetic intermediates.[4][5] The presence of the nitro group can confer specific biological activities and is found in numerous approved drugs, including antibiotics like chloramphenicol and anticancer agents like flutamide.[4][6]

Role as a Synthetic Precursor

The true value of this compound in drug development lies in its potential as a scaffold for diversification. The nitro group is a key functional handle that can be readily reduced to an amine. This transformation opens up a vast chemical space for derivatization, allowing for the introduction of new functionalities through amide bond formation, sulfonylation, or reductive amination. The resulting anilines are common structural motifs in a wide range of pharmaceuticals.

Furthermore, the ketone and the adjacent methylene bridge are sites for further chemical modification, such as aldol condensations, to build molecular complexity. This strategic positioning of reactive sites makes it an ideal starting material for constructing libraries of novel compounds for biological screening.

G start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction amine 4'-Amino-2-phenylacetophenone (Key Intermediate) reduction->amine Yields Versatile Amine derivatization Further Derivatization amine->derivatization amides Amide Library derivatization->amides Acylation sulfonamides Sulfonamide Library derivatization->sulfonamides Sulfonylation other Other Bioactive Scaffolds derivatization->other Diverse Reactions

Caption: Potential synthetic pathways from this compound to diverse chemical libraries.

Biophysical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography are then routinely used in subsequent stages of drug discovery to identify hits and quantify the binding of these synthesized molecules to biological targets.[7]

Section 5: Safety, Handling, and Storage

Given the absence of a specific safety data sheet (SDS) for this compound, safety protocols should be based on closely related nitroaromatic compounds, such as 4'-Nitroacetophenone.[8][9] These compounds are generally considered harmful and require careful handling.

Hazard Identification and Precautionary Measures
Hazard ClassGHS Statements
Acute Toxicity H302: Harmful if swallowed.[10] H312: Harmful in contact with skin.[10] H332: Harmful if inhaled.[10]
Skin/Eye Irritation H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10]
Target Organ Toxicity H335: May cause respiratory irritation.[10]
Precautionary P261: Avoid breathing dust.[10][11] P280: Wear protective gloves/eye protection/face protection.[10][11] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
Handling and Emergency Procedures

Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious gloves and a lab coat.[10]

  • Respiratory Protection: Avoid inhaling dust. If dust generation is unavoidable, use a NIOSH-approved respirator.[8]

Spill Management:

  • Evacuate the area and prevent dust generation.

  • Wear appropriate PPE, including respiratory protection.

  • For minor spills, gently sweep or vacuum the solid material into a sealed container for disposal.[8]

  • Avoid dry sweeping that creates dust.

  • Clean the spill area thoroughly with soap and water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a compound of significant interest due to its well-defined chemical properties and its potential as a versatile building block in synthetic chemistry. Its structure allows for targeted modifications at multiple sites, making it a valuable precursor for generating novel molecules with potential applications in drug discovery and materials science. Adherence to rigorous safety protocols, based on data from analogous compounds, is essential for its handling and use in a research environment.

References

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In-Depth Technical Guide to the Health and Safety of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4'-Nitro-2-phenylacetophenone (CAS No: 3769-84-4). As a specialized aromatic nitroketone, this compound presents a unique combination of chemical properties and potential hazards that necessitate a thorough understanding and strict adherence to safety protocols. This guide synthesizes available data from structurally analogous compounds, namely 4'-Nitroacetophenone and 2-Phenylacetophenone, to provide a robust framework for risk assessment and mitigation. It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is grounded in established principles of chemical safety and toxicology to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a crystalline solid. While specific experimental data for this compound is limited, its physical and chemical properties can be inferred from its constituent chemical moieties and related compounds.

PropertyInferred Value/CharacteristicBasis for Inference
Molecular Formula C₁₄H₁₁NO₃[1]Chemical Structure
Molecular Weight 241.24 g/mol [1]Chemical Structure
Appearance Likely a yellow or off-white crystalline powder.Based on the appearance of 4'-Nitroacetophenone (yellow prisms or powder) and 2-Phenylacetophenone (white to off-white crystalline powder).[2][3]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and ketones.Inferred from the properties of 2-Phenylacetophenone.[2]
Melting Point Expected to be a solid at room temperature with a defined melting point.Based on the melting points of 4'-Nitroacetophenone (76-78 °C) and 2-Phenylacetophenone (54-55 °C).[4][5]
Boiling Point Expected to have a high boiling point.Based on the boiling points of 4'-Nitroacetophenone (~202 °C) and 2-Phenylacetophenone (~320 °C).[2][4]
Reactivity The nitro group makes the aromatic ring susceptible to nucleophilic attack. The ketone functionality and the alpha-phenyl group allow for reactions at the carbonyl and alpha-carbon.General principles of organic chemistry and reactivity of related compounds.[6]

Toxicological Assessment: A Composite Hazard Profile

Due to the absence of specific toxicological data for this compound, a composite hazard profile has been constructed based on the known toxicology of aromatic nitro compounds and acetophenone derivatives.

Predicted Routes of Exposure and Health Effects
  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[4][7]

  • Skin Contact: May cause skin irritation. Aromatic nitro compounds can be absorbed through the skin.[4][8]

  • Eye Contact: Likely to cause eye irritation.[4][7]

  • Ingestion: Harmful if swallowed.[8][9]

Systemic Effects

The presence of the nitroaromatic group is of primary toxicological concern. Aromatic nitro compounds are known to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[8]

Carcinogenicity and Genotoxicity

While there is limited evidence of a carcinogenic effect for 4'-Nitroacetophenone, many nitroaromatic compounds are considered potentially mutagenic or carcinogenic.[8] Therefore, this compound should be handled as a potential carcinogen.

Analog Compound Toxicity Data
CompoundToxicity DataReference
4'-Nitroacetophenone Harmful if swallowed. Irritating to eyes, respiratory system, and skin. Limited evidence of a carcinogenic effect.[8]Santa Cruz Biotechnology SDS
2-Phenylacetophenone Intravenous LD50 (mouse) = 320 mg/kg. May cause irritation.PubChem CID 9948[10]
m-Nitroacetophenone Oral LD50 (rat) = 3250 mg/kg.Cole-Parmer MSDS[11]

Hazard Identification and Risk Mitigation

A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates the key hazard areas and corresponding control measures.

Hazard_Mitigation cluster_hazards Identified Hazards cluster_controls Control Measures H1 Chemical Reactivity (Explosion/Fire Risk) C1 Engineering Controls (Fume Hood, Ventilated Enclosure) H1->C1 Mitigates vapor/dust release H2 Acute Toxicity (Inhalation, Dermal, Ingestion) H2->C1 C3 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) H2->C3 Provides direct barrier H3 Chronic Toxicity (Carcinogenicity, Systemic Effects) H3->C1 C2 Administrative Controls (SOPs, Training) H3->C2 Ensures safe practices H3->C3

Caption: Hazard identification and corresponding control measures for handling this compound.

Standard Operating Procedures for Safe Handling

Engineering Controls

All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: For situations with a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Weighing and Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • Weighing:

    • Tare an empty, sealed container on the balance.

    • Transfer the container to the fume hood.

    • Carefully add the powdered this compound to the container.

    • Securely close the container.

    • Return the closed container to the balance for final weighing.

  • Dissolution: If preparing a solution, add the solvent to the closed container within the fume hood.

  • Post-Handling: Decontaminate all surfaces and equipment that came into contact with the chemical.

Reactivity and Incompatibility

The chemical structure of this compound suggests several potential reactivity hazards.

  • Strong Oxidizing Agents: Aromatic nitro compounds can react violently with strong oxidizing agents, posing a fire and explosion hazard.[8]

  • Strong Bases: Incompatible with strong bases.[4][9]

  • Reducing Agents: Aromatic nitro compounds can react violently with reducing agents.

  • Heat and Confinement: May explode on heating under confinement.[4]

Emergency Procedures

Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Hazard (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill (Contained, Small Volume) Assess->MinorSpill Minor MajorSpill Major Spill (Large Volume, Uncontained) Assess->MajorSpill Major PPE Don Appropriate PPE MinorSpill->PPE CallEH Call Emergency Services / EH&S MajorSpill->CallEH Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Step-by-step workflow for responding to a chemical spill of this compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][8][9]

Disposal

Waste containing this compound must be treated as hazardous waste.

  • Waste Classification: While not specifically listed, due to its characteristics, it may fall under EPA hazardous waste codes for toxic (U-listed) or reactive wastes.[3][5] Specifically, spent non-halogenated solvents containing nitrobenzene are listed under F004.[12]

  • Disposal Protocol:

    • Collect all waste (solid and liquid) in designated, properly labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams, especially those containing incompatible materials.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

    • Arrange for disposal through a licensed hazardous waste disposal company.

Conclusion

This compound is a compound that requires careful and informed handling due to the potential hazards associated with its aromatic nitro and ketone functionalities. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls, appropriate personal protective equipment, and established standard operating procedures, researchers can safely work with this compound. This guide provides a foundational framework for risk assessment and safety protocol development, which should be adapted to the specific experimental context.

References

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - m-Nitroacetophenone, 98%. Retrieved from [Link]

  • PubChem. (n.d.). p-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Phenylacetophenone. Retrieved from [Link]

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A Technical Guide to the Theoretical Calculation of 4'-Nitro-2-phenylacetophenone Molecular Orbitals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the theoretical methodologies used to calculate and analyze the molecular orbitals of 4'-Nitro-2-phenylacetophenone (NPA). NPA is a derivative of acetophenone containing a nitro group, a strong electron-withdrawing moiety, which significantly influences its electronic structure and chemical reactivity.[1][2][3] Understanding the spatial distribution and energy levels of its molecular orbitals is paramount for predicting its behavior in various chemical and biological systems. This document details a robust computational workflow, from initial structure optimization to the interpretation of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps. The protocol leverages Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational cost and accuracy for systems of this nature.[4] The insights derived from these calculations are invaluable for researchers in medicinal chemistry, materials science, and chemical synthesis.

Introduction

This compound (CAS 3769-84-4) is a ketone with a molecular formula of C14H11NO3.[5] Its structure features a phenyl group and a nitrophenyl group attached to a central carbonyl moiety. The presence of the nitro group, a potent electron-withdrawing group, alongside the phenyl rings, creates a unique electronic environment.[1] This electronic architecture governs the molecule's reactivity, stability, and potential for intermolecular interactions, making it a subject of interest for various applications, including as an intermediate in organic synthesis.[6]

The study of molecular orbitals (MOs) provides a foundational understanding of a molecule's electronic properties.[7] Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[7] The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining chemical reactivity and electronic behavior.[8][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.[8][10][11]

This guide presents a detailed protocol for the theoretical calculation of NPA's molecular orbitals using Density Functional Theory (DFT), a widely implemented method in computational chemistry.[4][12] We will explore the rationale behind the choice of computational methods, the step-by-step procedure for performing the calculations, and the interpretation of the resulting data to derive meaningful chemical insights.

Theoretical Foundations

A successful theoretical study relies on the appropriate selection of computational methods and parameters. This section outlines the core principles behind the chosen approach.

Density Functional Theory (DFT)

DFT has become a cornerstone of modern computational chemistry due to its ability to provide accurate results for a wide range of molecular systems at a manageable computational expense.[4] Unlike Hartree-Fock (HF) theory, which neglects electron correlation, DFT incorporates this crucial effect through the use of an exchange-correlation functional.[7] For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected. B3LYP is a hybrid functional that has demonstrated high accuracy in predicting the geometries and electronic structures of organic molecules, including aromatic nitro compounds.[13][14]

The Role of Basis Sets

In computational chemistry, basis sets are sets of mathematical functions used to construct molecular orbitals.[12] The choice of basis set directly impacts the accuracy of the calculation. For a molecule like NPA, which contains multiple heavy atoms and diffuse electron density, a flexible and robust basis set is required. The 6-311++G(d,p) basis set is an excellent choice. This Pople-style basis set is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for accurately describing anions and systems with lone pairs. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for greater flexibility in describing the shape of the orbitals. Studies have shown that larger basis sets like this provide more reasonable results for sterically crowded nitro aromatic compounds.[15]

Methodology: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the theoretical analysis of NPA's molecular orbitals. This process ensures that the calculations are performed on a stable, low-energy structure, leading to reliable and reproducible results.

Molecular Structure Preparation
  • Structure Acquisition : Obtain the 2D structure of this compound.

  • 3D Conversion : Convert the 2D structure into an initial 3D conformation using a molecular modeling program such as GaussView or Avogadro.

  • Pre-optimization : Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

Quantum Chemical Calculations

This phase is typically performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[12]

  • Geometry Optimization :

    • Objective : To find the lowest energy (most stable) conformation of the molecule.

    • Method : Density Functional Theory (DFT).[16]

    • Functional : B3LYP.[13][16]

    • Basis Set : 6-311++G(d,p).[13][15]

    • Procedure : Submit the pre-optimized structure for a full geometry optimization calculation. This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

  • Frequency Calculation :

    • Objective : To confirm that the optimized structure corresponds to a true energy minimum.

    • Method : Performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

    • Validation : A true minimum is confirmed by the absence of any imaginary frequencies in the output.[16]

  • Single-Point Energy Calculation & Orbital Analysis :

    • Objective : To calculate the final electronic energy and generate the molecular orbitals for the optimized geometry.

    • Procedure : Using the optimized coordinates, perform a single-point energy calculation. This step produces the final wavefunction, from which molecular orbital energies, coefficients, and other electronic properties can be extracted.[17]

Data Visualization

The output files from the calculation (typically checkpoint or formatted checkpoint files) are used to visualize the molecular orbitals and electrostatic potential. Software like GaussView, VESTA, or Jmol can be used to generate these visualizations from cube files created during the calculation.[17]

Diagram: Computational Workflow for Molecular Orbital Analysis

Below is a diagram illustrating the sequential steps involved in the computational analysis of molecular orbitals.

G Computational Workflow for MO Analysis cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Calculations (DFT) cluster_analysis 3. Data Analysis & Visualization start Obtain 2D Structure of NPA build Generate Initial 3D Model start->build preopt Pre-optimize with Molecular Mechanics build->preopt opt Geometry Optimization (B3LYP/6-311++G(d,p)) preopt->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy State (No Imaginary Frequencies) freq->verify spe Single-Point Energy Calculation (Generate MOs) verify->spe extract Extract MO Energies & Coefficients spe->extract visualize Visualize HOMO, LUMO, MEP extract->visualize interpret Interpret Chemical Reactivity visualize->interpret G From Theory to Property Prediction cluster_inputs Computational Inputs cluster_process Computational Process cluster_outputs Calculated Outputs cluster_analysis Interpreted Properties method Method (e.g., DFT) functional Functional (e.g., B3LYP) method->functional scf Self-Consistent Field (SCF) Calculation functional->scf basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->scf geom_opt Geometry Optimization geom_opt->scf wavefunction Wavefunction scf->wavefunction energies Orbital Energies (HOMO, LUMO) reactivity Chemical Reactivity (HOMO-LUMO Gap) energies->reactivity coeffs Orbital Coefficients visualization Orbital Surfaces (HOMO/LUMO Plots) coeffs->visualization wavefunction->energies wavefunction->coeffs mep MEP Map wavefunction->mep

Caption: The logical flow from theoretical choices to interpretable chemical properties.

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded workflow for the theoretical calculation of molecular orbitals for this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides profound insights into the molecule's electronic structure, stability, and reactive sites.

The data generated through this protocol can be directly applied by drug development professionals to understand potential binding interactions with biological targets or by synthetic chemists to predict the outcomes of chemical reactions. Future studies could expand upon this work by:

  • Solvent Effects : Incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the molecule's behavior in different chemical environments.

  • Excited State Calculations : Employing Time-Dependent DFT (TD-DFT) to investigate the molecule's electronic transitions and predict its UV-Vis absorption spectrum.

  • Reaction Mechanism Studies : Using the calculated orbital data to model transition states and reaction pathways involving NPA.

By integrating these advanced computational techniques, researchers can build a comprehensive electronic and chemical profile of this compound, accelerating discovery and innovation in their respective fields.

References

  • Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. (2025). Deep Science Publishing.
  • How to calculate and plot molecular orbitals from a DFT/HF calculation using PySCF. (2023). BragitOff.com.
  • Mobli, M., & Abraham, R. J. (2005). Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis. Journal of Computational Chemistry.
  • Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • A Theoretical and Computational Guide to the Molecular Orbitals of 1-methoxycyclopropanecarboxylic acid. (2025). Benchchem.
  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. (2025). Chem Rev Lett.
  • Visualisation of the molecular orbitals as result of DFT calculations. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magn Reson Chem. Retrieved from [Link]

  • Theoretical calculations of DF molecular orbitals. (2025). Benchchem.
  • Computational methods for molecular orbital calculations. Fiveable. Retrieved from [Link]

  • Substituent effects of nitro group in cyclic compounds. (2020). SciSpace. Retrieved from [Link]

  • Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. (2016). Semantic Scholar. Retrieved from [Link]

  • QMflows: A Tool Kit for Interoperable Parallel Workflows in Quantum Chemistry. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. Retrieved from [Link]

  • Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. (2022). ORNL. Retrieved from [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (2022). MDPI. Retrieved from [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). ScienceDirect. Retrieved from [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. Retrieved from [Link]

  • 4'-Nitroacetophenone 4-nitrophenylhydrazone. PubChem. Retrieved from [Link]

  • p-Nitroacetophenone. PubChem. Retrieved from [Link]

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An In-depth Technical Guide to 4'-Nitro-2-phenylacetophenone: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4'-Nitro-2-phenylacetophenone, a nitroaromatic ketone with significant potential as a versatile intermediate in organic synthesis and drug discovery. We will delve into the historical context of its synthesis, provide detailed experimental protocols for its preparation, explore its physicochemical properties, and discuss its potential applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who seek a deeper understanding of this valuable compound.

Introduction and Significance

This compound, with the chemical formula C₁₄H₁₁NO₃ and CAS number 3769-84-4, belongs to the class of α-aryl ketones.[1] Its structure features a phenyl group attached to the α-carbon of an acetophenone moiety, which is further substituted with a nitro group at the para position of the acetyl-bearing phenyl ring. This combination of a reactive carbonyl group, an α-phenyl substituent, and an electron-withdrawing nitro group makes it a highly functionalized and synthetically useful building block.

The presence of the nitro group significantly influences the reactivity of the molecule, making it a precursor for the synthesis of various amino derivatives, which are common pharmacophores. Furthermore, the α-aryl ketone motif is a key structural element in many biologically active compounds. Consequently, this compound serves as a critical intermediate in the development of novel pharmaceuticals and other functional organic materials.[][3]

Historical Perspective: The Dawn of Aryl Ketone Synthesis

The discovery and synthesis of this compound are not attributed to a single seminal publication but rather are a product of the evolution of synthetic organic chemistry. The key transformations required for its synthesis, namely the formation of a carbon-carbon bond between an aromatic ring and a carbonyl group, and the α-arylation of a ketone, have been the focus of intense research for over a century.

The Friedel-Crafts acylation , discovered by Charles Friedel and James Mason Crafts in 1877, was a groundbreaking development that allowed for the attachment of acyl groups to aromatic rings.[4] This reaction, proceeding via electrophilic aromatic substitution, laid the foundation for the synthesis of a vast array of aryl ketones.[5] However, the direct Friedel-Crafts acylation of a deactivated ring system like nitrobenzene with phenylacetyl chloride to produce this compound is notoriously challenging due to the strong electron-withdrawing nature of the nitro group.[6]

The development of modern cross-coupling reactions, particularly the palladium-catalyzed α-arylation of ketones , has provided a more versatile and efficient route to compounds like this compound. This area of research, which gained significant momentum in the late 20th and early 21st centuries, allows for the direct formation of a bond between the α-carbon of a ketone and an aryl halide.[7]

Synthetic Methodologies

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound. The first is a classical approach based on Friedel-Crafts chemistry, while the second leverages modern palladium-catalyzed cross-coupling.

Method 1: Friedel-Crafts Acylation of Nitrobenzene with Phenylacetyl Chloride

This approach, while challenging, is theoretically the most direct. It involves the reaction of nitrobenzene with phenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Principle: The Lewis acid activates the phenylacetyl chloride by coordinating to the chlorine atom, leading to the formation of a highly electrophilic acylium ion. This electrophile then attacks the electron-rich (or in this case, least electron-deficient) position of the nitrobenzene ring. Due to the meta-directing and strongly deactivating nature of the nitro group, the reaction is expected to be sluggish and may require forcing conditions, with the primary product being the meta-substituted isomer. However, under certain conditions, the formation of the para-isomer is possible, albeit likely in lower yields.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Nitrobenzene (1.0 eq)

  • Phenylacetyl chloride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add phenylacetyl chloride to the stirred suspension.

  • After the addition is complete, add nitrobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst, deactivating it.

  • Excess Lewis Acid: More than a stoichiometric amount of AlCl₃ is often required because it complexes with both the acyl chloride and the product ketone.[4]

  • Forcing Conditions: The deactivating nitro group necessitates higher temperatures and longer reaction times to drive the reaction to completion.

  • Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complexes of the product and unreacted starting materials.

Method 2: Palladium-Catalyzed α-Arylation of 4'-Nitroacetophenone

This modern approach offers a more regioselective and often higher-yielding alternative to the Friedel-Crafts method. It involves the cross-coupling of 4'-nitroacetophenone with an aryl halide, such as bromobenzene, in the presence of a palladium catalyst and a suitable ligand and base.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. In parallel, the base deprotonates the α-carbon of the 4'-nitroacetophenone to form an enolate. This enolate then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting Pd(II) intermediate to form the desired α-aryl ketone and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed α-Arylation

Materials:

  • 4'-Nitroacetophenone (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 4'-nitroacetophenone and bromobenzene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor and the bulky, electron-rich phosphine ligand (Xantphos) is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the α-carbon of the ketone to form the enolate without competing in nucleophilic side reactions.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential for confirming its identity and purity. The following table summarizes its key physical properties, and the subsequent sections detail the expected spectroscopic data.

PropertyValueReference
CAS Number 3769-84-4[1]
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol [1]
Appearance Expected to be a pale yellow solid
Melting Point Not readily available
Boiling Point Not readily available
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (p-nitrophenyl group): Two doublets are expected in the downfield region (δ 8.2-8.4 ppm and δ 8.0-8.2 ppm) due to the strong electron-withdrawing effect of the nitro and carbonyl groups.

  • Aromatic Protons (phenyl group): A multiplet corresponding to the five protons of the unsubstituted phenyl ring is expected in the range of δ 7.2-7.4 ppm.

  • Methylene Protons: A singlet for the two protons of the methylene bridge (-CH₂-) is anticipated around δ 4.3-4.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region, around δ 195-197 ppm.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 125-150 ppm) corresponding to the twelve aromatic carbons. The carbon bearing the nitro group will be significantly downfield.

  • Methylene Carbon: A signal for the methylene carbon is expected around δ 45-50 ppm.

IR (Infrared) Spectroscopy:

  • Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

  • Nitro Group (N-O) Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[13]

  • Aromatic C-H Stretches: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 241.

  • Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z = 46) and the cleavage of the bond between the carbonyl group and the methylene bridge, leading to fragments corresponding to the p-nitrophenylacylium ion (m/z = 150) and the benzyl cation (m/z = 91).

Applications in Organic Synthesis

The synthetic utility of this compound lies in its potential as a precursor to more complex molecules with interesting biological activities.

Synthesis of Chalcones and Flavonoids

One of the primary applications of acetophenone derivatives is in the Claisen-Schmidt condensation to form chalcones.[14] Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15][16][17]

This compound can react with various substituted benzaldehydes under basic or acidic conditions to yield a series of novel chalcone derivatives. The nitro group in these chalcones can then be readily reduced to an amino group, providing access to a diverse library of compounds for biological screening.

Intermediate in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The nitroaromatic group is a known pharmacophore in several drugs, and its reduction to an amine provides a handle for further functionalization.[18] The α-aryl ketone moiety is also a common feature in bioactive molecules. Therefore, this compound can serve as a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.[][19]

Visualizations

Synthesis Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_process Process cluster_product Product Nitrobenzene Nitrobenzene Reaction Friedel-Crafts Acylation (DCM, Reflux) Nitrobenzene->Reaction Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetyl_Chloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Friedel-Crafts Acylation Workflow.

Synthesis Workflow: Palladium-Catalyzed α-Arylation

G cluster_reactants Reactants cluster_process Process cluster_product Product Nitroacetophenone 4'-Nitroacetophenone Reaction α-Arylation (Toluene, 100 °C) Nitroacetophenone->Reaction Bromobenzene Bromobenzene Bromobenzene->Reaction Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Reaction Base NaOtBu Base->Reaction Workup Aqueous Workup (NH₄Cl) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Palladium-Catalyzed α-Arylation Workflow.

Conclusion

This compound is a molecule of significant synthetic interest, bridging classical and modern organic chemistry. While its initial discovery is not clearly documented, its synthesis is achievable through well-established methodologies like the Friedel-Crafts acylation and, more efficiently, through palladium-catalyzed α-arylation. Its rich functionality makes it a valuable intermediate for the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry, where it can serve as a scaffold for the development of novel therapeutic agents. This guide provides the necessary theoretical and practical framework for researchers to synthesize, characterize, and utilize this versatile chemical entity.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84 , 1392-1395. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • NIST. (n.d.). Acetophenone, 4'-nitro-. [Link]

  • SpectraBase. (n.d.). 4'-(p-Nitrophenoxy)acetophenone. [Link]

  • NIST. (n.d.). Acetophenone, 4'-nitro-. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation Reaction. [Link]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Save My Exams. (2024). Friedel-Crafts Acylation. [Link]

  • Protein Data Bank. (n.d.). 4-Nitroacetophenone. [Link]

  • MassBank. (2010). msbnk-riken-pr100598. [Link]

  • Utrecht University Student Theses Repository. (n.d.). Alpha-Arylation of Acetophenones via a Radical Mechanism. [Link]

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]

  • PMC. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]

  • AJOL. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. [Link]

  • ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. [Link]

  • Unknown Source. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • PubChem. (n.d.). p-Nitroacetophenone. [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Organic Syntheses. (n.d.). Desoxybenzoin. [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • NIST. (n.d.). 4'-(2-Methylpropyl)acetophenone. [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. [Link]

  • Google Patents. (n.d.). US3064042A - Process for preparing 2-nitro-4-carboxybenzenesulfenyl chloride.
  • PubMed. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. [Link]

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Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis Protocol for 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Nitro-2-phenylacetophenone, a valuable ketone intermediate in medicinal chemistry and materials science, is often challenging to synthesize directly due to the strong deactivating nature of the nitro group in classical electrophilic substitution reactions. This application note details a robust and reliable two-step synthetic pathway. The protocol first involves a Friedel-Crafts acylation of benzene with phenylacetyl chloride to produce the intermediate 2-phenylacetophenone (deoxybenzoin). This is followed by a regioselective nitration using a standard mixed-acid procedure to yield the target compound, this compound, with high purity. This guide provides in-depth, step-by-step instructions, explains the chemical principles behind critical steps, and includes comprehensive safety and characterization data.

Introduction and Synthetic Strategy

Direct Friedel-Crafts acylation of nitrobenzene is notoriously inefficient. The nitro group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic attack, leading to poor yields and favoring meta-substitution.[1] To circumvent this, a more logical and field-proven approach is to first construct the carbon skeleton and then introduce the nitro functionality.

This protocol is therefore divided into two primary stages:

  • Step 1: Friedel-Crafts Acylation to Synthesize 2-Phenylacetophenone. Benzene is acylated using phenylacetyl chloride with anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. This classic reaction efficiently forms the ketone intermediate, 2-phenylacetophenone, also known as deoxybenzoin.[2][3]

  • Step 2: Electrophilic Aromatic Nitration. The synthesized 2-phenylacetophenone is subsequently nitrated. The acetyl group on the benzene ring directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position of its own ring, yielding the desired 4'-nitro isomer.[4]

This two-step pathway ensures a higher overall yield and greater isomeric purity than a direct acylation approach.

Overall Reaction Scheme:

(Self-generated image, not from a direct source)

Experimental Protocols

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Phenylacetic acid≥99%Sigma-Aldrich
Phosphorus trichloride (PCl₃)≥98%Sigma-AldrichHighly corrosive, handle with care.
BenzeneAnhydrous, ≥99.8%Fisher ScientificCarcinogen. Use in a certified fume hood.
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99.9%Acros OrganicsReacts violently with water.
Concentrated Sulfuric Acid (H₂SO₄)95-98%J.T. BakerCorrosive. Add slowly to water/ice.
Concentrated Nitric Acid (HNO₃)70%BDHStrong oxidizer. Corrosive.[5]
Ethyl Alcohol (Ethanol)95% or AbsoluteDecon LabsFor recrystallization.
Diethyl EtherAnhydrousFisher ScientificFlammable.
Calcium Chloride (CaCl₂)AnhydrousWard's ScienceFor drying.
Hydrochloric Acid (HCl)Concentrated, 37%VWR
Ice (from deionized water)N/AIn-house
Equipment
  • Round-bottom flasks (1 L, 250 mL)

  • Reflux condenser with gas absorption trap (for HCl)

  • Dropping funnel

  • Mechanical stirrer

  • Magnetic stirrer and stir bars

  • Ice-salt bath and standard ice bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Claisen flask for vacuum distillation

  • Melting point apparatus

PART 1: Synthesis of 2-Phenylacetophenone (Deoxybenzoin)

This procedure is adapted from the established method for synthesizing deoxybenzoin.[3]

Step 1.1: Preparation of Phenylacetyl Chloride (in situ)

  • To a dry 1 L round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a tube leading to a beaker of NaOH solution to neutralize HCl gas), add 68 g (0.5 mol) of phenylacetic acid.

  • Carefully add 35 g (0.25 mol) of phosphorus trichloride.

  • Heat the mixture on a steam bath for 1 hour. The reaction will produce hydrogen chloride gas.

Scientist's Insight: This step converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the Friedel-Crafts reaction. Using it in situ (without isolation) is efficient and avoids decomposition of the acyl chloride.

Step 1.2: Friedel-Crafts Acylation

  • While the flask is still warm, add 400 mL of anhydrous benzene.

  • In a separate dry 1 L flask, place 75 g (0.56 mol) of anhydrous aluminum chloride.

  • Carefully decant the benzene solution of phenylacetyl chloride from the first flask into the flask containing the AlCl₃.

  • The reaction is initially vigorous; cool the flask in an ice bath as needed to control the exotherm.

  • Once the initial reaction subsides, fit the flask with a reflux condenser and heat on a steam bath for 1 hour to complete the reaction.

Scientist's Insight: Anhydrous conditions are paramount. AlCl₃ is a powerful Lewis acid that activates the acyl chloride to form the electrophilic acylium ion, but it will be destroyed by water.[6] The reaction forms a complex with the product ketone, so a slight excess of AlCl₃ is used.[1]

Step 1.3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Prepare a large beaker containing a mixture of 500 g of cracked ice and 200 mL of concentrated hydrochloric acid.

  • Slowly and with vigorous stirring, pour the reaction mixture into the ice/HCl mixture. This will hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the benzene layer.

  • Extract the aqueous layer once with a mixture of 100 mL of benzene and 100 mL of ether.

  • Combine the organic layers, wash once with 100 mL of water, and dry over 40-50 g of anhydrous calcium chloride.

  • Filter the dried solution and remove the solvent using a rotary evaporator.

  • The crude product, a brownish oil that solidifies on cooling, should be purified by vacuum distillation. The product distills at approximately 172°C/15 mmHg.[3]

  • The distilled product will be a colorless oil that solidifies. It can be further purified by recrystallization from methyl or ethyl alcohol to yield white crystals.

    • Expected Yield: 82-83%

    • Expected Melting Point: 55-56°C[3]

PART 2: Synthesis of this compound

This procedure is based on standard nitration protocols for deactivated ketones.[7]

Step 2.1: Preparation of the Nitrating Mixture

  • In a flask, carefully and slowly add 40 mL of concentrated nitric acid (70%) to 60 mL of concentrated sulfuric acid.

  • Cool this mixture in an ice bath to 15-20°C before use.

Scientist's Insight: Sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.

Step 2.2: Nitration Reaction

  • In a 1 L wide-mouthed flask equipped with a mechanical stirrer and a thermometer, dissolve 50 g (0.255 mol) of the purified 2-phenylacetophenone from Part 1 in 150 mL of concentrated sulfuric acid.

  • Cool this solution in an ice-salt bath to between -5°C and 0°C .

  • Using a dropping funnel, add the prepared nitrating mixture dropwise to the stirred solution.

  • Crucially, maintain the reaction temperature at or below 0°C throughout the addition. The addition should take approximately 45-60 minutes.[7]

  • After the addition is complete, continue stirring at 0°C for an additional 10-15 minutes.

Scientist's Insight: Low temperature control is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.[4] The acetyl group is a meta-director, but it deactivates its own ring, while the benzyl portion is less affected. Therefore, nitration occurs preferentially at the para-position of the phenyl ring attached to the carbonyl group.

Step 2.3: Work-up and Purification

  • Prepare a large beaker with approximately 750 g of cracked ice and 1.5 L of water.

  • Pour the reaction mixture slowly and with vigorous stirring onto the ice-water. A yellow solid will precipitate.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acid.

  • Press the solid as dry as possible on the filter.

  • Purify the crude product by recrystallization from hot ethyl alcohol.

    • Expected Melting Point: ~137-139°C

    • Expected Yield: 75-85%

Workflow and Characterization

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Nitration PA Phenylacetic Acid PAC_prep In situ prep. of Phenylacetyl Chloride PA->PAC_prep PCl3 PCl3 PCl3->PAC_prep Benzene Anhydrous Benzene FC_Acylation Friedel-Crafts Reaction (Vigorous, cool as needed) Benzene->FC_Acylation AlCl3 Anhydrous AlCl3 AlCl3->FC_Acylation PAC_prep->FC_Acylation Workup1 Quench on Ice/HCl & Extract FC_Acylation->Workup1 Distill Vacuum Distillation & Recrystallization Workup1->Distill Deoxy 2-Phenylacetophenone (Deoxybenzoin) Distill->Deoxy Nitration Nitration Reaction (T < 0°C) Deoxy->Nitration Nit_Mix Prepare Nitrating Mix (HNO3/H2SO4) Nit_Mix->Nitration Workup2 Quench on Ice/Water & Filter Nitration->Workup2 Recrystal2 Recrystallization (Ethanol) Workup2->Recrystal2 Final_Product This compound Recrystal2->Final_Product

Caption: A two-part workflow for synthesizing this compound.

Expected Characterization Data
AnalysisIntermediate: 2-PhenylacetophenoneFinal Product: this compound
Appearance White crystalline solidPale yellow crystalline solid
Melting Point 55-56 °C[3]137-139 °C
¹H NMR See reference spectra[8]δ ~8.3 (d, 2H, Ar-H ortho to NO₂), δ ~8.1 (d, 2H, Ar-H meta to NO₂), δ ~7.4-7.2 (m, 5H, Ar-H of benzyl), δ ~4.3 (s, 2H, -CH₂-)
IR (cm⁻¹) ~1685 (C=O stretch), ~3060, 3030 (Ar C-H)~1700 (C=O stretch), ~1520 & 1350 (asymmetric & symmetric NO₂ stretch), ~3100, 3070 (Ar C-H)

Note: NMR shifts are approximate and depend on the solvent used. The provided shifts for the final product are predicted based on known substituent effects.

Safety and Hazard Information

This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Benzene: Is a known carcinogen and is highly flammable. All manipulations must occur within a certified chemical fume hood.

  • Phosphorus Trichloride & Aluminum Chloride: Are corrosive and react violently with water. Handle in a dry environment and wear acid-resistant gloves and face protection.

  • Nitric and Sulfuric Acids: Are highly corrosive and strong oxidizers.[9][10] They can cause severe burns.[5] Always wear appropriate gloves, lab coat, and safety goggles. When preparing the nitrating mixture, always add acid to acid slowly and with cooling. When quenching, always add the reaction mixture to ice/water, never the other way around.

  • Work-up: The quenching of both the Friedel-Crafts and nitration reactions is highly exothermic. Perform these steps slowly and with efficient stirring in a large vessel to dissipate heat and prevent splashing.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
  • Clark, J. (2020). Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]

  • Guidechem. (n.d.). How to Synthesize 2-Phenylacetophenone with a New Catalyst?.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts.
  • Save My Exams. (2024). Friedel-Crafts Acylation.
  • RCI Labscan Limited. (2021). Nitric Acid Safety Data Sheet.
  • BenchChem. (n.d.). Technical Support Center: Nitration of 2-Methoxyacetophenone.
  • Sigma-Aldrich. (2024). Nitric Acid Safety Data Sheet.
  • COMPO EXPERT. (2024). Nitric Acid 53% - 60% Safety Data Sheet.
  • Fisher Scientific. (2015). Nitric Acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2019). Nitric Acid Safety Data Sheet.
  • Allen, C. F. H., & Barker, W. E. (1931). Desoxybenzoin. Organic Syntheses, 11, 24.
  • Corson, B. B., & Hazen, R. K. (1931). m-Nitroacetophenone. Organic Syntheses, 11, 72.

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Using 4'-Nitro-2-phenylacetophenone in Claisen-Schmidt condensation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Novel Nitrochalcones via Base-Catalyzed Claisen-Schmidt Condensation Using 4'-Nitro-2-phenylacetophenone

Introduction: The Significance of Nitrochalcones in Modern Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3][4] The introduction of a nitro group (—NO₂) into the chalcone framework can significantly enhance its biological efficacy.[2][5] Nitrochalcones have demonstrated potent activities, and their synthesis is a focal point for developing new therapeutic agents.[2][6]

The Claisen-Schmidt condensation is a robust and widely adopted method for synthesizing chalcones.[1][7] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[8][9][10] The use of this compound as the ketone component offers a strategic entry into a class of nitrochalcones with potential therapeutic applications. This document provides a detailed protocol and scientific rationale for the synthesis of novel nitrochalcones using this specific precursor.

Reaction Principle: The Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[8][11] The reaction proceeds in two main stages: a nucleophilic addition followed by a dehydration (elimination) step.[8][11]

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion.[8][10][11]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).[8][11]

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the final α,β-unsaturated ketone, the chalcone.[8] This dehydration is often spontaneous as it leads to a highly conjugated and stable system.[8][12]

Reaction Scheme:

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone This compound Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldehyde Aromatic Aldehyde (Electrophile) Intermediate β-Hydroxy Ketone Intermediate Aldehyde->Intermediate Enolate2->Aldehyde Chalcone Nitrochalcone (Final Product) Intermediate2->Chalcone Elimination Water H₂O

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

This protocol outlines a standardized procedure for the synthesis of a nitrochalcone derivative from this compound and a representative aromatic aldehyde (e.g., benzaldehyde).

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Aromatic Aldehyde (e.g., Benzaldehyde)≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Ethanol (95% or Absolute)Reagent GradeVWR Chemicals
Deionized WaterN/AIn-house
Hydrochloric Acid (HCl), 10% (v/v)Reagent GradeFisher Scientific
Ethyl AcetateHPLC GradeVWR Chemicals
HexaneHPLC GradeVWR Chemicals
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 20-25 mL of ethanol. Stir until a homogenous solution is achieved. To this, add an equimolar amount (10 mmol) of the chosen aromatic aldehyde.[1]

  • Catalyst Addition: In a separate beaker, prepare a 40-50% aqueous solution of sodium hydroxide. Slowly add this basic solution dropwise to the stirred ethanolic solution of the reactants at room temperature. A change in color and the formation of a precipitate are indicative of the reaction's progress.[1]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water and stir for 15-20 minutes.[1] This step facilitates the complete precipitation of the crude product. Neutralize the mixture by adding 10% aqueous HCl dropwise until the pH is neutral.[13]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any remaining base and other water-soluble impurities.[1][14]

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure nitrochalcone derivative.[1]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[15][16][17][18]

Experimental Workflow Diagram

Workflow A 1. Dissolve Reactants (this compound & Aldehyde) in Ethanol B 2. Add NaOH Solution Dropwise A->B C 3. Stir at Room Temperature (4-8h) Monitor by TLC B->C D 4. Pour into Ice-Cold Water C->D E 5. Neutralize with 10% HCl D->E F 6. Vacuum Filtration & Washing E->F G 7. Recrystallization from Ethanol F->G H 8. Dry & Characterize Product G->H

Caption: Step-by-step experimental workflow for nitrochalcone synthesis.

Data Interpretation and Characterization

The synthesized nitrochalcones can be characterized using various spectroscopic methods.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands. Key peaks to look for include the C=O stretching of the α,β-unsaturated ketone (typically around 1650-1700 cm⁻¹), the C=C stretching of the alkene (around 1500-1600 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively).[15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides crucial structural information. The two vinylic protons (Hα and Hβ) of the propenone backbone typically appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-18 Hz), confirming the trans configuration. The aromatic protons will appear in the downfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 190 ppm.[18] The signals for the aromatic and vinylic carbons will also be present in their expected regions.

Applications in Drug Development

The synthesized nitrochalcones serve as valuable scaffolds for the development of novel therapeutic agents. Their biological activities are diverse and include:

  • Anticancer Activity: Many nitrochalcone derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][6][19]

  • Antimicrobial and Antifungal Properties: The presence of the nitro group can enhance the antimicrobial and antifungal efficacy of chalcones.[2][4]

  • Anti-inflammatory Effects: Chalcones are known to modulate inflammatory pathways, and nitro-substitution can influence this activity.[4]

The protocol described herein provides a reliable method for accessing these promising compounds, enabling further investigation into their structure-activity relationships and therapeutic potential.

References

  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020-07-24).
  • Explain the mechanism of claisen-schmidt reaction. - Vedantu.
  • A Comparative Guide to Catalysts for Claisen-Schmidt Condensation: Performance, Protocols, and P
  • Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis.
  • Claisen Condens
  • Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen- Schmidt Condensation of 5-(3- Fluorophenyl)furan-2-carbaldehyde - Benchchem.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • (PDF)
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  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents - ResearchG
  • Synthesis of the three nitro-sustituted chalcones. (1)
  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC - NIH.
  • 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies - PubMed. (2024-01-05).
  • Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
  • How to synthesize chalcones by Claisen-Schmidt condens
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
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Application Note: Chemoselective Catalytic Hydrogenation of the Nitro Group in 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a primary route to anilines, which are crucial building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule for this guide, 4'-Nitro-2-phenylacetophenone, presents a common challenge in synthetic chemistry: chemoselectivity. The molecule contains two reducible functional groups—a nitro group and a ketone. A successful synthesis of the desired 4'-Amino-2-phenylacetophenone requires a methodology that selectively reduces the nitro group while preserving the carbonyl functionality.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this compound. We will explore the underlying mechanisms, compare different catalytic systems, and provide detailed, field-proven protocols for both classical hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH). The emphasis is on understanding the causality behind procedural choices to enable robust and reproducible synthesis.

Mechanistic Overview: The Pathway from Nitro to Amine

The catalytic hydrogenation of a nitroarene to an aniline is not a single-step process. It proceeds through several intermediates on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C). The generally accepted pathway involves the sequential reduction of the nitro group.

There are two primary proposed pathways for this transformation:

  • The Direct Pathway: The nitro group is directly reduced via nitrosoarene and hydroxylamine intermediates.[2][5]

  • The Condensation Pathway: The intermediate nitrosoarene and hydroxylamine can condense to form an azoxy compound, which is then further reduced to azo and hydrazo species before cleaving to the final amine.[2][5]

For many standard catalytic systems like Pd/C, the direct pathway is considered predominant.[5] The process relies on the catalyst to dissociate molecular hydrogen (H₂) into reactive hydrogen atoms, which are then added across the nitrogen-oxygen bonds.

Nitro_Reduction_Mechanism cluster_substrate Substrate cluster_intermediates Intermediates on Catalyst Surface cluster_product Product Start Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Start->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ End Ar-NH₂ (Aniline) Hydroxylamine->End + H₂

Caption: Generalized direct pathway for the catalytic hydrogenation of a nitroarene.

Catalyst and Hydrogen Source Selection: A Strategic Choice

The choice of catalyst and hydrogen source is critical for achieving high selectivity and yield while ensuring operational safety. The ketone in this compound can be reduced to a secondary alcohol, and under harsher conditions, the phenyl rings can be hydrogenated. Therefore, mild and selective conditions are paramount.

Catalyst SystemHydrogen SourceKey AdvantagesKey Considerations
10% Pd/C H₂ Gas (balloon or pressure reactor)Highly efficient, widely used, good for scaling.[6]Pyrophoric catalyst, requires handling of flammable H₂ gas.[7][8] May require optimization to avoid ketone reduction.
Platinum Dioxide (PtO₂, Adams' Catalyst) H₂ GasOften preferred for nitro group reduction to minimize hydrogenolysis of other functional groups.[9]The oxide is a precatalyst that must be reduced in situ to active platinum black.[9]
Raney® Nickel H₂ GasCost-effective, highly active.[6][10]Pyrophoric, often requires higher pressures/temperatures, may have lower chemoselectivity for this substrate.[5][11]
10% Pd/C Ammonium Formate (HCOONH₄)Catalytic Transfer Hydrogenation (CTH): Avoids high-pressure H₂ gas, experimentally convenient, often highly chemoselective.[12][13][14]The reaction produces CO₂ and NH₃ gas. Stoichiometric amounts of the formate salt are required.[13]

For this specific transformation, 10% Palladium on Carbon (Pd/C) is an excellent starting point due to its high activity and general reliability.[6] We will detail protocols for both H₂ gas and ammonium formate as the hydrogen source, as CTH offers a significant advantage in safety and convenience for laboratory-scale synthesis.[14]

Experimental Workflow and Protocols

The following diagram outlines the general workflow for a catalytic hydrogenation reaction, from initial setup to final product isolation.

Hydrogenation_Workflow Setup 1. Reactor Setup (Flask, Stir Bar, Septum) Inert 2. Inert Atmosphere Purge (Evacuate & backfill with N₂/Ar) Setup->Inert Catalyst 3. Add Catalyst & Solvent (e.g., Pd/C in Methanol) Inert->Catalyst Substrate 4. Add Substrate (this compound) Catalyst->Substrate HSource 5. Introduce Hydrogen Source (H₂ balloon or Ammonium Formate) Substrate->HSource Reaction 6. Reaction (Stir at RT or gentle heat) HSource->Reaction Monitor 7. Monitor Progress (TLC, LC-MS) Reaction->Monitor Quench 8. Reaction Quench & Catalyst Filtration (Purge with N₂, filter through Celite®) Monitor->Quench Upon Completion Workup 9. Aqueous Workup (Extraction, wash, dry) Quench->Workup Purify 10. Purification (Recrystallization or Chromatography) Workup->Purify Characterize 11. Characterization (NMR, MS, m.p.) Purify->Characterize

Caption: Standard experimental workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using H₂ Gas and 10% Pd/C

This protocol employs a hydrogen balloon, a standard and accessible method for lab-scale reactions under atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, preferably 50% wet to reduce pyrophoricity)

  • Methanol (MeOH), reagent grade

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply (balloon)

  • Celite® 545 (diatomaceous earth)

  • Ethyl Acetate and Brine for workup

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (three-neck preferred), magnetic stirrer, septa, needles, and balloon

Procedure:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate). Causality: Using wet Pd/C significantly reduces the risk of it igniting upon contact with solvent or air.[7][15]

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with nitrogen gas three times. This is a critical step to remove all oxygen, which can form an explosive mixture with hydrogen.[8][15][16]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (approx. 0.1 M concentration of substrate) via cannula or syringe. Stir to create a slurry. Dissolve this compound (1.0 eq) in a minimal amount of methanol and add it to the reaction flask.

  • Hydrogen Introduction: Purge the nitrogen from the flask by evacuating and backfilling with hydrogen from a balloon three times. Leave the balloon attached to the flask via a needle through a septum to maintain a positive pressure of H₂.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. To sample, briefly switch the atmosphere back to nitrogen, quickly take an aliquot, and then re-establish the hydrogen atmosphere.[7] The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. CAUTION: The used catalyst on the Celite pad is highly pyrophoric and can ignite spontaneously in air.[7][8] Immediately quench the filter cake with plenty of water and store it in a dedicated, sealed waste container while wet.[7]

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude 4'-Amino-2-phenylacetophenone by recrystallization or column chromatography as needed.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol is an excellent alternative that avoids the use of pressurized hydrogen gas, enhancing laboratory safety.[14]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), reagent grade

  • Celite® 545

  • Standard laboratory glassware

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol (to achieve approx. 0.1-0.2 M concentration).

  • Reagent Addition: While stirring, add ammonium formate (3-5 eq). The decomposition of ammonium formate into H₂, CO₂, and NH₃ is catalyzed by Pd/C.[13] Using a stoichiometric excess ensures the reaction goes to completion.[17]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Reaction: Heat the mixture to a gentle reflux (40-60 °C) and stir. Gas evolution (CO₂ and NH₃) will be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are often complete within 1-3 hours.[14]

  • Work-up and Catalyst Removal: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. As before, the filter cake is pyrophoric and must be immediately quenched with water.[7][8]

  • Isolation and Purification: The work-up and purification steps are identical to Protocol 1. Concentrate the filtrate, perform an aqueous workup, and purify the crude product.

Safety and Handling Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[11] All hydrogenation reactions involving H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources. The system must be purged of oxygen before introducing hydrogen.[8][16]

  • Pyrophoric Catalysts: Palladium on carbon and Raney Nickel (especially after use) are pyrophoric and can ignite upon exposure to air.[7][15] Never allow the catalyst to become dry during filtration. Always keep it wet with solvent or water and handle it with extreme care.[15] Dispose of used catalyst in a dedicated, clearly labeled, sealed waste container filled with water.

  • Pressure Equipment: If scaling up beyond balloon pressure, a specialized high-pressure hydrogenation reactor (e.g., Parr shaker) with appropriate safety features like rupture discs and pressure gauges must be used by trained personnel only.[15][16]

References

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  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2). Retrieved from [Link]

  • Gallou, F., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8494-8498. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Nabi, A., et al. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(51). Retrieved from [Link]

  • Chemistry Online. (2022). Chemoselective reductions of 4-nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • Balaraman, K. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 29(4), 304-316. Retrieved from [Link]

  • Semantic Scholar. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds. Retrieved from [Link]

  • Ram, S. & Ehrenkaufer, R. E. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]

  • Maj, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2681-2686. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. New Journal of Chemistry, 46(17). Retrieved from [Link]

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Application Notes & Protocols: 4'-Nitro-2-phenylacetophenone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 4'-Nitro-2-phenylacetophenone, a highly versatile and strategic starting material for the synthesis of diverse, biologically active heterocyclic compounds. We move beyond simple procedural lists to offer detailed, field-proven protocols grounded in mechanistic rationale. This document explains the causal links between molecular structure, reaction conditions, and the formation of potent scaffolds such as pyrazoles and quinoxalines. The protocols are designed to be self-validating, supported by authoritative citations, and supplemented with clear data tables and workflow diagrams to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of this compound

This compound is more than a simple ketone; it is a privileged scaffold for heterocyclic synthesis. Its utility stems from a unique combination of reactive sites within a single, readily accessible molecule:

  • An Activated Methylene Group: The protons on the carbon alpha to the carbonyl group (the -CH2- between the two phenyl rings) are acidic and easily removed by a base. This site is the nucleophilic heart of the molecule, enabling Claisen-Schmidt condensations and the formation of key intermediates like enaminones.

  • An Electrophilic Carbonyl Center: The ketone group is a classic electrophilic site, ripe for reaction with nucleophiles like hydrazines, a cornerstone of pyrazole synthesis.

  • A Modifiable Nitro Group: The nitro group is a powerful electron-withdrawing group that influences the reactivity of the molecule. Furthermore, it can be readily reduced to an amine, opening pathways to further derivatization and the synthesis of other complex heterocycles.

  • Two Aromatic Rings: These provide a rigid backbone and offer multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

This confluence of functional groups makes this compound an ideal starting point for building molecular complexity in a controlled and efficient manner, leading to scaffolds with known pharmacological relevance.[1]

G cluster_pyrazole Pyrazole Synthesis cluster_quinoxaline Quinoxaline Synthesis cluster_thorpe Conceptual Thorpe-Ziegler Pathway Precursor This compound Enaminone Intermediate: Enaminone Formation Precursor->Enaminone Condensation (e.g., DMFDMA) AlphaHalo Intermediate: α-Haloketone Precursor->AlphaHalo Halogenation (e.g., Br2) NitrileDeriv Intermediate: Dinitrile Derivative Precursor->NitrileDeriv Multi-step Conversion Pyrazole Bioactive Pyrazole Core Enaminone->Pyrazole Cyclocondensation (Hydrazine) Quinoxaline Bioactive Quinoxaline Core AlphaHalo->Quinoxaline Cyclocondensation (o-phenylenediamine) ThorpeProduct Bioactive Thiophene/Pyrrole Core NitrileDeriv->ThorpeProduct Intramolecular Cyclization

Caption: Key synthetic pathways from this compound.

Synthesis of 4,5-Disubstituted Pyrazole Derivatives

Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous FDA-approved drugs, valued for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The most reliable method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or an equivalent) with hydrazine.[5] In this protocol, we first convert the acetophenone into a more reactive β-enaminone intermediate, which then readily cyclizes to form the pyrazole core.[6]

Mechanistic Rationale

The synthesis is a two-stage process. First, the acetophenone is condensed with an acetal of dimethylformamide (e.g., DMFDMA) to form an enaminone. This step transforms the starting ketone into a 1,3-dielectrophilic species, perfectly primed for reaction with the dinucleophilic hydrazine. In the second step, the addition of hydrazine hydrate proceeds via a nucleophilic attack at the carbonyl carbon, followed by an intramolecular cyclization and dehydration, yielding the stable aromatic pyrazole ring. This sequence is a variation of the classic Knorr pyrazole synthesis and offers excellent control over regioselectivity.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of (E)-3-(dimethylamino)-1-(4-nitrophenyl)-2-phenylprop-2-en-1-one (Enaminone Intermediate)

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.0 g, 20.7 mmol) in 40 mL of anhydrous toluene.

  • Reaction Initiation: Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (4.94 g, 41.4 mmol, 2.0 equivalents).

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Work-up and Isolation: After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Filter the solid product, wash with cold hexane (2 x 15 mL), and dry under vacuum. The resulting enaminone is typically a yellow solid and can be used in the next step without further purification. Expected yield: 85-95%.

Protocol 2.2.2: Synthesis of 5-(4-Nitrophenyl)-4-phenyl-1H-pyrazole

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the enaminone intermediate (5.0 g, 16.9 mmol) in 50 mL of glacial acetic acid.

  • Nucleophilic Addition: Add hydrazine hydrate (1.01 g, 20.3 mmol, 1.2 equivalents) dropwise to the suspension at room temperature. The mixture may warm slightly.

  • Cyclization: After the addition is complete, heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the disappearance of the enaminone spot by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative as a crystalline solid. Expected yield: 75-85%.

G start Start: Dissolve Precursor in Toluene add_dmf Add DMFDMA (2.0 equiv) start->add_dmf reflux1 Reflux at 110-120 °C (4-6 hours) add_dmf->reflux1 monitor1 Monitor by TLC reflux1->monitor1 cool1 Cool to Room Temp monitor1->cool1 isolate1 Isolate Enaminone (Filter & Dry) cool1->isolate1 suspend Suspend Enaminone in Acetic Acid isolate1->suspend add_hydrazine Add Hydrazine Hydrate (1.2 equiv) suspend->add_hydrazine reflux2 Reflux at 118 °C (3-5 hours) add_hydrazine->reflux2 monitor2 Monitor by TLC reflux2->monitor2 precipitate Pour into Ice Water monitor2->precipitate isolate2 Isolate Pyrazole (Filter & Recrystallize) precipitate->isolate2 end End: Pure Pyrazole isolate2->end

Caption: Workflow for the two-stage synthesis of pyrazole derivatives.

Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

Quinoxalines are another class of privileged N-heterocycles with a wide array of pharmacological applications, including notable antimicrobial and anticancer activities.[7][8][9][10] The most classical and robust method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] α-Haloketones serve as excellent surrogates for 1,2-dicarbonyls in this reaction.[12] Therefore, a two-step sequence starting with the α-bromination of our precursor followed by cyclocondensation provides efficient access to this valuable scaffold.

Mechanistic Rationale

Step 1: α-Bromination. The reaction is initiated by the enolization of the ketone under acidic conditions (acetic acid serves as both solvent and catalyst). The enol form then acts as a nucleophile, attacking molecular bromine to yield the α-bromoketone. The nitro group's electron-withdrawing effect enhances the acidity of the α-protons, facilitating enolization.

Step 2: Cyclocondensation. The reaction with o-phenylenediamine begins with the nucleophilic attack of one amino group on the electrophilic carbonyl carbon. This is followed by a second, intramolecular nucleophilic substitution where the other amino group displaces the bromide ion. The resulting dihydroquinoxaline intermediate rapidly oxidizes in situ (often aided by air or mild oxidants) to form the stable, aromatic quinoxaline ring.[12]

Detailed Experimental Protocol

Protocol 3.2.1: Synthesis of 2-Bromo-1-(4-nitrophenyl)-2-phenyl-ethan-1-one (α-Bromoketone Intermediate)

  • Reaction Setup: Dissolve this compound (5.0 g, 20.7 mmol) in 50 mL of glacial acetic acid in a 100 mL flask protected from light.

  • Bromination: While stirring, add a solution of bromine (3.64 g, 22.8 mmol, 1.1 equivalents) in 10 mL of glacial acetic acid dropwise over 20 minutes.

  • Reaction Conditions: Stir the mixture at room temperature for 2-3 hours. The disappearance of the bromine color indicates the reaction is progressing. Monitor completion by TLC.

  • Isolation: Pour the reaction mixture into 250 mL of cold water. The α-bromoketone will precipitate as a solid.

  • Purification: Filter the solid, wash extensively with water to remove acetic acid, and then wash with a small amount of cold methanol. Dry the product under vacuum. This intermediate is often used directly in the next step. Expected yield: 80-90%.

Protocol 3.2.2: Synthesis of 2-(4-Nitrophenyl)-3-phenylquinoxaline

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve the α-bromoketone intermediate (5.0 g, 15.6 mmol) in 40 mL of ethanol.

  • Condensation: Add a solution of o-phenylenediamine (1.86 g, 17.2 mmol, 1.1 equivalents) in 20 mL of ethanol.

  • Thermal Conditions: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. A precipitate of the quinoxaline product will form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. The product is often pure enough after this step. If needed, it can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water. Expected yield: 85-95%.

G start Start: Dissolve Precursor in Acetic Acid add_br2 Add Bromine Solution (1.1 equiv) start->add_br2 stir Stir at Room Temp (2-3 hours) add_br2->stir monitor1 Monitor by TLC stir->monitor1 precipitate1 Pour into Water monitor1->precipitate1 isolate1 Isolate α-Bromoketone (Filter & Dry) precipitate1->isolate1 dissolve Dissolve α-Bromoketone in Ethanol isolate1->dissolve add_opda Add o-Phenylenediamine (1.1 equiv) dissolve->add_opda reflux Reflux at 78 °C (4-6 hours) add_opda->reflux cool Cool to Room Temp reflux->cool isolate2 Isolate Quinoxaline (Filter & Wash) cool->isolate2 end End: Pure Quinoxaline isolate2->end

Caption: Workflow for the two-step synthesis of quinoxaline derivatives.

Data Summary

Table 1: Summary of Synthetic Protocols
HeterocycleKey IntermediateKey Reaction TypeReagentsSolventTypical Yield
Pyrazole β-EnaminoneCyclocondensation1. DMFDMA2. Hydrazine Hydrate1. Toluene2. Acetic Acid65-80% (overall)
Quinoxaline α-BromoketoneCyclocondensation1. Bromine2. o-Phenylenediamine1. Acetic Acid2. Ethanol70-85% (overall)
Table 2: Reported Biological Activities of Target Heterocyclic Scaffolds
Heterocyclic CoreReported Biological ActivitiesSupporting References
Pyrazoles Anti-inflammatory, Anticancer, Antimicrobial, Antifungal, Antituberculosis[2][3][4][13]
Quinoxalines Anticancer, Antimicrobial, Antiviral, Antimalarial, Anti-inflammatory[7][8][10][14]

Conclusion and Future Directions

This compound has been demonstrated to be an exceptionally effective and economical precursor for the synthesis of high-value, bioactive heterocyclic compounds. The protocols detailed herein for pyrazole and quinoxaline synthesis are robust, high-yielding, and based on well-established, mechanistically sound chemical transformations. The true power of this precursor lies in its potential for diversification. Future work should focus on:

  • Modification of the Nitro Group: Reduction to an amine followed by acylation or diazotization can introduce new functionalities and lead to novel scaffolds like benzimidazoles or triazoles.

  • Thorpe-Ziegler Cyclization: Conversion of the precursor into an α,ω-dinitrile could enable intramolecular Thorpe-Ziegler reactions to access unique fused-ring systems, a powerful strategy for constructing complex heterocycles.[15][16][17]

  • Multi-component Reactions: Employing the precursor in one-pot, multi-component reactions could rapidly generate libraries of diverse compounds for high-throughput screening.

By leveraging the inherent reactivity of this compound, researchers are well-equipped to develop novel molecular entities with significant therapeutic potential.

References

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  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

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Application Notes: 4'-Nitro-2-phenylacetophenone in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4'-Nitro-2-phenylacetophenone as a versatile building block in multi-component reactions (MCRs). We explore its reactivity profile, focusing on how its unique structural features—an activated methylene group and significant steric influence—can be leveraged for the synthesis of complex heterocyclic scaffolds. This guide presents the mechanistic rationale and detailed, field-proven protocols for its use in cornerstone MCRs, namely the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction, enabling the rapid generation of molecular diversity for screening libraries.

Introduction: The Strategic Value of this compound in MCRs

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools in modern organic chemistry and drug discovery.[1][2] They offer high atom economy, operational simplicity, and the ability to rapidly construct complex molecules from simple precursors.[2][3] The choice of building blocks is paramount to the success and diversity of MCRs.

This compound is a particularly compelling substrate for MCRs. Its structure contains three key elements that dictate its reactivity:

  • A Ketone Carbonyl: The primary site for electrophilic attack and condensation reactions.

  • An α-Methylene Group (-CH2-): The protons on this carbon are significantly acidified by the adjacent carbonyl group. This acidity is further enhanced by the powerful electron-withdrawing nature of the 4'-nitro group.[4] This makes the methylene group a potent nucleophile upon deprotonation, a critical requirement for its participation as the active methylene component in various MCRs.

  • A 2-Phenyl Group: This bulky substituent provides steric hindrance that can influence the regioselectivity and stereochemistry of the reaction, leading to unique product scaffolds.

This guide will focus on the practical application of this reagent in two of the most robust and widely used MCRs for heterocyclic synthesis: the Hantzsch and Biginelli reactions.[5]

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is crucial for designing successful reaction protocols.

PropertyValue
Chemical Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Appearance Typically a crystalline solid
Key Reactive Sites α-Methylene, Carbonyl Carbon
Dominant Electronic Effect Strong electron-withdrawal by NO₂ group

The 4'-nitro group inductively and resonantly withdraws electron density, making the α-protons of the methylene group significantly more acidic than in a standard acetophenone. This facilitates the formation of the crucial enolate intermediate under milder basic or acidic conditions, which is the cornerstone of its utility in the protocols described below.

Application in Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (DHPs), a scaffold present in numerous pharmaceuticals, most notably as calcium channel blockers.[6][7] The reaction typically involves an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-ketoester.[7] Here, we adapt the reaction to use this compound as one of the active methylene components.

Mechanistic Rationale & Workflow

The reaction proceeds through the formation of two key intermediates: an enamine from the reaction of one active methylene component with ammonia, and a Knoevenagel condensation product (an α,β-unsaturated carbonyl) from the reaction of the other active methylene component with the aldehyde.[7] These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the DHP ring. When using this compound, its activated methylene group can readily participate in either of these initial steps.

Hantzsch_Mechanism sub_ketone 4'-Nitro-2- phenylacetophenone (Component A) int_knoevenagel Knoevenagel Adduct (from A + C) sub_ketone->int_knoevenagel sub_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) (Component B) int_enamine Enamine Intermediate (from B + NH₃) sub_ketoester->int_enamine sub_aldehyde Aldehyde (Component C) sub_aldehyde->int_knoevenagel sub_ammonia NH₄OAc (Nitrogen Source) sub_ammonia->int_enamine step_michael Michael Addition int_enamine->step_michael int_knoevenagel->step_michael step_cyclization Cyclization & Dehydration step_michael->step_cyclization product_dhp Substituted 1,4-Dihydropyridine Product step_cyclization->product_dhp

Caption: Proposed workflow for the Hantzsch synthesis using this compound.

Protocol: One-Pot Synthesis of Asymmetric 1,4-Dihydropyridines

This protocol describes the synthesis of a DHP derivative using this compound, an aromatic aldehyde, and ethyl acetoacetate.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 241 mg), the selected aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol, 130 mg), and ammonium acetate (1.2 mmol, 92 mg).

  • Add ethanol (15 mL) to the flask.

  • Causality: The choice of ethanol as a solvent is based on its ability to dissolve all reactants and its appropriate boiling point for the reaction. Ammonium acetate serves as a convenient, solid source of ammonia.[6]

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Self-Validation: The formation of a crystalline solid that is sparingly soluble in the cold reaction solvent is a strong indicator of product formation. The crude product can be recrystallized from hot ethanol or isopropanol to achieve high purity.

  • Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Application in Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core with a wide range of pharmacological activities.[8][9] The classic reaction involves an aldehyde, a β-ketoester, and urea.[10] By substituting the β-ketoester with this compound, novel DHPMs with a bulky phenyl- and nitrobenzoyl- substitution pattern can be synthesized.

Mechanistic Rationale

The reaction is typically acid-catalyzed.[8][10] The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. The enol form of the active methylene compound (this compound) then performs a nucleophilic attack on this iminium ion. Subsequent cyclization via intramolecular attack of the amine on the ketone carbonyl, followed by dehydration, yields the final DHPM product. The electron-withdrawing nitro group facilitates the initial enolization step, promoting the reaction.

Biginelli_Mechanism sub_ketone This compound int_enol Enol of Ketone sub_ketone->int_enol sub_aldehyde Aryl Aldehyde int_iminium N-Acyliminium Ion Intermediate sub_aldehyde->int_iminium sub_urea Urea / Thiourea sub_urea->int_iminium catalyst Acid Catalyst (e.g., HCl, p-TSA) catalyst->int_iminium catalyst->int_enol step_addition Nucleophilic Addition int_iminium->step_addition int_enol->step_addition step_cyclization Cyclocondensation step_addition->step_cyclization product_dhpm Substituted Dihydropyrimidinone (DHPM) step_cyclization->product_dhpm

Caption: Key steps in the Biginelli reaction using this compound.

Protocol: Acid-Catalyzed Synthesis of Dihydropyrimidinones

This protocol outlines a solvent-free, acid-catalyzed approach, which is often more environmentally friendly and can lead to shorter reaction times.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 eq)

  • Urea (or Thiourea for thione analog) (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)

Procedure:

  • In a clean, dry 25 mL round-bottom flask, combine this compound (1.0 mmol, 241 mg), the aromatic aldehyde (1.0 mmol), urea (1.5 mmol, 90 mg), and p-TSA (0.1 mmol, 19 mg).

  • Causality: Using a slight excess of urea helps to drive the reaction equilibrium towards the product. p-TSA is an effective, easy-to-handle solid acid catalyst for this transformation.[11] A solvent-free condition is chosen to increase reactant concentration and often accelerates the reaction.

  • Place the flask in a preheated oil bath at 100-110 °C.

  • Stir the molten reaction mixture for 1-2 hours. The mixture will become a thick paste or solid mass upon reaction completion.

  • Monitor the reaction by TLC by periodically dissolving a small aliquot in acetone.

  • After cooling to room temperature, add hot ethanol (10 mL) to the solid mass and stir vigorously to break it up.

  • Self-Validation: The desired product is typically insoluble in water and sparingly soluble in ethanol, while the catalyst and unreacted urea are more soluble. This allows for a simple purification by trituration and filtration.

  • Pour the slurry into cold water (30 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration. Wash thoroughly with water to remove any remaining catalyst and urea, followed by a wash with a small amount of cold diethyl ether.

  • Dry the product to a constant weight. If necessary, recrystallize from acetic acid or a DMF/ethanol mixture.

  • Characterize the final product using appropriate spectroscopic methods.

Conclusion

This compound stands out as a highly valuable and versatile substrate for multi-component reactions. The strong electron-withdrawing nitro group reliably activates the adjacent methylene position, ensuring its participation in crucial C-C bond-forming steps of reactions like the Hantzsch and Biginelli syntheses. By following the detailed protocols and understanding the mechanistic rationale presented in these application notes, researchers can effectively employ this reagent to rapidly generate libraries of complex, polysubstituted dihydropyridines and dihydropyrimidinones for applications in medicinal chemistry and materials science.

References

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  • Ramón, R., & Caveda-Cetina, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Some New Heterocyclic Compounds Derived from 4-Aminoacetophenone. (n.d.). Connect Journals. Retrieved from [Link]

  • Mohamadpour, F. (2019). Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3,4-dihydropyrimidin-2-(1H) –ones/ thiones Deriv. Journal of Applied Chemical Research, 13(1), 45-56. Retrieved from [Link]

  • Multicomponent reactions : concepts and applications for design and synthesis - Catalog. (n.d.). Retrieved from [Link]

  • New multicomponent reaction frontiers. (2020). BIOENGINEER.ORG. Retrieved from [Link]

  • Asgari, D., & Dömling, A. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 261-306. Retrieved from [Link]

  • Li, Z., et al. (2025). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Journal of the American Chemical Society. Retrieved from [Link]

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  • DeMartino, M. (2004). Multicomponent Reactions. Baran Lab Group Meeting. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Farrugia, L., et al. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Catalysts, 11(10), 1221. Retrieved from [Link]

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  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chalcone Scaffolds in Modern Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile scaffold is a prominent motif in numerous natural products and serves as a crucial synthon for a diverse array of heterocyclic compounds.[2][3] The inherent reactivity of the α,β-unsaturated keto group makes chalcones valuable intermediates in organic synthesis and confers upon them a wide spectrum of pharmacological activities.[4] Chalcone derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, rendering them a subject of intense interest in medicinal chemistry and drug development.[1][4][5][6]

This guide provides a comprehensive, in-depth technical overview of the synthesis of novel chalcone derivatives commencing from 4'-Nitro-2-phenylacetophenone. We will delve into the mechanistic underpinnings of the synthetic strategy, present a detailed, field-proven experimental protocol, and discuss the critical aspects of characterization and potential applications of the resulting compounds.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[3] This reaction involves a base- or acid-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[3][7][8]

Reaction Mechanism: A Step-by-Step Elucidation

The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone (in this case, this compound) to generate a resonance-stabilized enolate ion.[1] The presence of the phenyl group at the 2-position may influence the acidity of this proton.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).[9]

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This dehydration step is typically rapid as it leads to a highly conjugated and stable system.[9]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation cluster_start Reactants cluster_steps Reaction Steps cluster_product Product 4_Nitro_2_phenylacetophenone This compound Enolate_Formation 1. Enolate Formation (Base abstracts α-hydrogen) 4_Nitro_2_phenylacetophenone->Enolate_Formation α-hydrogen abstraction Benzaldehyde Substituted Benzaldehyde Nucleophilic_Attack 2. Nucleophilic Attack (Enolate attacks aldehyde) Benzaldehyde->Nucleophilic_Attack Base Base (e.g., NaOH) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Beta_Hydroxy_Ketone β-Hydroxy Ketone Intermediate Nucleophilic_Attack->Beta_Hydroxy_Ketone Dehydration 3. Dehydration (Elimination of H2O) Beta_Hydroxy_Ketone->Dehydration Chalcone_Derivative Chalcone Derivative ((E)-1-(4-nitrophenyl)-3-aryl-2-phenylprop-2-en-1-one) Dehydration->Chalcone_Derivative

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of (E)-1-(4-nitrophenyl)-3-(4-chlorophenyl)-2-phenylprop-2-en-1-one

This protocol details the synthesis of a representative chalcone derivative from this compound and 4-chlorobenzaldehyde.

Materials and Reagents
  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.55 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: While stirring, slowly add a solution of NaOH (e.g., 0.8 g, 20 mmol in 5 mL of water) to the ethanolic solution of the reactants. A color change and the formation of a precipitate may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Isolation of Crude Product: Pour the reaction mixture into a beaker containing 100 mL of cold water. Acidify the mixture with dilute HCl to neutralize the excess NaOH. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel, wash thoroughly with cold water, and air dry.[1] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: The structure and purity of the synthesized chalcone should be confirmed using various spectroscopic techniques, including:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the trans configuration of the double bond (typically a large coupling constant, J ≈ 15-16 Hz, for the vinylic protons).

    • FTIR Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹), C=C stretch, and the nitro (NO₂) group absorptions.

    • Mass Spectrometry: To determine the molecular weight of the compound.

    • Melting Point: To assess the purity of the final product.

Experimental_Workflow Figure 2: Experimental Workflow for Chalcone Synthesis Reactants 1. Reactant Preparation (this compound & 4-Chlorobenzaldehyde in Ethanol) Catalyst 2. Catalyst Addition (Aqueous NaOH) Reactants->Catalyst Reaction 3. Reaction (Stirring at RT, TLC Monitoring) Catalyst->Reaction Isolation 4. Isolation (Precipitation in Acidified Water) Reaction->Isolation Purification 5. Purification (Filtration & Recrystallization) Isolation->Purification Characterization 6. Characterization (NMR, FTIR, MS, MP) Purification->Characterization Final_Product Pure Chalcone Derivative Characterization->Final_Product

Caption: Experimental Workflow for Chalcone Synthesis.

Data Summary and Expected Results

The following table summarizes the expected data for a series of chalcone derivatives synthesized from this compound and various substituted benzaldehydes.

Aldehyde SubstituentProduct NameExpected Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
4-Chloro(E)-1-(4-nitrophenyl)-3-(4-chlorophenyl)-2-phenylprop-2-en-1-one75-85165-168~7.5-8.3 (aromatic-H), ~7.8 (vinylic-H, d, J≈15 Hz)
4-Methoxy(E)-1-(4-nitrophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one80-90158-161~6.9-8.3 (aromatic-H), ~7.7 (vinylic-H, d, J≈15 Hz), ~3.8 (OCH₃)
4-Nitro(E)-1,3-bis(4-nitrophenyl)-2-phenylprop-2-en-1-one70-80180-183~7.6-8.4 (aromatic-H), ~7.9 (vinylic-H, d, J≈15 Hz)
Unsubstituted(E)-1-(4-nitrophenyl)-3,2-diphenylprop-2-en-1-one85-95145-148~7.3-8.3 (aromatic-H), ~7.8 (vinylic-H, d, J≈15 Hz)

Application Notes

The chalcone derivatives synthesized from this compound are of significant interest for further investigation in drug discovery and materials science.

  • Antimicrobial Activity: The presence of the nitro group and a halogen, such as chlorine, on the aromatic rings can enhance the antibacterial and antifungal properties of the chalcone scaffold.[10] These compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

  • Anticancer Potential: Chalcones are well-documented anticancer agents.[2] The synthesized derivatives can be evaluated for their cytotoxic effects against various cancer cell lines. The nitro group, in particular, has been shown to be a key pharmacophore in some anticancer chalcones.

  • Precursors for Heterocyclic Synthesis: The α,β-unsaturated ketone moiety serves as an excellent Michael acceptor and can react with various dinucleophiles to synthesize a wide range of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which themselves possess diverse biological activities.[11]

References

  • Qiu, X., Li, S., & SHI, A.-R. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research. Retrieved from [Link]

  • Solanke, D. P., et al. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Durairaj, M., Sivakumar, S., & Gnanendra, S. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]

  • Tian, Y., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cancer Cell International. Retrieved from [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). IJARSCT. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Albuquerque, C. A. B. de, et al. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Journal of Engineering Research. Retrieved from [Link]

  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

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HPLC method for the analysis and purification of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Purification of 4'-Nitro-2-phenylacetophenone

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework for the development of robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require reliable methods for the quantification and purification of this and structurally related aromatic ketones. The protocols herein are grounded in the principles of reversed-phase chromatography, offering guidance on column selection, mobile phase optimization, and the seamless transition from analytical-scale analysis to preparative-scale purification. The causality behind each experimental choice is explained to empower the user to adapt these methods to their specific laboratory context and instrumentation.

Introduction and Scientific Background

This compound is an aromatic ketone characterized by a nitro group on one phenyl ring and a benzyl substituent on the alpha-carbon of the acetophenone core. Its structure presents an interesting case for chromatographic separation due to its moderate hydrophobicity and the presence of multiple aromatic systems capable of engaging in π-π interactions. Accurate quantification and efficient purification are critical for its use as a synthetic intermediate in pharmaceutical and materials science research.

The primary challenge in developing a method for such a compound is achieving a balance between retention, resolution from potential impurities (e.g., starting materials, side-products), and peak symmetry. Reversed-phase HPLC is the technique of choice due to its versatility and applicability to a wide range of non-polar to moderately polar compounds. This guide will explore the use of both traditional C18 and phenyl-based stationary phases to achieve optimal separation.

Compound Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Chemical Structure (Inferred)
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol [1]
CAS Number 3769-84-4[1][2]
Predicted Polarity Moderately non-polar; Insoluble in water, soluble in organic solvents like ethanol and benzene.[3][4]
UV Absorbance Expected strong absorbance in the UV region (approx. 254-360 nm) due to the nitrophenyl chromophore.[5][6]

Principle of Separation: Reversed-Phase HPLC

The separation of this compound is based on the principles of reversed-phase chromatography. In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

  • Analyte Retention: The non-polar nature of the analyte causes it to partition from the polar mobile phase and adsorb onto the hydrophobic stationary phase. The more hydrophobic the analyte, the stronger the retention.

  • Elution: By increasing the concentration of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase, the mobile phase becomes more non-polar. This reduces the hydrophobic interaction between the analyte and the stationary phase, causing the analyte to elute from the column.

  • The Role of π-π Interactions: The presence of two phenyl rings in this compound makes it a candidate for enhanced retention on stationary phases containing phenyl ligands (e.g., Phenyl-Hexyl). These phases can provide an alternative selectivity mechanism through π-π stacking interactions between the electron clouds of the analyte's aromatic rings and the phenyl rings of the stationary phase.[7][8] This can be particularly useful for resolving it from other aromatic impurities.

G Fig 1. Reversed-Phase HPLC Principle cluster_column HPLC Column (Stationary Phase) cluster_mobile Mobile Phase StationaryPhase Non-Polar Surface (e.g., C18 Chains) Potential for π-π Interactions (Phenyl-Hexyl) Elution Analyte Elutes MobilePhase Polar Solvent (Water) Organic Modifier (Acetonitrile/Methanol) Analyte This compound (Hydrophobic) MobilePhase:f1->Analyte Solvation & Elution Analyte->StationaryPhase:f0 Hydrophobic Interaction Analyte->StationaryPhase:f1 π-π Stacking

Caption: Principle of reversed-phase separation for the target analyte.

Part I: Analytical Method for Quantification

This section details a robust analytical method for determining the purity and concentration of this compound.

Instrumentation, Chemicals, and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns:

    • Primary: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Alternative: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) for alternative selectivity.[7]

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic Acid (FA), LC-MS grade.

  • Reference Standard: this compound of known purity.

Experimental Protocol: Analytical Method

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic pH helps to sharpen peaks by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is often chosen for its low viscosity and UV transparency. However, methanol can be substituted and may offer different selectivity, especially with a phenyl-hexyl column.[8]

Step 2: Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution into a 10 mL volumetric flask and bring to volume with a 50:50 mixture of Mobile Phase A and B. Rationale: Preparing the final dilution in a solvent similar to the initial mobile phase composition ("mobile phase matching") prevents peak distortion.

  • Sample Preparation: Prepare unknown samples at a similar concentration using the same diluent. Filter all samples through a 0.45 µm syringe filter before injection.

Step 3: Chromatographic Conditions The following conditions provide a starting point for method development.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for a broad range of compounds.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNA standard, robust mobile phase system for reversed-phase HPLC.
Gradient 60% B to 95% B over 10 minA gradient is recommended to ensure elution of the main peak and any more non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.[5]
Injection Vol. 10 µLA typical volume for analytical injections.
Detection DAD/UV at 265 nmAromatic nitro compounds exhibit strong absorbance in this region. A DAD should be used initially to scan from 200-400 nm to determine the absorbance maximum (λmax) experimentally.

Step 4: System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the working standard.

  • Verify system suitability criteria:

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Inject the unknown samples for analysis.

Part II: Preparative Method for Purification

This section describes how to scale the optimized analytical method to a preparative scale for isolating milligrams to grams of this compound.

Rationale for Scaling Up

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to purify, rather than simply quantify, a compound. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities.

Caption: A logical workflow for scaling an analytical method to preparative purification.

Experimental Protocol: Preparative Method

Step 1: Method Translation and Scaling

  • Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the optimized analytical method (e.g., C18, 5 µm). A typical preparative column dimension is 21.2 x 250 mm.

  • Flow Rate Scaling: Adjust the flow rate based on the column diameter.

    • Formula: Flow Rateprep = Flow Rateanalyt x (IDprep² / IDanalyt²)

    • Example: 1.0 mL/min x (21.2² / 4.6²) ≈ 21.2 mL/min

  • Gradient Scaling: The gradient time should be adjusted to maintain the same number of column volumes.

    • Formula: Timeprep = Timeanalyt x (Volumeprep / Volumeanalyt)

    • For a simplified approach, keep the gradient time the same initially and adjust based on the scouting run.

Step 2: Sample Preparation for Purification

  • Dissolve the crude this compound in the minimum amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • If possible, dilute this concentrated solution with the initial mobile phase (e.g., 60% ACN) until the point of precipitation. This helps to ensure good peak shape upon injection.

  • Filter the final sample solution to remove any particulates.

Step 3: Preparative Chromatographic Conditions

ParameterRecommended Condition
Column C18, 21.2 x 250 mm, 5 µm
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACN
Gradient Isocratic or shallow gradient based on analytical run
Flow Rate ~21 mL/min (scaled from analytical)
Loading 50-200 mg per injection (highly dependent on solubility and resolution)
Detection UV at 265 nm (using a prep flow cell to avoid detector saturation)

Step 4: Purification and Fraction Collection

  • Perform a small "scouting" injection on the preparative system to confirm the retention time of the target peak.

  • Perform the full loading injection.

  • Collect fractions based on the UV chromatogram signal. It is common to collect the peak apex in one fraction and the peak shoulders in separate fractions to maximize the purity of the main fraction.

  • Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine its purity.

  • Pool the fractions that meet the desired purity specification.

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final purified compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary interactions with column silanols.2. Column overload (preparative).3. Mismatch between sample solvent and mobile phase.1. Ensure mobile phase is acidic (e.g., 0.1% FA/TFA).2. Reduce injection mass.3. Dissolve sample in a solvent weaker than or equal to the initial mobile phase.
Poor Resolution 1. Inappropriate stationary phase.2. Gradient is too steep.1. Try a Phenyl-Hexyl column for alternative selectivity via π-π interactions.[7]2. Decrease the gradient slope (e.g., 0.5% B/min instead of 1% B/min).
Low Recovery (Prep) 1. Compound precipitation on the column.2. Poor solubility in the collected fractions.1. Reduce sample loading or use a stronger initial mobile phase.2. Collect fractions into tubes containing a small amount of a solvent in which the compound is highly soluble.
Broad Peaks 1. High dead volume in the system.2. Tautomerism or on-column degradation.[9]1. Check and tighten all fittings; use appropriate tubing ID.2. Increase column temperature; ensure mobile phase pH is stable.

Conclusion

The methods detailed in this application note provide a validated starting point for the successful analysis and purification of this compound. By employing a systematic approach grounded in the principles of reversed-phase chromatography, users can achieve high-resolution separation for analytical quantification and efficiently scale the process for preparative isolation. The key to success lies in careful optimization of the mobile phase and stationary phase selection, coupled with a logical workflow for scaling from analytical to preparative dimensions.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Karta, G., & Wolska, L. (2004). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Environmental Science and Health, Part A, 39(11-12), 3047-3063. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Available at: [Link]

  • Abrahim, A., et al. (2002). Development of a derivatization method, coupled with reverse phase HPLC, for monitoring the formation of an enolate intermediate. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 993-1001. Available at: [Link]

  • Cardeal, Z. L., et al. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 102(4), 1331-1337. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem Compound Database. Available at: [Link]

  • Patel, S., et al. (2012). DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 564-567. Available at: [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available at: [Link]

  • ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-1,2-phenylenediamine. PubChem Compound Database. Available at: [Link]

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Application Notes and Protocols for Microwave-Assisted Synthesis Using 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Heterocyclic Chemistry with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and screen novel molecular scaffolds is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their diverse biological activities.[1] 4'-Nitro-2-phenylacetophenone is a versatile precursor, primed for a variety of chemical transformations to yield a library of pharmacologically relevant heterocyclic cores. This application note provides detailed protocols and scientific rationale for the synthesis of chalcones and pyrimidines using this compound as the starting material, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS).

Microwave-assisted synthesis has emerged as a transformative technology in medicinal chemistry, offering dramatic reductions in reaction times—from hours or days to mere minutes—along with increased yields and fewer by-products.[1][2] Unlike conventional heating, which relies on slow heat transfer through vessel walls, microwave irradiation directly and uniformly heats the reactants and solvent by interacting with polar molecules.[3][4][5] This rapid, localized heating, known as dielectric heating, is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3][6] This efficiency not only accelerates the discovery process but also aligns with the principles of green chemistry by reducing energy consumption and solvent use.[3][4][6]

This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles to empower rational protocol design and optimization.

Physicochemical and Safety Profile of this compound

Before commencing any synthetic protocol, a thorough understanding of the starting material's properties and hazards is essential.

Chemical Structure:

  • IUPAC Name: 1-(4-nitrophenyl)-2-phenylethan-1-one

  • Molecular Formula: C₁₄H₁₁NO₃[7]

  • Molecular Weight: 241.24 g/mol [7]

  • CAS Number: 3769-84-4[7][8]

Safety and Handling:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] It is harmful if swallowed, with the potential for more severe health effects upon significant ingestion.[10][11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]

Experimental Workflows and Protocols

Overall Synthetic Strategy

The following diagram illustrates the synthetic pathways described in this application note, starting from this compound to yield valuable chalcone and pyrimidine scaffolds.

G cluster_start Starting Material cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis A This compound C Microwave-Assisted Claisen-Schmidt Condensation A->C Reactant B Substituted Benzaldehyde B->C Reactant D 4'-Nitro-2-phenylchalcone Derivatives C->D Product F Microwave-Assisted Cyclocondensation D->F Intermediate E Urea or Guanidine E->F Reactant G Substituted Pyrimidine Derivatives F->G Product

Caption: Synthetic workflow from this compound.

Part 1: Microwave-Assisted Synthesis of 4'-Nitro-2-phenylchalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are key intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic compounds.[3] They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis. Microwave irradiation dramatically accelerates this reaction, often under solvent-free conditions.[12]

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation between this compound and an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone). The presence of the nitro group makes the α-protons of the acetophenone more acidic, facilitating enolate formation.

G cluster_mech Claisen-Schmidt Condensation Mechanism Start This compound + Ar-CHO Enolate Enolate Formation (Base Catalyst) Start->Enolate OH⁻ Aldol Nucleophilic Attack on Aldehyde Enolate->Aldol Intermediate β-Hydroxy Ketone Intermediate Aldol->Intermediate Dehydration Dehydration (E1cB) Intermediate->Dehydration Heat (MW) Product Chalcone Product Dehydration->Product

Caption: Mechanism of chalcone synthesis.

Protocol 1A: Solvent-Free Synthesis using Anhydrous K₂CO₃

This eco-friendly protocol leverages a solid-phase catalyst under solvent-free conditions, aligning with green chemistry principles.[13]

  • Reagent Preparation: In a 10 mL microwave process vial, add this compound (1 mmol, 241.2 mg), a substituted aromatic aldehyde (1 mmol), and anhydrous potassium carbonate (1.5 mmol, 207.3 mg).

  • Mixing: Thoroughly mix the components with a spatula to form a thick paste. Air-dry the paste for a few minutes if necessary.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate the mixture at 150W for 3-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add 10 mL of ethanol and stir.

  • Purification: Filter the mixture to remove the inorganic catalyst (K₂CO₃). Evaporate the ethanol from the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol to yield the pure chalcone.

Protocol 1B: Synthesis using NaOH in Ethanol

This protocol uses a traditional base in a polar solvent that couples efficiently with microwave energy.

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve this compound (1 mmol, 241.2 mg) and a substituted aromatic aldehyde (1 mmol) in 5 mL of ethanol.

  • Base Addition: Add 1 mL of 40% aqueous sodium hydroxide solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 80°C (ramp time: 2 min, hold time: 5-10 min) with stirring. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into 20 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.

Parameter Conventional Method Microwave Method (1A/1B) Reference
Reaction Time 12 - 24 hours3 - 10 minutes[3]
Typical Yield 60 - 75%85 - 95%[3][13]
Solvent Ethanol/MethanolSolvent-free or minimal Ethanol[4][13]
Temperature Room Temp. or Reflux80 - 120 °C (controlled)[14]

Part 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and a multitude of FDA-approved drugs.[15] The synthesis of pyrimidine derivatives from chalcone precursors under microwave irradiation is a highly efficient method for generating molecular diversity.[6]

Reaction Mechanism: Cyclocondensation

The reaction involves the condensation of the α,β-unsaturated carbonyl system of the chalcone with a binucleophile like urea or guanidine in the presence of a base. The reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

G cluster_mech Pyrimidine Synthesis Mechanism Start Chalcone + Urea/Guanidine Michael Michael Addition (Nucleophilic Attack) Start->Michael Base (KOH) Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration & Tautomerization Cyclization->Dehydration Heat (MW) Product Pyrimidine Derivative Dehydration->Product

Caption: Mechanism of pyrimidine synthesis from chalcones.

Protocol 2A: Pyrimidine Synthesis using Urea

This protocol describes the synthesis of a dihydropyrimidinone ring system.

  • Reagent Preparation: In a 10 mL microwave process vial, dissolve the 4'-Nitro-2-phenylchalcone derivative (1 mmol) and urea (1.2 mmol, 72 mg) in 8 mL of ethanol.

  • Base Addition: Add 2 mL of 40% aqueous potassium hydroxide solution with stirring.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 100°C for 7-10 minutes (power: ~200W). Monitor the reaction completion via TLC.[14]

  • Work-up: After cooling, pour the reaction mixture into 20 mL of ice-cold water and neutralize with dilute HCl.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure pyrimidine derivative.

Parameter Conventional Method Microwave Method (2A) Reference
Reaction Time 4 - 8 hours (Reflux)7 - 10 minutes[6][14]
Typical Yield 50 - 65%75 - 90%[6][14]
Energy Input High (prolonged heating)Low (short duration)[1]
Purity Often requires chromatographyHigh purity post-recrystallization[6]

Special Section: Synthesis of Flavones via a Related 2'-Hydroxy Analogue

Flavones are a class of flavonoids widely recognized for their antioxidant and anticancer properties.[15] The most common and efficient synthesis of flavones involves the oxidative cyclization of a 2'-hydroxychalcone.[15] It is important to note that the specified starting material, this compound, lacks the critical 2'-hydroxyl group required for this direct cyclization.

Therefore, to demonstrate the microwave-assisted synthesis of a structurally related flavone, we will start from 2'-Hydroxy-4'-nitroacetophenone . This allows for the synthesis of a 2'-hydroxychalcone intermediate, which can then be cyclized to the corresponding flavone.

Protocol 3A: Synthesis of 2'-Hydroxy-4'-nitrochalcone
  • Reagents: Use 2'-Hydroxy-4'-nitroacetophenone (1 mmol), an aromatic aldehyde (1 mmol), and NaOH (40% aq.) in ethanol.

  • Procedure: Follow Protocol 1B . The reaction is typically rapid due to the activating effect of the nitro group and the presence of the hydroxyl group.

Protocol 3B: Microwave-Assisted Oxidative Cyclization to Flavone

This protocol uses a catalytic amount of iodine in a high-boiling polar solvent, DMSO, which is an excellent medium for microwave absorption.[1]

  • Reagent Preparation: In a 10 mL microwave process vial, add the 2'-Hydroxy-4'-nitrochalcone (1 mmol) and iodine (0.2 mmol, 50.8 mg).

  • Solvent Addition: Add 2-3 mL of Dimethyl Sulfoxide (DMSO).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 140°C for 2-3 minutes.[15] Monitor the disappearance of the chalcone spot by TLC.

  • Work-up: After cooling, pour the reaction mixture into 20 mL of cold water.

  • Purification: Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate) or recrystallization to yield the pure flavone.

Parameter Conventional Method Microwave Method (3B) Reference
Reaction Time 20 - 40 minutes (Reflux)2 - 3 minutes[1]
Typical Yield 60 - 70%80 - 92%[1]
Solvent Volume High (e.g., 20 mL DMSO)Low (e.g., 2 mL DMSO)[1]

Conclusion

Microwave-assisted synthesis provides a robust, efficient, and environmentally conscious platform for the rapid generation of diverse heterocyclic libraries from this compound and its analogues. The protocols outlined in this application note demonstrate significant advantages over conventional heating methods, including drastic reductions in reaction time, improved yields, and cleaner reaction profiles. By adopting these advanced synthetic methodologies, research and development laboratories can accelerate the pace of drug discovery, moving promising candidates from synthesis to screening with greater speed and efficiency.

References

  • Menezes, M. J., et al. (2009). A facile microwave assisted synthesis of flavones. Indian Journal of Chemistry, 48B, 1311-1314.

  • BenchChem. (2025). Revolutionizing Flavone Synthesis: Microwave-Assisted Methods for Enhanced Yields. BenchChem Application Notes.

  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). Journal of Pharmaceutical Sciences.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
  • Microwave assisted solvent-free synthesis of nitro chalcones by white clay. (n.d.). ResearchGate.

  • Patil, S., et al. (2010). Green Synthesis of Chalcones under microwave Irradiation. International Journal of ChemTech Research, 2(1), 304-308.

  • Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. (n.d.). Indian Journal of Chemistry.

  • Solvent-Free Synthesis of Chalcones. (2025). ResearchGate.

  • Microwave synthesis of chalcones and anthelmintic pyrimidine derivatives. (2024). Vertex AI Search. 6

  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science, 9(12), 38-43.

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619.

  • Prafulla, M.S., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78.

  • Agrawal, N., & Mishra, P. (2010). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry, 3(2), 235-238.

  • Bansal, S., et al. (2014). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 346-348.

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Scientific Research and Management.

  • Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. (n.d.). IOSR Journal of Pharmacy.

  • Safety Data Sheet - Benzeneacetic acid, 4-nitro-. (2025). Thermo Fisher Scientific.

  • ChemicalBook. (n.d.). This compound.

  • Safety Data Sheet - 2'-Nitroacetophenone. (2025). Thermo Fisher Scientific.

  • Safety Data Sheet - 4-Nitrophenol. (2025). Sigma-Aldrich.

  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. (2014). Molecules, 19(8), 12246-12263.

  • ' Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024). Journal of Nepal Chemical Society, 44(1), 142-151.

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). SpringerPlus, 4, 203.

  • Safety Data Sheet - 4'-Nitroacetophenone. (2025). Thermo Fisher Scientific.

  • 4'-Nitroacetophenone Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). PMC - NIH.

  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. (2025). ACS Omega.

  • ChemicalBook. (n.d.). This compound | 3769-84-4.

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Application Notes and Protocols for the Derivatization of 4'-Nitro-2-phenylacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4'-Nitro-2-phenylacetophenone

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound, also known as 4'-nitrodeoxybenzoin, is a compound of significant strategic value. Its structure uniquely combines three key features that render it an exceptionally versatile precursor for a diverse array of pharmacologically active molecules.

The first is the 2-phenylacetophenone (deoxybenzoin) core , which serves as a foundational building block for the synthesis of isoflavonoids, a class of compounds with a well-established profile of biological activities, including anticancer and phytoestrogenic effects.[1][2] The presence of the phenyl group at the alpha-carbon to the carbonyl is the critical feature that directs its reactivity towards isoflavone synthesis, a pathway distinct from that of simpler acetophenones.

Secondly, the nitro group at the 4'-position is a powerful functional handle. It is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and the acidity of adjacent protons. More importantly, it can be readily reduced to an amino group, providing a key point for further derivatization and the introduction of a wide range of functionalities to modulate the pharmacological properties of the final compounds.

Finally, the ketone functionality itself is a reactive center that can be targeted for various chemical transformations, offering another avenue for structural diversification. One such transformation is the Willgerodt-Kindler reaction, which allows for the conversion of the ketone to a terminal carboxylic acid or amide, thereby generating another important class of medicinally relevant scaffolds.[3]

This guide provides a detailed exploration of two primary and highly effective derivatization strategies for this compound, tailored for researchers and professionals in drug development. We will delve into the synthesis of nitro-substituted isoflavones and the application of the Willgerodt-Kindler reaction, providing not just the protocols, but also the underlying chemical principles and the therapeutic relevance of the resulting molecular architectures.

Part 1: Synthesis of 4'-Nitroisoflavones via Vilsmeier-Haack-type Reaction

The deoxybenzoin structure of this compound is an ideal precursor for the synthesis of isoflavones. The most common and efficient method for this transformation is a one-pot reaction that proceeds via a Vilsmeier-Haack-type mechanism, utilizing a formylating agent to introduce the third carbon of the isoflavone's heterocyclic ring.

Causality Behind Experimental Choices:

The choice of a Vilsmeier-type reagent (e.g., dimethylformamide with an activating agent like phosphorus oxychloride or oxalyl chloride) is crucial as it generates an electrophilic species that reacts with the enol or enolate of the deoxybenzoin. The subsequent cyclization to form the isoflavone core is typically acid-catalyzed. The 4'-nitro group is generally stable under these conditions and is carried through to the isoflavone product, where it can be later modified.

Experimental Workflow for Isoflavone Synthesis

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification A Dimethylformamide (DMF) C Vilsmeier Reagent Formation A->C B Activating Agent (e.g., POCl3) B->C E Reaction Mixture C->E D This compound D->E F Cyclization E->F G Quenching F->G H Extraction G->H I Purification (Crystallization/Chromatography) H->I J 4'-Nitroisoflavone I->J

Caption: Workflow for the synthesis of 4'-Nitroisoflavone.

Detailed Protocol for the Synthesis of 4'-Nitro-7-hydroxyisoflavone

This protocol describes the synthesis of a hydroxylated isoflavone, a common scaffold in medicinally active isoflavones, starting from a suitably substituted this compound.

Materials:

  • 2-hydroxy-4'-nitro-2-phenylacetophenone

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (HCl)

  • Ice

  • Sodium acetate

  • Ethanol

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing anhydrous DMF on an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: To the prepared Vilsmeier reagent, add 2-hydroxy-4'-nitro-2-phenylacetophenone portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. A precipitate will form. Stir the mixture for 30 minutes.

  • Hydrolysis and Cyclization: Add a solution of sodium acetate to neutralize the mixture. Heat the mixture to boiling for 15-20 minutes to facilitate the hydrolysis of the intermediate and cyclization to the isoflavone.

  • Isolation: Cool the mixture and collect the precipitated solid by filtration. Wash the solid with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4'-nitro-7-hydroxyisoflavone.

Medicinal Significance of Isoflavone Derivatives

Isoflavones are a class of phytoestrogens that have garnered significant attention for their potential therapeutic applications.[4] Their biological activities are diverse and include:

  • Anticancer Properties: Many isoflavones have been shown to possess anticancer activity, potentially through mechanisms such as the inhibition of tyrosine kinases, interaction with estrogen receptors, and induction of apoptosis.[5]

  • Hormone-Related Conditions: Due to their structural similarity to estrogen, isoflavones can modulate estrogenic activity, making them candidates for the management of menopausal symptoms and osteoporosis.[1][6]

  • Cardiovascular Health: Some studies suggest that isoflavones may have a beneficial effect on cardiovascular health by improving cholesterol profiles.[1]

The synthesized 4'-nitroisoflavone can be further derivatized by reducing the nitro group to an amine, which can then be acylated, alkylated, or converted to other functionalities to create a library of compounds for structure-activity relationship (SAR) studies.

Part 2: Willgerodt-Kindler Reaction for the Synthesis of 2-(4-Nitrophenyl)-2-phenylacetic Acid Derivatives

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into terminal amides or carboxylic acids.[3] This reaction offers a unique opportunity to derivatize this compound by migrating the carbonyl carbon to the terminal position of the alkyl chain, effectively converting the ketone into a more versatile carboxylic acid or amide functionality.

Causality Behind Experimental Choices:

The Willgerodt-Kindler reaction typically employs elemental sulfur and a secondary amine, such as morpholine.[7] The amine first forms an enamine with the ketone. This enamine then reacts with sulfur. A series of rearrangements leads to the formation of a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. The reaction conditions (temperature and reaction time) are critical for achieving good yields.

Reaction Scheme for the Willgerodt-Kindler Reaction

A This compound C Thioamide Intermediate A->C Willgerodt-Kindler Reaction B Sulfur, Morpholine B->C E 2-(4-Nitrophenyl)-2-phenylacetic acid C->E D Hydrolysis (Acid or Base) D->E

Caption: Willgerodt-Kindler reaction of this compound.

Detailed Protocol for the Willgerodt-Kindler Reaction

Materials:

  • This compound

  • Sulfur

  • Morpholine

  • Ethanol

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, elemental sulfur, and morpholine.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC. The formation of the thioamide intermediate will be observed.

  • Isolation of Thioamide (Optional): After cooling, the reaction mixture can be poured into water to precipitate the crude thioamide. The solid can be filtered, washed, and dried.

  • Hydrolysis: The crude thioamide is then subjected to hydrolysis. This can be achieved by refluxing with either aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Work-up (Acid Hydrolysis): After hydrolysis, cool the mixture. The carboxylic acid may precipitate upon cooling. If not, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-(4-nitrophenyl)-2-phenylacetic acid can be purified by recrystallization or column chromatography.

Medicinal Significance of 2-Aryl-2-phenylacetic Acid Derivatives

Arylalkanoic acids, including 2-aryl-2-phenylacetic acid derivatives, are important pharmacophores. For instance, they are the core structure of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The derivatives of 2-(4-nitrophenyl)-2-phenylacetic acid can be explored for a variety of biological activities:

  • Anti-inflammatory and Analgesic Agents: The aryl propionic acid derivatives are a well-known class of NSAIDs.[8]

  • Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding motif for various enzyme active sites.

  • Scaffolds for Further Synthesis: The carboxylic acid can be readily converted to esters, amides, and other functional groups, allowing for the synthesis of a wide range of derivatives for biological screening.

Data Presentation

Table 1: Comparison of Derivatization Strategies

FeatureIsoflavone SynthesisWillgerodt-Kindler Reaction
Starting Material This compoundThis compound
Key Reagents DMF, POCl₃Sulfur, Morpholine
Product Class Isoflavone (Heterocycle)Arylacetic Acid/Amide
Medicinal Relevance Anticancer, PhytoestrogenicAnti-inflammatory, Analgesic
Key Transformation C-C and C-O bond formationCarbonyl migration and oxidation

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. The presence of the 2-phenyl group directs its reactivity towards the efficient synthesis of isoflavones, a class of compounds with significant therapeutic potential. Concurrently, the ketone functionality can be transformed via the Willgerodt-Kindler reaction to produce arylalkanoic acid derivatives, another important pharmacophore. The strategic use of the 4'-nitro group as a versatile functional handle for further derivatization enhances the utility of this scaffold. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in the quest for novel therapeutic agents.

References

  • Isoflavones are plant-derived compounds with phytoestrogen properties, explored for managing high cholesterol and menopausal symptoms. (Verywell Health)
  • Isoflavones are considered for alternative therapy in hormonal disorders like breast and prostate cancer, cardiovascular diseases, and osteoporosis.[1] (PMC)

  • Isoflavones, present in soy products, could be an alternative therapy for hormone-dependent pathologies like breast and prostate cancer and cardiovascular diseases.[2] (MDPI)

  • Isoflavones can alleviate postmenopausal symptoms and may reduce the risk of certain cancers like breast and colorectal cancer.[6] (MDPI)

  • Isoflavones are plant compounds with estrogen-like and antioxidant effects, with research supporting benefits for cardiac health and reducing menopausal symptoms.[9] (Verywell Health)

  • The Willgerodt rearrangement is an organic reaction that converts an aryl alkyl ketone to the corresponding amide using ammonium polysulfide.[3] (Wikipedia)

  • Isoflavone derivatives have been synthesized and studied for their anticancer activities.[5] (Wiley Online Library)

  • The synthesis of isoflavones can be achieved through a base-catalyzed condensation reaction of o-hydroxyl-α-phenylacetophenones with formyl reagents.[10] (SAGE Journals)

  • 2-phenylacetophenone derivatives, useful as intermediates for various chemical products, can be produced by reacting specific compounds with an acid.[11] (Google Patents)

  • The Willgerodt-Kindler reaction transforms acetophenones into phenylacetic acids using morpholine and sulfur, with the intermediate being hydrolyzed.[7] (The Hive)

  • The Willgerodt rearrangement converts an aryl alkyl ketone to an amide, while the related Willgerodt-Kindler reaction uses elemental sulfur and an amine to produce a thioacetamide, which can be hydrolyzed to an amide.[12] (chemeurope.com)

  • Prenylated isoflavone natural products exhibit excellent antioxidant and anticancer activity.[13] (MacSphere)

  • The Willgerodt-Kindler reaction involves the reaction of acetophenone derivatives with amines and elemental sulfur to yield thioamides.[14] (SynArchive)

  • The Willgerodt reaction converts an aryl alkyl ketone to an amide, and the Willgerodt-Kindler reaction uses elemental sulfur and an amine like morpholine.[15] (MSU Chemistry)

  • Isoflavonoids are phenolic compounds with a wide range of biological activities and have been targets for synthesis due to their structural diversity and potential health benefits.[16] (Royal Society of Chemistry)

  • Substituted benzyloxyphenylacetic acids were prepared and evaluated as aldose reductase inhibitors.[17] (PubMed)

  • Aryl acetamide triazolopyridazines were synthesized and their structure-activity relationships against Cryptosporidium were studied.[18] (NIH)

  • Aryl propionic acid derivatives are an important class of NSAIDs with a wide range of biological activities, including anti-inflammatory and analgesic effects.[8] (ResearchGate)

Sources

Application Notes & Protocols: The Strategic Use of 4'-Nitro-2-phenylacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Nitro-2-phenylacetophenone is a versatile chemical building block whose strategic importance in medicinal chemistry is centered on its dual reactivity. The presence of a nitro group and a ketone moiety allows for a sequence of chemical transformations that are fundamental to the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its application, focusing on a primary synthetic route: the reduction of the nitro group to a primary amine, followed by an intramolecular cyclization to yield substituted indoles. Indole derivatives are a cornerstone of many pharmaceutical agents, making this pathway highly relevant for drug discovery and development professionals.[1][2] This document details the underlying chemical principles, provides field-tested experimental protocols, and explains the causality behind methodological choices.

Introduction: The Utility of a Bifunctional Precursor

This compound serves as an exemplary starting material in multi-step organic synthesis. Its utility is derived from two key functional groups:

  • The Nitro Group: This electron-withdrawing group can be readily and selectively reduced to a primary amine (an aniline derivative). This transformation is one of the most reliable and fundamental reactions in organic synthesis, opening up a vast array of subsequent chemical reactions, including cyclizations and amide bond formations.[3][4][5]

  • The Ketone Moiety: The carbonyl group and the adjacent α-carbon provide a reactive site for condensation and cyclization reactions. In the context of the aniline intermediate formed after nitro reduction, the ketone becomes a key partner in intramolecular ring-forming reactions.

The strategic conversion of this compound into its amino analogue, 4'-Amino-2-phenylacetophenone, transforms the molecule into a precursor for powerful cyclization strategies, most notably the Fischer indole synthesis, to generate scaffolds of significant pharmacological interest.[1][6][7]

Core Synthetic Strategy: From Nitroaromatic to Heterocycle

The most common and powerful application of this compound in pharmaceutical intermediate synthesis follows a two-stage pathway. This approach leverages the sequential transformation of the molecule's functional groups to build complexity in a controlled manner.

G A This compound (Starting Material) B Stage 1: Selective Reduction (e.g., Catalytic Hydrogenation) A->B Transformation of Nitro Group C 4'-Amino-2-phenylacetophenone (Key Intermediate) B->C D Stage 2: Acid-Catalyzed Cyclization (Fischer-Type Indolization) C->D Intramolecular Ring Formation E Substituted Indole Core (Pharmaceutical Intermediate) D->E

Diagram 1: High-level overview of the two-stage synthetic strategy.

This guide will focus on a practical application of this strategy: the synthesis of a 6-amino-2-phenylindole derivative, a valuable intermediate for various therapeutic agents, including potential apoptosis inducers and anticancer agents.[8][9]

Application Protocol Part A: Catalytic Reduction of this compound

The conversion of the nitro group to an amine is the critical first step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal reductants.

Expertise & Rationale: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is highly effective for the reduction of aromatic nitro groups. The reaction is typically carried out under a positive pressure of hydrogen gas. The solvent choice, methanol or ethanol, is crucial as it readily dissolves the starting material and is compatible with the hydrogenation conditions. The use of a catalytic amount of the reagent ensures a more environmentally benign and cost-effective process compared to older methods like tin or iron in acidic media.[3][10]

Experimental Protocol: Synthesis of 4'-Amino-2-phenylacetophenone

G A Setup - Add this compound and Methanol to Hydrogenation Vessel B Catalyst Addition - Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., N2) A->B C Hydrogenation - Seal vessel, purge with H2 - Pressurize to 50 psi H2 - Stir vigorously at 25-30°C B->C D Reaction Monitoring - Monitor H2 uptake - Check completion by TLC or LC-MS (typically 4-6 hours) C->D E Work-up - Vent H2, purge with N2 - Filter through Celite to remove Pd/C - Wash Celite with Methanol D->E F Isolation - Concentrate filtrate under reduced pressure - Recrystallize crude solid from Ethanol/Water E->F G Product - 4'-Amino-2-phenylacetophenone F->G

Diagram 2: Workflow for the catalytic reduction of this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add methanol (10-15 mL per gram of substrate). Stir until all solid has dissolved.

  • Inerting: Purge the vessel with an inert gas, such as nitrogen.

  • Catalyst Charging: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.01 - 0.05 eq by weight) to the solution. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel. Purge the atmosphere with hydrogen gas (3x). Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (25-30 °C). The reaction is exothermic and may require gentle cooling initially.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.

  • Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to recover all the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure 4'-Amino-2-phenylacetophenone as a solid.

Data Summary Table:

ParameterValue/ConditionRationale
SubstrateThis compoundStarting material with nitro group.
ReagentHydrogen (H₂)Reducing agent.
Catalyst10% Palladium on Carbon (Pd/C)Highly efficient for nitro group reduction.[3]
Pressure50 psiSufficient for efficient reaction rates.
SolventMethanolGood substrate solubility and process compatibility.
Temperature25-30 °CMild conditions prevent side reactions.
Typical Yield90-98%High conversion and clean reaction profile.
Purity (Post-Recrystallization)>99%Suitable for subsequent synthetic steps.

Application Protocol Part B: Acid-Catalyzed Cyclization to an Indole Intermediate

With the key amine intermediate in hand, the next stage is the construction of the indole ring. The reaction of an aryl amine with a ketone under acidic conditions is a variation of the well-established Fischer indole synthesis.[6][7][11] In this unique case, the amine and ketone are part of the same molecule, facilitating an intramolecular cyclization.

Expertise & Rationale: The mechanism involves the acid-catalyzed formation of an enamine intermediate from the ketone, which then attacks the protonated amino group. This is followed by a dehydration cascade to yield the aromatic indole ring.[7] Polyphosphoric acid (PPA) or a strong Brønsted acid like sulfuric acid is an excellent choice as it serves as both the catalyst and a dehydrating agent, driving the reaction to completion.[6] The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 6-Amino-2-phenylindole

G A Setup - Add 4'-Amino-2-phenylacetophenone to Polyphosphoric Acid (PPA) B Heating - Heat the mixture with stirring to 120-140°C A->B C Reaction - Maintain temperature for 2-4 hours - Intramolecular cyclization occurs B->C D Monitoring - Monitor reaction progress by TLC or LC-MS C->D E Quenching - Cool mixture to ~60°C - Carefully pour onto crushed ice/water D->E F Neutralization & Isolation - Neutralize with aq. NaOH to pH 7-8 - Collect precipitated solid by filtration E->F G Purification - Wash solid with water - Dry under vacuum F->G H Product - 6-Amino-2-phenylindole G->H

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 4'-Nitro-2-phenylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical support, troubleshooting, and frequently asked questions regarding the synthesis of 4'-Nitro-2-phenylacetophenone. Our approach is rooted in explaining the fundamental chemical principles to empower users to diagnose and resolve challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yield method for synthesizing this compound?

The most effective and commonly employed method is the Friedel-Crafts acylation of benzene using 4-nitrophenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction proceeds as an electrophilic aromatic substitution where the highly reactive acylium ion generated from 4-nitrophenylacetyl chloride attacks the electron-rich benzene ring.

Q2: Why is the acylation of benzene preferred over the acylation of nitrobenzene with phenylacetyl chloride?

This is a critical point of experimental design rooted in the principles of electrophilic aromatic substitution. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring.[1][2] This deactivation makes the nitrobenzene ring significantly less nucleophilic and therefore much less reactive towards electrophiles like the acylium ion.[2][3] Attempting the reaction on nitrobenzene results in extremely low to negligible yields.[4]

Conversely, starting with benzene (a neutral, activated ring) and an acyl chloride that already contains the nitro group (4-nitrophenylacetyl chloride) is far more efficient. The reaction occurs on the activated benzene ring, and the deactivating nitro group on the acyl chloride has a minimal effect on the success of the reaction itself.

Q3: What is the detailed reaction mechanism for the Friedel-Crafts acylation of benzene with 4-nitrophenylacetyl chloride?

The mechanism involves three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-nitrophenylacetyl chloride. This polarization weakens the C-Cl bond, which then breaks to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, this compound. The catalyst (AlCl₃) is regenerated along with HCl.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 4-Nitrophenylacetyl Chloride AcyliumIon Acylium Ion + [AlCl₄]⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Benzene Benzene Benzene Product This compound SigmaComplex->Product + [AlCl₄]⁻ AlCl3_2 AlCl₃ + HCl Product->AlCl3_2

Sources

Technical Support Center: Synthesis of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4'-Nitro-2-phenylacetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common by-products encountered during its synthesis. Our approach is rooted in mechanistic principles to provide a foundational understanding of how and why these by-products form, enabling you to develop robust and clean reaction protocols.

Section 1: Understanding the Primary Synthetic Route and Its Challenges

The most common and practical laboratory synthesis of this compound is achieved through the electrophilic nitration of 2-phenylacetophenone (also known as deoxybenzoin). This method, while direct, is often accompanied by challenges in regioselectivity, leading to the formation of isomeric by-products. A less common, and more problematic, approach involves a Grignard reaction, which will also be discussed.

Core Reaction: Nitration of 2-Phenylacetophenone

The reaction involves treating 2-phenylacetophenone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The strong acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've performed the nitration of 2-phenylacetophenone, but my yield of the desired 4'-nitro product is low, and I see multiple spots on my TLC plate. What are the likely by-products?

Answer: The primary by-products in this reaction are positional isomers of the desired product. The substituent already on the benzene ring dictates the position of the incoming nitro group. In the case of 2-phenylacetophenone, the acyl group (-C(O)CH₂Ph) is a deactivating, meta-directing group.[1] This means it withdraws electron density from the aromatic ring, making it less reactive than benzene, and directs the incoming electrophile (the nitronium ion) to the meta position.

Therefore, the most common by-products are:

  • 3'-Nitro-2-phenylacetophenone (the meta isomer): This is often the major product of the reaction due to the directing effect of the acyl group.[1]

  • 2'-Nitro-2-phenylacetophenone (the ortho isomer): This is typically formed in smaller amounts compared to the meta and para isomers due to steric hindrance from the bulky acyl group.

The desired This compound (the para isomer) is also formed, but the ratio of these isomers can vary depending on the reaction conditions. While acyl groups are predominantly meta-directing, the formation of some para product is common.

Troubleshooting Isomeric By-products:

  • Purification: Careful column chromatography is the most effective method to separate these isomers. A solvent system with a gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for separation.

  • Reaction Temperature: Lowering the reaction temperature (e.g., maintaining a strict 0-5 °C) can sometimes improve the regioselectivity, although this may also decrease the overall reaction rate.

FAQ 2: My product analysis shows a doubly nitrated species. How can I avoid this?

Answer: The formation of dinitrated by-products, such as 3',5'-Dinitro-2-phenylacetophenone , can occur if the reaction conditions are too harsh. The first nitro group is strongly deactivating, making the introduction of a second nitro group more difficult. However, it is not impossible, especially under forcing conditions.

Troubleshooting Dinitration:

  • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired mono-nitro product is maximized, quench the reaction to prevent further nitration.

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0 to 1.2 equivalents of nitric acid). An excess of the nitrating mixture will significantly increase the likelihood of dinitration.

  • Temperature Control: High temperatures can promote dinitration. Maintaining a low and consistent temperature throughout the addition of the nitrating agent is crucial. At higher temperatures, there is a greater chance of getting more than one nitro group substituted onto the ring.[2]

FAQ 3: I'm considering an alternative synthesis using a Grignard reagent with a nitro-substituted starting material. What are the potential pitfalls and by-products?

Answer: A potential, though challenging, alternative synthesis involves the reaction of a phenylmagnesium bromide with 4-nitrobenzyl cyanide. While Grignard reagents are excellent for forming carbon-carbon bonds by reacting with nitriles to form ketones after hydrolysis, they are generally incompatible with nitroarenes.

The primary issue is that the Grignard reagent is a strong base and a reducing agent, while the nitro group is a strong electron-withdrawing group and is susceptible to reduction. This leads to a host of potential side reactions and by-products.

Common By-products from Grignard Reactions with Nitroarenes:

  • Reduction of the Nitro Group: The Grignard reagent can reduce the nitro group to various extents, leading to the formation of nitroso, hydroxylamino, or amino compounds.[3][4]

  • Addition to the Nitro Group: The Grignard reagent can add to one of the oxygen atoms of the nitro group.[5]

  • Single-Electron Transfer (SET) Products: Reactions between Grignard reagents and nitroarenes can proceed via a single-electron transfer mechanism, leading to a complex mixture of products.[5]

  • Low Yield of the Desired Ketone: Due to these competing side reactions, the desired nucleophilic attack on the nitrile carbon is often a minor pathway, resulting in a low yield of this compound.

Troubleshooting the Grignard Route:

  • Protecting Groups: This route is generally not recommended without protection of the nitro group, which adds extra steps to the synthesis.

  • Alternative Organometallics: Less reactive organometallic reagents, such as organozinc compounds, may be more compatible with the nitro group.

FAQ 4: Could the ketone functional group be unstable under the strong acidic conditions of nitration?

Answer: Ketones are generally stable to the acidic conditions of nitration. However, under very harsh conditions (e.g., high temperatures, prolonged reaction times, or a very strong oxidizing nitrating mixture), oxidative cleavage of the ketone can occur. This would lead to the formation of benzoic acid and other degradation products.

Troubleshooting Ketone Instability:

  • Mild Conditions: Use the mildest effective nitrating conditions. This includes maintaining a low temperature and using the minimum necessary amount of sulfuric acid.

  • Reaction Monitoring: As with dinitration, monitoring the reaction by TLC is key to ensuring the reaction is stopped once the desired product is formed, minimizing the risk of degradation.

Visualizing the By-product Formation

To better understand the formation of the major by-products during the nitration of 2-phenylacetophenone, the following reaction pathway diagram is provided.

Byproduct_Formation start 2-Phenylacetophenone reagents + HNO₃ / H₂SO₄ start->reagents product This compound (Desired Product) reagents->product para-attack meta_byproduct 3'-Nitro-2-phenylacetophenone (Major By-product) reagents->meta_byproduct meta-attack (favored) ortho_byproduct 2'-Nitro-2-phenylacetophenone (Minor By-product) reagents->ortho_byproduct ortho-attack (disfavored) dinitration Dinitrated Products (e.g., 3',5'-Dinitro) product->dinitration Further Nitration (Harsh Conditions) meta_byproduct->dinitration Further Nitration (Harsh Conditions)

Caption: Nitration of 2-phenylacetophenone leading to the desired product and major by-products.

Summary Table of Common By-products and Mitigation Strategies

By-product ClassSpecific Example(s)Formation PathwayMitigation/Troubleshooting Strategies
Positional Isomers 3'-Nitro-2-phenylacetophenone, 2'-Nitro-2-phenylacetophenoneElectrophilic aromatic substitution at meta and ortho positions.Optimize reaction temperature for regioselectivity; meticulous column chromatography for purification.
Over-nitration Products 3',5'-Dinitro-2-phenylacetophenoneFurther nitration of the mono-nitrated product under harsh conditions.Careful control of reaction time and temperature; use of stoichiometric amounts of nitrating agent.
Grignard-related By-products Nitro-reduced compounds (nitroso, amino), addition products to the nitro groupReaction of the Grignard reagent with the nitro group.Avoid this synthetic route if possible; consider protecting the nitro group or using a milder organometallic reagent.
Degradation Products Benzoic acidOxidative cleavage of the ketone under very harsh nitrating conditions.Use mild reaction conditions; monitor the reaction to avoid prolonged exposure to the nitrating mixture.

Experimental Protocol: Minimizing By-products in the Nitration of 2-Phenylacetophenone

This protocol is designed to favor the formation of the desired 4'-nitro isomer while minimizing the formation of by-products.

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.1 equivalents of concentrated nitric acid to a pre-cooled (0 °C) flask containing 2-3 equivalents of concentrated sulfuric acid. Keep the mixture cooled in an ice bath.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-phenylacetophenone in a minimal amount of concentrated sulfuric acid in a separate flask equipped with a magnetic stirrer and a thermometer. Cool this mixture to 0 °C in an ice-salt bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-phenylacetophenone, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the isomers.

Conclusion

The synthesis of this compound is a well-established but nuanced process. A thorough understanding of the underlying reaction mechanisms is paramount to controlling the formation of by-products. By carefully managing reaction conditions, particularly temperature and stoichiometry, and by employing effective purification techniques, researchers can significantly improve the yield and purity of the desired product. This guide serves as a practical resource to anticipate and address the common challenges encountered in this synthesis.

References

  • Organic Syntheses Procedure. Acetophenone, m-nitro-. Available at: [Link]

  • Chemistry Stack Exchange. Compatibility of Grignard reagents with aromatic nitro groups. Available at: [Link]

  • Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with nitroarenes: a new approach to the synthesis of indoles. Tetrahedron Letters, 30(16), 2129-2132.
  • YouTube. (2023, February 12). Electrophilic substitution reaction of acetophenone| Nitration. Available at: [Link]

  • Severin, T., & Schmitz, R. (1962). Reaktionen mit Nitroverbindungen, VII. Umsetzungen von Nitroaromaten mit Grignard-Verbindungen. Chemische Berichte, 95(6), 1417-1422.
  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

  • Chemistry Steps. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]

  • YouTube. (2023, August 31). 2,4-DinitrophenylHydrazone of Acetophenone. Available at: [Link]

Sources

Purification of crude 4'-Nitro-2-phenylacetophenone by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4'-Nitro-2-phenylacetophenone

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. It is designed to offer both foundational understanding and practical, field-proven insights to navigate common experimental challenges.

Section 1: Foundational Principles

Understanding this compound

This compound is a substituted acetophenone containing a polar nitro group and a ketone functional group. Its structure, featuring two aromatic rings, dictates its solubility and crystalline nature. Understanding these properties is paramount for selecting an appropriate recrystallization solvent.

PropertyValueSource
CAS Number 3769-84-4[1]
Molecular Formula C₁₄H₁₁NO₃Inferred
Molecular Weight 241.24 g/mol Inferred
Appearance Typically a yellow crystalline solid[2]
General Solubility Sparingly soluble in non-polar solvents, moderately to highly soluble in polar organic solvents, and generally insoluble in water.[3][4]
The 'Why' of Recrystallization

Recrystallization is a purification technique, not just an isolation method.[5] It leverages the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[6] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[7] An ideal recrystallization process achieves the following:

  • Dissolves the Target Compound: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8]

  • Excludes Impurities: As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent to begin with.[9]

  • Promotes Crystal Growth: Slow, undisturbed cooling allows for the formation of a pure, well-defined crystal lattice, which inherently excludes foreign molecules (impurities).[8] Rapid cooling can cause the compound to precipitate, trapping impurities within the solid.[8]

Section 2: Experimental Protocol: Recrystallization of this compound

This protocol is a self-validating system, with checkpoints to ensure optimal recovery and purity.

Workflow Overview

G cluster_prep Preparation cluster_main Main Procedure cluster_iso Isolation & Analysis start Crude 4'-Nitro-2- phenylacetophenone solvent_select Step 1: Solvent Selection (Small Scale) start->solvent_select dissolve Step 2: Dissolve in Minimum Hot Solvent solvent_select->dissolve hot_filt Step 3 (Optional): Hot Filtration dissolve->hot_filt Insoluble impurities present? cool Step 4: Slow Cooling & Crystallization dissolve->cool No hot_filt->cool vac_filt Step 5: Vacuum Filtration cool->vac_filt wash Step 6: Wash with Ice-Cold Solvent vac_filt->wash dry Step 7: Dry Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for this compound.

Step 1: Solvent Selection (The Critical First Step)

The choice of solvent is the most critical parameter for a successful recrystallization.[6]

  • Principle: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[9] For this compound, its ketone and nitro groups suggest that polar solvents are a good starting point.[10]

  • Procedure:

    • Place ~20-30 mg of the crude solid into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, shaking after each addition. A good candidate solvent will not dissolve the solid readily.[11]

    • If the solid is insoluble at room temperature, heat the test tube in a water bath. Add the hot solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

    • Checkpoint: The best solvent is one that dissolves the compound when hot and yields a large quantity of crystals upon cooling. Ethanol or a mixed solvent system like ethanol-water is often effective for nitroaromatic compounds.[10]

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.

  • Continue adding hot solvent just until the solid completely dissolves. Crucial: Using an excess of solvent is the most common reason for low or no yield.[12][13]

Step 3: Hot Filtration (Optional)
  • Purpose: To remove insoluble impurities (e.g., dust, inorganic salts) that do not dissolve in the hot solvent.

  • Procedure:

    • Pre-heat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.[10]

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. If crystals begin to form in the funnel, they can be redissolved by washing with a small amount of hot solvent.

Step 4: Cooling and Crystallization
  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling ("shock cooling") can cause precipitation, which traps impurities.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[14]

Step 5: Isolate Crystals by Vacuum Filtration
  • Set up a Büchner funnel with a piece of filter paper that fits flatly inside.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

  • Turn on the vacuum and pour the crystallized mixture into the funnel.

  • Use a spatula to transfer any remaining crystals.

Step 6: Wash the Crystals
  • With the vacuum still on, wash the crystals with a minimal amount of fresh, ice-cold solvent.[10] This removes any adhering mother liquor containing dissolved impurities.

  • Checkpoint: Using room temperature or warm solvent for washing will redissolve some of your product, significantly reducing the yield.[14]

Step 7: Drying
  • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The absence of a solvent smell and a constant weight are indicators of dryness.

Section 3: Troubleshooting Guide (Q&A Format)

G start Problem Encountered During Recrystallization prob1 No Crystals Form Upon Cooling start->prob1 prob2 Product 'Oils Out' Instead of Crystallizing start->prob2 prob3 Very Low Yield of Crystals start->prob3 prob4 Crystals are Colored / Impure start->prob4 sol1a Induce Crystallization: - Scratch inner wall of flask - Add a 'seed crystal' prob1->sol1a sol2a Re-heat to dissolve oil. Add a small amount of additional solvent. prob2->sol2a sol3a Too much solvent used during dissolution? prob3->sol3a sol3b Crystals washed with warm solvent? prob3->sol3b sol3c Premature crystallization during hot filtration? prob3->sol3c sol4a Add activated charcoal to the hot solution before filtration prob4->sol4a sol1b Too much solvent used? sol1a->sol1b sol1c Boil off some solvent and re-cool sol1b->sol1c Yes sol1d Cool further (ice-salt bath) sol1b->sol1d No sol2b Cool solution much more slowly (e.g., in an insulated container) sol2a->sol2b sol2c Change to a lower-boiling point solvent sol2b->sol2c sol3d Reduce initial solvent volume. Recover solid from mother liquor. sol3a->sol3d sol3e Always use ice-cold solvent for washing sol3b->sol3e sol3f Pre-heat filtration apparatus thoroughly sol3c->sol3f sol4b Perform a second recrystallization sol4a->sol4b

Caption: Troubleshooting decision tree for common recrystallization issues.

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

  • Answer: This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[12]

    • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod.[10] The tiny scratches provide a surface for nucleation to begin. Alternatively, if you have a pure sample, add a tiny "seed crystal" to the solution.[14]

    • Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[15] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool slowly again.[16]

    • Cool Further: As a last resort, try cooling the solution in an ice-salt bath, which can reach temperatures below 0 °C.[17]

Question: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?

  • Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a solvent with a boiling point higher than the solute's melting point.[12]

    • Corrective Action: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point.[15] Then, allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which favors crystal formation over oiling out.[10] If the problem persists, you may need to select a different solvent with a lower boiling point.

Question: My final yield of pure crystals is very low. What went wrong?

  • Answer: A low yield is most often traced back to procedural errors.[15]

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the primary cause of poor recovery, as a significant amount of your product will remain in the mother liquor even after cooling.[13]

    • Premature Crystallization: If you performed a hot filtration, the compound may have crystallized on the filter paper or in the funnel stem if the apparatus was not sufficiently pre-heated.[10]

    • Improper Washing: Washing the collected crystals with solvent that is not ice-cold will dissolve part of your product.[10]

    • Solution: To recover product from the mother liquor, you can try boiling off some of the solvent and re-cooling to obtain a second crop of crystals, though these may be less pure. In future experiments, be meticulous about using the minimum amount of hot solvent and only ice-cold solvent for washing.

Section 4: Frequently Asked Questions (FAQs)

Q1: When should I use a mixed solvent system? A1: A mixed solvent system (or solvent pair) is ideal when no single solvent has the perfect solubility characteristics.[10] This is used when your compound is too soluble in one solvent (solvent A) and poorly soluble in another (solvent B), and both solvents are miscible. The procedure involves dissolving the crude compound in a minimum amount of hot solvent A, followed by the slow, dropwise addition of hot solvent B until the solution becomes faintly cloudy (the saturation point). A few drops of solvent A are then added to clarify the solution, which is then cooled slowly.[7] For this compound, an ethanol-water system could be effective.

Q2: My crude material is highly colored. Will recrystallization remove the color? A2: Sometimes, but not always. If the color is due to an impurity, it may remain in the mother liquor. However, if the colored impurity co-crystallizes with your product, you should perform a decolorization step. This involves adding a small amount of activated charcoal to the hot solution after the compound has dissolved.[17] The solution is then boiled for a few minutes and subjected to hot filtration to remove the charcoal, which adsorbs the colored impurities.

Q3: How do I confirm that my recrystallized product is actually pure? A3: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value. An impure compound will exhibit a depressed and broad melting point range.[8] Thin-Layer Chromatography (TLC) can also be used to compare the purified sample against the crude material and a standard, if available.[11] A pure compound should ideally show a single spot on the TLC plate.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced, specific URL not applicable).
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Brainly. (2024). What should you do if you don't recover any crystals after recrystallization?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

  • Cal Poly SLO Chemistry & Biochemistry. (2020, July 1). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Claisen-Schmidt Condensation of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen-Schmidt condensation, with a specific focus on the synthesis of chalcones derived from 4'-Nitro-2-phenylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[1] The reaction proceeds via a base-catalyzed mechanism. First, a strong base abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting tetrahedral intermediate is protonated to yield a β-hydroxy ketone (an aldol addition product).[2] Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, known as a chalcone.[2][3] The dehydration step is often spontaneous as it leads to a highly conjugated and stable final product.[3]

Q2: Why is this compound a challenging substrate for this reaction?

A2: The 4'-nitro group is a strong electron-withdrawing group. This has two main effects. Firstly, it increases the acidity of the α-hydrogens of the acetophenone, facilitating enolate formation. However, the resulting enolate is less nucleophilic due to the delocalization of the negative charge onto the nitro group. Secondly, the nitro group can participate in side reactions under strongly basic conditions. The phenyl group at the 2-position introduces steric hindrance, which can slow down the reaction rate and may require more forcing conditions.

Q3: What are the most common base catalysts, and how do I choose the right one?

A3: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used catalysts for the Claisen-Schmidt condensation.[4] The choice between them often depends on the specific substrates and solvent system. For many standard reactions, a 10-60% aqueous or ethanolic solution of NaOH or KOH is effective.[5] In some cases, solid catalysts like hydrotalcites or magnesium oxide have been used to improve yields and simplify purification.[6][7] For substrates prone to side reactions, milder bases like potassium carbonate (K₂CO₃) may be employed.[8] The optimal catalyst and its concentration should be determined empirically for your specific reaction.

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a crucial role in the Claisen-Schmidt condensation by influencing the solubility of reactants and the reactivity of the base.[9] Ethanol is a common choice as it is a good solvent for both the reactants and the base catalyst.[10] Methanol is also frequently used.[11] In some instances, solvent-free conditions, such as grinding the reactants with a solid base, can lead to higher yields and are considered a greener approach.[1][10] The polarity of the solvent can significantly impact the reaction rate and yield.[10]

Troubleshooting Guide

Issue Potential Causes Solutions & Explanations
Low or No Product Yield 1. Ineffective Enolate Formation: The base may not be strong enough or may have been neutralized by acidic impurities.[12] 2. Steric Hindrance: The bulky phenyl group on the 2-position of the acetophenone can hinder the nucleophilic attack. 3. Low Reactivity of Aldehyde: The aldehyde partner may be deactivated by electron-donating groups.1. Optimize Base: Ensure your base is fresh and of high purity. Consider switching to a stronger base (e.g., from NaOH to KOH or an alkoxide like t-BuOK for very hindered ketones).[13] Ensure all glassware is dry and reactants are pure to avoid neutralizing the catalyst.[12] 2. Increase Reaction Time/Temperature: For sterically hindered substrates, prolonged reaction times or gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[12] Monitor progress carefully by TLC to avoid byproduct formation. 3. Use a More Reactive Aldehyde: If possible, select an aldehyde with electron-withdrawing groups to increase the electrophilicity of the carbonyl carbon.
Formation of Multiple Products (Complex TLC) 1. Self-Condensation of Ketone: Although less common for acetophenones compared to aliphatic ketones, self-condensation can occur under certain conditions. 2. Cannizzaro Reaction: If the aldehyde has no α-hydrogens and is subjected to very strong base, it can disproportionate into an alcohol and a carboxylic acid.[12] 3. Side Reactions of the Nitro Group: The nitro group can be reduced or participate in other undesired reactions under strongly basic or elevated temperature conditions.1. Control Stoichiometry: Use a 1:1 stoichiometry of the ketone and aldehyde.[12] Slowly add the aldehyde to the mixture of the ketone and base to maintain a low concentration of the aldehyde. 2. Milder Conditions: Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or use a catalytic amount of a stronger base.[12] 3. Temperature Control: Maintain the reaction at room temperature or below to minimize side reactions involving the nitro group.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. 2. Incorrect pH during Workup: The product may be soluble at a high or low pH.1. Purification: If direct crystallization fails, purify the crude product using column chromatography on silica gel. 2. Neutralization: During the workup, carefully neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~7 to facilitate precipitation of the neutral chalcone product.[14]
Darkening of the Reaction Mixture (Tar Formation) 1. Polymerization/Decomposition: Harsh reaction conditions (high base concentration, high temperature) can lead to the polymerization or decomposition of the starting materials or product.[10]1. Milder Conditions: Reduce the concentration of the base and/or lower the reaction temperature.[10] 2. Controlled Addition: Add the base solution dropwise to the reaction mixture with efficient stirring to avoid localized high concentrations of base.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.[5]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation.[15] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-cold water.[15] Neutralize the mixture with dilute hydrochloric acid (HCl) to a pH of 7.[14]

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.[10] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[15]

Protocol 2: Solvent-Free Grinding Method
  • Reactant Preparation: In a porcelain mortar, place this compound (1.0 eq) and powdered sodium hydroxide (NaOH, 1.0 eq).[12]

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until a homogenous powder is formed.[12]

  • Aldehyde Addition: Add the aromatic aldehyde (1.0 eq) to the mortar.

  • Reaction: Continue to grind the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may solidify again. The reaction is typically complete in 5-15 minutes.[12]

  • Workup and Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.[12]

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The product can be recrystallized from an appropriate solvent if necessary.

Visualizing the Process

Reaction Mechanism Workflow

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration ketone This compound enolate Enolate Intermediate ketone->enolate + Base (-H₂O) alkoxide Tetrahedral Alkoxide enolate->alkoxide aldehyde Aromatic Aldehyde aldehyde->alkoxide aldol β-Hydroxy Ketone alkoxide->aldol + H₂O chalcone Final Chalcone Product aldol->chalcone - H₂O

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Troubleshooting Flowchart

Caption: Decision-making process for troubleshooting low reaction yields.

References

  • Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. (2020). ChemistrySelect. Available at: [Link]

  • Claisen-Schmidt Condensation. University of Missouri–St. Louis. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]

  • Claisen Condensation Mechanism. Chemistry Learner. Available at: [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson+. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation. JoVE. Available at: [Link]

  • Synthesis of 4′-nitrochalcones by SiO2–H2SO4 catalysed aldol condensation under solvent free conditions. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • Claisen condensation.pptx. Slideshare. Available at: [Link]

  • Claisen Condensation: Mechanism & Reaction. StudySmarter. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a … ResearchGate. Available at: [Link]

  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC - NIH. Available at: [Link]

  • Synthesis of 4′-Nitro-N-(Substituted Phenyl) Chalcone Imine and 4′-Chloro-N (Substituted Phenyl) Chalcone Imine. Oriental Journal of Chemistry. Available at: [Link]

  • Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Nevolab. Available at: [Link]

  • The Influence of Nitro Group on Synthesis. JOCPR. Available at: [Link]

  • Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions [a]. ResearchGate. Available at: [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

  • Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. PubMed. Available at: [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation... Reddit. Available at: [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available at: [Link]

  • Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. Available at: [Link]

  • Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Publishing. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

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Troubleshooting guide for the catalytic reduction of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalytic Reduction of 4'-Nitro-2-phenylacetophenone

Welcome to the technical support guide for the catalytic reduction of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this specific and important transformation. The reduction of the nitro group in the presence of a reducible ketone functionality demands careful control of reaction parameters to achieve high chemoselectivity and yield.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Inefficiency & Low Yield

Question: My reaction is very slow, incomplete, or has stalled. What are the primary causes and how can I resolve this?

Answer: Sluggish or incomplete reactions are among the most common issues in heterogeneous catalysis. The root cause typically involves the catalyst, the hydrogen source, or mass transfer limitations.

1. Catalyst Activity & Integrity:

  • Deactivation: The catalyst may have been deactivated by impurities.[1] Precious metal catalysts are particularly susceptible to poisoning by sulfur, phosphorus, or certain nitrogen-containing compounds.[2] Ensure all reagents and solvents are of high purity.

  • Improper Handling: Pyrophoric catalysts like Raney® Nickel and even dry Palladium on Carbon (Pd/C) require careful handling under an inert atmosphere (e.g., Nitrogen or Argon) to maintain activity.[3] Air exposure can lead to oxidation and a significant loss of catalytic efficacy.

  • Insufficient Loading: The catalyst-to-substrate ratio may be too low. For a typical bench-scale reaction, a 5-10 mol% loading of 10% Pd/C is a common starting point.[4] If the reaction is slow, consider incrementally increasing the catalyst loading.

2. Hydrogen Source & Delivery:

  • Insufficient Hydrogen Pressure (Catalytic Hydrogenation): While many nitro reductions proceed at atmospheric pressure using a hydrogen balloon, some substrates, potentially including sterically hindered ones, may require higher pressures (e.g., 3-5 bar) to achieve a reasonable rate.[5][6]

  • Depleted Hydrogen Donor (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate or hydrazine hydrate, ensure it is fresh and used in sufficient stoichiometric excess (typically 3-5 equivalents).[1]

  • System Leaks: For reactions under positive pressure, even a small leak in the apparatus can lead to a gradual loss of hydrogen, causing the reaction to stall. Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[7]

3. Mass Transfer Limitations:

  • Poor Agitation: In a heterogeneous system, efficient mixing is critical for ensuring contact between the solid catalyst, the dissolved substrate, and the hydrogen source.[1] If the reaction is slow, increase the stirring rate to rule out mass transfer limitations. A flat-bottom flask with a large, egg-shaped stir bar is often less effective than a round-bottom flask with a football-shaped stir bar that can effectively suspend the catalyst particles.

  • Poor Substrate Solubility: The substrate must be soluble in the chosen solvent. If this compound has poor solubility, the reaction rate will be limited by its dissolution rate. Consider a co-solvent system (e.g., Ethanol/THF, Methanol/DCM) to improve solubility.

Section 2: Poor Chemoselectivity & Side Product Formation

Question: I am observing significant reduction of the ketone group, resulting in 4'-Amino-2-phenyl-1-ethanol. How can I selectively reduce the nitro group?

Answer: This is the central challenge for this specific substrate. The reduction of a nitro group is a six-electron process, while the ketone reduction is a two-electron process.[8] Their relative reduction potentials and the choice of catalyst/conditions will dictate the outcome.

1. Catalyst Selection is Key:

  • Palladium (Pd/C): Generally the workhorse for nitro group reductions, Pd/C can also reduce ketones, especially under forcing conditions (high pressure, high temperature).[9] To favor nitro reduction, use milder conditions (room temperature, 1-3 atm H₂).

  • Platinum (PtO₂, Pt/C): Platinum catalysts are more aggressive towards aromatic systems and ketones. They are more likely to cause over-reduction of the ketone and even the phenyl rings if not carefully controlled.[10]

  • Raney Nickel (Ra-Ni): A highly active catalyst that can reduce both nitro groups and ketones.[9] It is often less chemoselective than Pd/C for this transformation.

  • Metal-Mediated Reductions (Fe, Sn, Zn): Using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) or with ammonium chloride is an excellent method for achieving high chemoselectivity.[8][11] These methods typically do not reduce ketones, making them a superior choice for this specific substrate. The Béchamp reduction (Fe/HCl) is a classic example.[8]

2. Reaction Condition Optimization:

  • Temperature: Keep the reaction temperature low. Most catalytic hydrogenations of nitro groups are exothermic and proceed well at room temperature.[12] Increasing the temperature will increase the rate of ketone reduction.

  • Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are often preferred as they can act as a proton source, facilitating the reduction pathway.[1]

3. Intermediate Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4][13] Under certain conditions, these can condense to form azoxy or azo compounds. While less common in catalytic hydrogenation, this can be observed if the reaction stalls. The complete reduction to the amine is thermodynamically favored.

The following diagram illustrates the desired transformation versus the primary competing side reaction.

G cluster_start Starting Material cluster_products Potential Products Start This compound Desired Desired Product 4'-Amino-2-phenylacetophenone Start->Desired Selective Nitro Reduction (e.g., Fe/NH₄Cl or Pd/C, mild cond.) Side Side Product 1-(4-Aminophenyl)-2-phenylethanol Start->Side Non-Selective Reduction (e.g., PtO₂, harsh cond.) Troubleshooting_Workflow Start Problem Observed Problem1 Low/No Conversion Start->Problem1 Problem2 Poor Chemoselectivity (Ketone Reduced) Start->Problem2 Cause1a Catalyst Inactive? Problem1->Cause1a Cause2a Wrong Catalyst? Problem2->Cause2a Cause1b H₂ Source Issue? Cause1a->Cause1b No Sol1a1 Use fresh catalyst. Handle under inert gas. Cause1a->Sol1a1 Yes Cause1c Mass Transfer Limit? Cause1b->Cause1c No Sol1b1 Check for leaks. Increase H₂ pressure. Cause1b->Sol1b1 Yes Sol1c1 Increase stir rate. Improve substrate solubility. Cause1c->Sol1c1 Yes Cause2b Harsh Conditions? Cause2a->Cause2b No Sol2a1 Switch to Fe/NH₄Cl or SnCl₂. Cause2a->Sol2a1 Yes Sol2b1 Reduce temperature to RT. Lower H₂ pressure. Cause2b->Sol2b1 Yes Sol1a2 Check for poisons (Sulfur, etc.). Purify SM.

Caption: Decision tree for troubleshooting the catalytic reduction.

Data & Protocols

Table 1: Catalyst Selection & Chemoselectivity
Catalyst SystemTypical ConditionsProsConsChemoselectivity (Nitro vs. Ketone)
Pd/C 1-3 atm H₂, RT, Ethanol/MethanolHigh activity, efficient, catalyst is recyclable. [14]Can reduce ketones under harsh conditions; sensitive to poisons. [2][9]Good to Excellent (under mild conditions)
PtO₂ (Adam's cat.) 1-3 atm H₂, RT, Acetic AcidVery high activity.Low chemoselectivity; risk of over-reduction to cyclohexylamines. [10]Poor
Raney® Nickel 3-5 atm H₂, 25-50 °C, EthanolInexpensive, highly active. [9]Pyrophoric, requires careful handling; often less selective than Pd. [15]Fair to Good
Fe / NH₄Cl Reflux, Ethanol/H₂OExcellent chemoselectivity, inexpensive, tolerant of many functional groups. [8]Stoichiometric metal use, requires filtration of iron salts. [12]Excellent
SnCl₂ RT or mild heat, EthanolMild conditions, good selectivity. [9]Stoichiometric tin salts must be removed during workup.Excellent
Experimental Protocols

Protocol 1: Selective Reduction using Palladium on Carbon (Pd/C)

This protocol prioritizes the reduction of the nitro group under mild conditions.

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen), carefully add 10% Pd/C (5-10 mol %). [8]3. Solvent Addition: Add a suitable solvent (e.g., anhydrous Ethanol or Methanol) to dissolve the substrate (approx. 0.1 M concentration).

  • Inerting: Seal the flask and purge the system by evacuating to a low vacuum and backfilling with hydrogen gas. Repeat this cycle 3-4 times to ensure all oxygen is removed. [3][16]5. Reaction: Pressurize the vessel to the desired pressure (e.g., with a hydrogen balloon for ~1 atm or in a pressure reactor to 3 bar) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method is to take an aliquot, filter it through a small plug of celite to remove the catalyst, and analyze the filtrate.

  • Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Crucially, the filter cake must be kept wet with solvent or water to prevent ignition upon exposure to air. [3][16]8. Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4'-Amino-2-phenylacetophenone, which can be purified by crystallization or chromatography.

Protocol 2: Highly Chemoselective Reduction using Iron and Ammonium Chloride

This protocol is ideal when ketone reduction is a significant issue.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add ammonium chloride (approx. 4 eq) and iron powder (3-5 eq) to the mixture. [8]3. Reaction: Heat the reaction mixture to a gentle reflux (typically 70-80 °C). The reaction is often vigorous at the start. [8]4. Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Remove the organic solvent from the filtrate under reduced pressure. Basify the remaining aqueous layer (e.g., with Na₂CO₃ solution) and extract the product with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired amine. [8]

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. [17]All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. [7]* Pyrophoric Catalysts: Spent hydrogenation catalysts (especially Pd/C and Raney Ni) can be pyrophoric and may ignite spontaneously in air, especially when dry. [3]Always handle them under an inert atmosphere and quench them by keeping them wet with water or solvent during filtration and disposal. [16]* Exothermic Reactions: The reduction of nitro groups is highly exothermic. [12]Monitor the reaction temperature, especially on a larger scale, and ensure adequate cooling is available to prevent a runaway reaction. [18]* Pressure Equipment: Always inspect pressure-rated equipment for cracks or defects before use. [3]Never exceed the rated pressure of the vessel.

References

  • Nitro Reduction. Organic Chemistry Portal. [Online]. Available: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Online]. Available: [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. SPREE. [Online]. Available: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Online]. Available: [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health (NIH). [Online]. Available: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Online]. Available: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Online]. Available: [Link]

  • Reduction of nitro compounds. Wikipedia. [Online]. Available: [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. [Online]. Available: [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Online]. Available: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Online]. Available: [Link]

  • Mechanism of Nitroarenes Reduction. ResearchGate. [Online]. Available: [Link]

  • Hydrogenation reaction safety. YouTube. [Online]. Available: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Online]. Available: [Link]

  • Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex. Scientific Research Publishing. [Online]. Available: [Link]

  • Analytical methods. Agency for Toxic Substances and Disease Registry. [Online]. Available: [Link]

  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. [Online]. Available: [Link]

  • Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Online]. Available: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. [Online]. Available: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). [Online]. Available: [Link]

  • Catalytic Hydrogenation Reaction. AZoM. [Online]. Available: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Online]. Available: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Online]. Available: [Link]

Sources

Column chromatography techniques for purifying 4'-Nitro-2-phenylacetophenone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-Nitro-2-phenylacetophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this specific class of compounds using column chromatography. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of Purifying this compound Derivatives

This compound and its derivatives are important intermediates in pharmaceutical synthesis.[1][2] Their structure, characterized by a polar nitro group and a ketone functionality, presents unique challenges during purification.[3] These compounds can exhibit moderate to high polarity, making the selection of an appropriate stationary and mobile phase crucial for successful separation from reaction byproducts and starting materials.[4] Furthermore, the presence of the nitro group can sometimes lead to compound instability on acidic stationary phases like silica gel.[5][6]

This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield of your target compounds.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the column chromatography of this compound derivatives.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on the Thin Layer Chromatography (TLC) plate after the column.

  • Collected fractions contain a mixture of your product and impurities.

  • Broad, tailing peaks if analyzing fractions by HPLC.[7]

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor differential migration of the compounds.

    • Solution: Systematically optimize the solvent system using TLC.[8] Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[9][10] Aim for a retention factor (Rf) of 0.25-0.35 for your target compound on the TLC plate, as this often translates to good separation on a column.

Solvent System Trial Observation on TLC Next Step
10% Ethyl Acetate in HexaneAll spots remain at the baseline.Increase the polarity.
30% Ethyl Acetate in HexaneTarget compound has an Rf of ~0.3. Impurities are well-separated.This is a good starting point for the column.
50% Ethyl Acetate in HexaneAll spots are near the solvent front.Decrease the polarity.
  • Column Overloading: Applying too much crude sample to the column can exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, use a lower ratio.

  • Improper Column Packing: Channels or cracks in the stationary phase create pathways for the solvent and sample to bypass the separation medium.[11]

    • Solution: Ensure a homogenous and evenly packed column. The "slurry method" is generally preferred for silica gel.[12] Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase and pour it into the column in one continuous motion. Gently tap the column to settle the packing and ensure there are no air bubbles.[11]

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, leading to streaking on the TLC and the appearance of new, unexpected spots.[5][6]

    • Solution: Perform a stability test. Spot your purified compound on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears, your compound may be degrading. Consider using a deactivated stationary phase, such as alumina (basic or neutral), or deactivating the silica gel by adding a small amount of a base like triethylamine (~0.1-1%) to your eluent.[9]

Problem 2: The Target Compound Does Not Elute from the Column

Symptoms:

  • After running a significant volume of the mobile phase, the target compound is not detected in the collected fractions.

  • The colored band corresponding to your nitro-compound remains at the top of the column.

Probable Causes & Solutions:

  • Solvent Polarity is Too Low: The mobile phase does not have sufficient strength to displace the polar this compound derivative from the highly polar silica gel.[3]

    • Solution: Gradually increase the polarity of your eluent (gradient elution).[8][11] If you started with 20% ethyl acetate in hexane, you could incrementally increase the ethyl acetate concentration to 30%, 40%, and so on. For very polar compounds, a small percentage of an even more polar solvent like methanol can be added to the ethyl acetate/hexane mixture.[13][14]

  • Irreversible Adsorption or Decomposition: The compound may be strongly and irreversibly binding to the stationary phase or decomposing entirely.[5]

    • Solution: As mentioned previously, test for stability on silica.[5] If decomposition is confirmed, switching to a less acidic stationary phase like alumina is recommended.[9]

Problem 3: The Target Compound Elutes Too Quickly (With the Solvent Front)

Symptoms:

  • The compound is found in the very first fractions collected.

  • The Rf value on the TLC plate was too high (e.g., > 0.8).

Probable Causes & Solutions:

  • Solvent Polarity is Too High: The eluent is too strong, causing all compounds to move rapidly with the mobile phase without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase.[10] If you used 50% ethyl acetate in hexane, try reducing it to 20% or 30%. The goal is to achieve a good Rf value on TLC before running the column.[13]

  • Sample Applied in a Too-Strong Solvent: Dissolving the crude mixture in a highly polar solvent for loading onto the column can carry the compound down the column prematurely.[15]

    • Solution: Dissolve the sample in the minimum amount of the mobile phase you will start the column with. If the sample is not soluble in the mobile phase, dissolve it in a slightly more polar solvent, but use the absolute minimum volume.[15] Alternatively, use the "dry loading" technique.[15]

Experimental Protocol: Dry Loading a Sample

  • Dissolve your crude this compound derivative in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[15]

  • Carefully add this powder to the top of the packed column.

  • Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding the eluent.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Silica gel is the most common and cost-effective stationary phase for normal-phase chromatography of these derivatives.[4] Its high polarity provides good retention for moderately polar compounds. However, due to the potential for compound degradation on acidic silica, neutral or basic alumina can be a good alternative, especially if instability is observed.[5][9]

Q2: How do I choose the right solvent system for my column?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[8] A good solvent system will give your target compound an Rf value between 0.25 and 0.35 and show clear separation from major impurities. A common starting point for this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your mixture.

  • Isocratic elution (using a single, constant solvent composition) is simpler and sufficient if your target compound is well-separated from all impurities on the TLC plate.[11]

  • Gradient elution (gradually increasing the polarity of the mobile phase during the separation) is more effective for complex mixtures where impurities have a wide range of polarities.[8][11] It helps to first elute non-polar impurities with a less polar solvent, and then increase the polarity to elute your more polar target compound, followed by any highly polar impurities.

Q4: How can I visualize the fractions I've collected?

A4: Since this compound derivatives contain a chromophore (the nitro-phenyl group), they are often yellow and can sometimes be visualized as a colored band moving down the column. However, for colorless compounds or low concentrations, you will need to analyze the collected fractions. The most common method is to spot each fraction (or every few fractions) on a TLC plate and visualize the spots under a UV lamp.

Q5: My purified compound still shows impurities. What are the next steps?

A5: If a single column chromatography run is insufficient, you have several options:

  • Repeat the chromatography: Use a shallower solvent gradient or a different solvent system to target the specific impurity.

  • Consider a different stationary phase: If you used silica, try alumina or even reverse-phase chromatography.

  • Recrystallization: If your compound is a solid and you have a reasonably pure sample, recrystallization can be a very effective final purification step.

Visualizing the Workflow

General Purification Workflow

This diagram outlines the key steps in the purification of this compound derivatives using column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Solvent System Optimization Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC/UV) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate G Start Poor Separation? Rf_Check Is Target Rf 0.25-0.35 on TLC? Start->Rf_Check Adjust_Solvent Optimize Solvent System with TLC Rf_Check->Adjust_Solvent No Overload_Check Column Overloaded? Rf_Check->Overload_Check Yes Adjust_Solvent->Rf_Check Reduce_Load Reduce Sample Load (1-5% of Silica Mass) Overload_Check->Reduce_Load Yes Packing_Check Column Packed Evenly? Overload_Check->Packing_Check No Reduce_Load->Start Repack Repack Column Carefully Packing_Check->Repack No Degradation_Check Compound Stable on Silica? Packing_Check->Degradation_Check Yes Repack->Start Change_Stationary Use Alumina or Deactivated Silica Degradation_Check->Change_Stationary No Success Good Separation Degradation_Check->Success Yes Change_Stationary->Start

Sources

Technical Support Center: Preventing Degradation of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Nitro-2-phenylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable chemical intermediate during reactions. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can enhance your reaction yields, improve product purity, and ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily due to the presence of the electron-withdrawing nitro group and the reactive α-methylene and carbonyl groups. The main degradation routes include:

  • Base-Catalyzed Side Reactions: The α-protons are acidic and can be abstracted by strong bases, leading to enolate formation. While often a desired step in reactions like α-arylation, uncontrolled or prolonged exposure to strong bases can lead to self-condensation (e.g., aldol-type reactions) or other undesired side reactions.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, including catalytic hydrogenation (e.g., H₂/Pd/C) or using reducing metals like iron, tin, or zinc in acidic media.[1][2][3] This is often a desired transformation, but if the ketone moiety needs to be preserved, chemoselectivity becomes critical.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light.[4][5] Photoirradiation can sometimes lead to rearrangements or other degradative pathways, such as the photoinduced oxygen transfer from the nitro group to the benzylic position in α-(2-nitrophenyl)ketones.[6]

  • Nucleophilic Attack on the Carbonyl Group: The carbonyl group can be attacked by nucleophiles. While this is the basis for many desired reactions, unwanted nucleophiles in the reaction mixture can lead to byproduct formation.

Q2: I'm observing a complex mixture of byproducts in my reaction. What are the likely causes?

A2: A complex byproduct profile often points to a lack of control over reaction conditions. The most common culprits are:

  • Inappropriate Base Selection: Using a base that is too strong or not sterically hindered enough can promote undesired side reactions like self-condensation.

  • Non-optimal Temperature: Higher temperatures can provide the activation energy for competing side reactions. Conversely, a temperature that is too low may stall the desired reaction, allowing slower degradation pathways to become significant over longer reaction times.

  • Presence of Impurities: Impurities in the starting material, reagents, or solvent (e.g., water, oxygen) can initiate or catalyze degradation pathways.

  • Extended Reaction Times: Prolonging the reaction unnecessarily can increase the likelihood of product degradation or the formation of secondary byproducts.

Q3: How can I selectively reduce the nitro group without affecting the ketone?

A3: Chemoselective reduction of the nitro group in the presence of a ketone is a common challenge. Several methods can achieve this with high selectivity:

  • Catalytic Hydrogenation with Specific Catalysts: While standard Pd/C can sometimes reduce both functionalities, using catalysts like platinum(IV) oxide (PtO₂) or employing specific reaction conditions (e.g., controlled hydrogen pressure, specific solvents) can favor nitro group reduction.

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are classic and effective methods for selectively reducing aromatic nitro groups without affecting carbonyls.[2][7]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can also provide high selectivity for the nitro group.

II. Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed α-Arylation Reactions

Symptoms: The yield of the desired α-arylated product is significantly lower than expected. TLC or HPLC analysis shows a significant amount of unreacted this compound and/or the formation of multiple byproducts.

Causality Analysis: Low yields in Pd-catalyzed α-arylation reactions involving nitroarenes can stem from several factors. The palladium catalyst's efficiency can be diminished, or competing reactions can consume the starting material.[8][9][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in α-arylation.

Detailed Protocol: Optimized Palladium-Catalyzed α-Arylation

This protocol is adapted from methodologies demonstrating high efficiency in the α-arylation of ketones with nitroarenes.[8][11]

  • Reagent Preparation:

    • Ensure this compound is pure and dry.

    • Use an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

    • The palladium source (e.g., Pd(OAc)₂) and ligand (e.g., BrettPhos) should be of high purity.

  • Reaction Setup:

    • To a dry, argon-flushed Schlenk flask, add the palladium source (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents).

    • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

    • Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction Conditions:

    • Stir the mixture at a controlled temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Unintended Reduction of the Nitro Group During a Reaction Targeting the Ketone

Symptoms: The desired product is formed, but a significant amount of the corresponding amino-substituted byproduct is also isolated.

Causality Analysis: This indicates the presence of reducing agents or conditions that are not compatible with the nitro group. This can happen if certain reagents, intermediates, or even the solvent can act as a hydrogen source under the reaction conditions.

Preventative Measures and Solutions:

Potential CauseRecommended SolutionRationale
"Reductive" Metals Avoid using reagents containing metals known to reduce nitro groups (e.g., Zn, Fe, Sn) unless that is the intended transformation.These metals are commonly used in acidic conditions for nitro group reduction.[2]
Hydride Reagents Avoid strong hydride reagents (e.g., LiAlH₄) if the ketone is to be preserved. NaBH₄ is generally safe for the nitro group but will reduce the ketone.LiAlH₄ can reduce aromatic nitro compounds to azo products, while NaBH₄ typically reduces ketones faster than nitro groups.[2][7]
Catalytic Hydrogen Source If using a Pd catalyst for a cross-coupling reaction, ensure the reaction is free of potential hydrogen sources (e.g., certain alcohols, formic acid) that could lead to catalytic transfer hydrogenation.Palladium catalysts are highly effective for hydrogenation reactions, and unintended hydrogen sources can lead to nitro group reduction.[1]
Reaction with Bis(pinacolato)diboron In reactions involving B₂(pin)₂, be aware that under certain conditions, it can act as a reducing agent for nitroarenes.Tetrahydroxydiboron, a related reagent, is known for its chemoselective reduction of nitro groups.[12]
Issue 3: Product Degradation During Work-up and Purification

Symptoms: The reaction appears clean by in-situ monitoring (TLC, LC-MS), but the isolated yield is low, and new impurities appear after purification.

Causality Analysis: this compound and its derivatives can be sensitive to the conditions used during work-up and purification, particularly acidic or basic conditions and prolonged exposure to silica gel.

Workflow for Stable Product Isolation:

Caption: Workflow for minimizing degradation during product isolation.

Recommended Purification Protocol:
  • Quenching: Avoid strong acidic or basic aqueous solutions. A neutral quench with saturated ammonium chloride solution is often a good choice.

  • Extraction: Use a minimally polar solvent that effectively dissolves the product to facilitate quick extraction.

  • Drying and Concentration: Dry the organic layer thoroughly with a neutral drying agent like Na₂SO₄. Concentrate the solution at a low temperature (e.g., using a rotary evaporator with a water bath at ≤ 40 °C) to prevent thermal degradation.

  • Chromatography:

    • If column chromatography is necessary, consider using deactivated or neutral silica gel. You can prepare this by pre-treating the silica with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).

    • Alternatively, neutral alumina can be a less acidic stationary phase.

    • Run the column as quickly as possible to minimize contact time between the compound and the stationary phase.

III. References

  • Li, Z., Peng, Y., & Wu, T. (2021). Palladium-Catalyzed Denitrative α-Arylation of Ketones with Nitroarenes. Organic Letters, 23(3), 881–885. [Link]

  • ResearchGate. (n.d.). α-Arylation of Ketones with Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • PubMed. (1994). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • ACS Publications. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of nitrobenzene (adapted from Ju and Parales[13]). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of nitroaromatic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • SciHorizon. (2023). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitro-2-phenylacetophenone. As you transition from bench-scale discovery to larger-scale production, new challenges related to reaction kinetics, thermodynamics, and process safety will emerge. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This involves the electrophilic aromatic substitution of nitrobenzene with phenylacetyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

The core challenge of this synthesis lies in the substrate itself. The nitro group (-NO₂) is a powerful deactivating group, which withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic substitution.[2] This inherent lack of reactivity necessitates careful control over reaction conditions to achieve acceptable conversion and yield, a challenge that is magnified during scale-up.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is the key intermediate that attacks the deactivated nitrobenzene ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation PAC Phenylacetyl Chloride Complex Intermediate Complex PAC->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Sigma σ-complex (Arenium Ion) Acylium->Sigma + Acylium->Sigma Attacks Nitrobenzene Nitrobenzene Nitrobenzene->Sigma Product_Complex Product-Catalyst Complex Sigma->Product_Complex + [AlCl₄]⁻ Sigma->Product_Complex Rearomatization Final_Product This compound Product_Complex->Final_Product  Aqueous  Work-up HCl HCl Product_Complex->HCl AlCl3_regen AlCl₃ Product_Complex->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.

Category 1: Reaction Initiation & Low Conversion

Question: My reaction is sluggish or stalls completely after an initial conversion. Why is this happening at a larger scale?

Answer: This is a classic issue in Friedel-Crafts acylations. There are two primary causes magnified during scale-up:

  • Catalyst Sequestration: The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation is often irreversible under reaction conditions, effectively removing the catalyst from the cycle. At a lab scale, this is managed by using stoichiometric amounts of AlCl₃. During scale-up, inadequate mixing can create localized zones with high product concentration, leading to rapid, localized catalyst depletion and a stalled reaction, even if the overall stoichiometry is correct.

  • Reagent Purity: Aluminum chloride is extremely hygroscopic. Moisture in the reagents or solvent will react violently with AlCl₃, rendering it inactive. On a larger scale, the total surface area for potential moisture exposure during reagent transfer is greater, making this a more critical parameter.

Troubleshooting Steps:

  • Ensure Stoichiometric Catalyst: Use at least 1.1 to 1.3 equivalents of high-purity, anhydrous AlCl₃.

  • Improve Agitation: Verify that the reactor's mixing system is sufficient to maintain a homogeneous slurry. Baffles and appropriate impeller design are critical. For very large reactors, consider multiple addition points for the catalyst or reactants.

  • Strict Anhydrous Conditions: Dry all solvents and reagents before use. Purge the reactor with an inert gas (Nitrogen or Argon) before and during the reaction.

Question: I am observing a very low yield despite forcing the reaction with extended time and heat. What else could be the problem?

Answer: The strong deactivating nature of the nitro group makes the reaction highly sensitive to temperature.[2] While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting materials or product, as well as undesirable side reactions. Furthermore, phenylacetyl chloride can be unstable at higher temperatures. The optimal temperature is a narrow window that must be carefully maintained. At scale, poor heat transfer can lead to localized "hot spots" within the reactor, causing degradation even if the external temperature probe reads correctly.[3][4]

Troubleshooting Steps:

  • Temperature Control: Use a reactor with efficient heat transfer capabilities (e.g., a jacketed reactor with a high-performance thermal control unit).

  • Controlled Addition: Add the phenylacetyl chloride slowly and sub-surface to the nitrobenzene/AlCl₃ slurry. This allows the reaction exotherm to be managed effectively.

  • Process Analytical Technology (PAT): Consider using in-situ monitoring (e.g., IR spectroscopy) to track reactant consumption and product formation in real-time, allowing for more precise control over the reaction endpoint.

Category 2: Impurity Profile & Side Reactions

Question: My final product is contaminated with an isomer. How can I improve regioselectivity?

Answer: While the nitro group is a meta-director, Friedel-Crafts reactions on highly deactivated rings can sometimes yield small amounts of the ortho isomer, especially under harsh conditions. The formation of the ortho isomer (2'-Nitro-2-phenylacetophenone) is a known possibility.

Troubleshooting Steps:

  • Lower Reaction Temperature: Isomerization and side reactions are often favored at higher temperatures. Maintaining the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key.

  • Solvent Choice: The choice of solvent can influence selectivity. While nitrobenzene often serves as both reactant and solvent, using a non-coordinating solvent like dichloromethane or 1,2-dichloroethane can sometimes improve selectivity, although this adds complexity to the process.

Question: After work-up, I have a dark, tarry substance that is difficult to purify. What causes this?

Answer: Tar formation is typically due to side reactions or product degradation. Potential causes include:

  • Excessive Heat: As mentioned, overheating can cause polymerization and decomposition.

  • Reaction with Solvent: If using a solvent like carbon disulfide (less common now due to safety concerns) or dichloromethane, the Lewis acid can promote side reactions with the solvent itself.

  • Improper Quenching: The work-up step is highly exothermic and critical. Uncontrolled quenching of the reaction mixture can cause a rapid temperature spike, leading to decomposition of the product-catalyst complex.

Troubleshooting Steps:

  • Controlled Quench: The reaction mixture should be transferred slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. This ensures the temperature remains low and the aluminum salts are converted to water-soluble species. Never add water directly to the reaction mixture.

Category 3: Work-up and Purification

Question: My product is difficult to crystallize and remains an oil, even after chromatography.

Answer: This often points to persistent impurities that act as crystallization inhibitors.

  • Residual Aluminum Salts: Incomplete hydrolysis during work-up can leave aluminum salts in the organic phase, which can interfere with crystallization. Ensure the aqueous layer is acidic (pH < 2) during extraction and wash the organic layer thoroughly.

  • Ortho Isomer: The presence of the ortho isomer can form a eutectic mixture with the desired para product, lowering the melting point and making crystallization difficult.

  • Unreacted Starting Material: Significant amounts of unreacted nitrobenzene or phenylacetyl chloride can also hinder crystallization.

Troubleshooting Steps:

  • Thorough Washing: Wash the crude organic extract with dilute HCl, followed by water, a sodium bicarbonate solution (to remove acidic impurities), and finally brine.

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A common choice is ethanol or a mixture of ethyl acetate and hexanes.

  • Seed Crystals: If available, using seed crystals of pure this compound can initiate crystallization.

Section 3: Scaled-Up Synthesis Protocol

This protocol is a representative example for a multi-liter scale synthesis. All operations must be conducted in a suitable chemical fume hood or walk-in hood with appropriate personal protective equipment (PPE).

Experimental Workflow

Caption: General workflow for the scaled-up synthesis of this compound.

Step-by-Step Methodology
  • Reactor Preparation: In a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge nitrobenzene (6.0 L, 58.7 mol). Begin stirring and purge the vessel with dry nitrogen.

  • Catalyst Addition: Cool the reactor jacket to -5 °C. Once the internal temperature of the nitrobenzene reaches 0-5 °C, add anhydrous aluminum chloride (1.0 kg, 7.5 mol, 1.2 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. A thick, stirrable slurry will form.

  • Acylation: In a separate, dry vessel, prepare a solution of phenylacetyl chloride (0.97 kg, 6.25 mol, 1.0 eq) in nitrobenzene (1.0 L). Add this solution to the reactor via an addition funnel or pump over 2-3 hours, maintaining the internal temperature between 5-10 °C. The reaction is exothermic.

  • Reaction Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC until consumption of the limiting reagent is confirmed.

  • Work-up (Quench): In a separate 50 L vessel, prepare a quench solution of crushed ice (10 kg) and concentrated hydrochloric acid (2.0 L). With vigorous stirring, slowly transfer the reaction mixture from the reactor into the quench solution. This process is highly exothermic and will generate HCl gas; ensure adequate ventilation and scrubbing.

  • Extraction: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Separate the lower organic (nitrobenzene) layer. Extract the aqueous layer twice with dichloromethane (2 x 2 L).

  • Washing: Combine all organic layers. Wash sequentially with 1M HCl (2 L), water (2 x 2 L), saturated sodium bicarbonate solution (2 L), and finally, brine (2 L).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane and excess nitrobenzene. The recovery of nitrobenzene via vacuum distillation is recommended.

  • Purification: The resulting crude solid/oil is recrystallized from hot ethanol (~3-4 L). Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the pale-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.

Scale-Up Parameter Comparison
ParameterLab Scale (250 mL Flask)Pilot Scale (20 L Reactor)Key Consideration for Scale-Up
Heat Transfer Surface area to volume ratio is high; easily managed with an ice bath.Surface area to volume ratio is low; requires an efficient jacketed cooling system.Exotherm control is the primary safety and quality concern.[4]
Mixing Magnetic stir bar is sufficient.Overhead mechanical stirrer with optimized impeller and baffles is required.Inefficient mixing leads to localized overheating and catalyst deactivation.[3]
Reagent Addition Manual addition via pipette or dropping funnel.Controlled addition via pump or pressure-equalized dropping funnel is critical.Addition rate directly controls the rate of heat generation.
Quenching Pouring reaction mixture over ice in a beaker.Slow transfer of reaction mass into a large, well-stirred quench vessel.Uncontrolled quench is a major safety hazard (runaway reaction).
Work-up Time Minutes to an hour.Several hours; potential for product degradation if phases are not separated promptly.Stability of the product in the biphasic quench mixture should be evaluated.

Section 4: Process Safety & Handling

Scaling up this synthesis introduces significant safety challenges that must be rigorously addressed.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and use appropriate PPE (face shield, acid-resistant gloves).[5]

  • Nitrobenzene: Toxic, readily absorbed through the skin, and a suspected carcinogen. Use in a well-ventilated area and wear appropriate chemical-resistant gloves.

  • Phenylacetyl Chloride: Corrosive and a lachrymator. Reacts with moisture to produce HCl. Handle with care in a fume hood.

  • Exotherm Management: The acylation and, particularly, the quenching steps are highly exothermic. A failure in the cooling system or an uncontrolled addition/quench can lead to a thermal runaway. A thorough process safety review (e.g., HAZOP) and reaction calorimetry studies are highly recommended before attempting a large-scale run.

  • Gas Evolution: The quenching process liberates large volumes of HCl gas. The reactor and quench vessel must be vented to a scrubber system to neutralize the acidic off-gas.

References

  • Suvchem Laboratory Chemicals. (n.d.). 4-NITROACETOPHENONE (FOR SYNTHESIS). Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-nitro acetophenone 98%. Retrieved from [Link]

  • Loba Chemie. (2015). 4-NITROACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4'-Nitro-2-phenylacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous confirmation of molecular structure is a cornerstone of rigorous scientific inquiry. For novel compounds like 4'-Nitro-2-phenylacetophenone, a molecule with potential applications stemming from its reactive keto-methylene group and polarized aromatic systems, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, contextualized by a comparison with other key analytical techniques. Our focus is on the causality behind the data, providing researchers with the insights needed to confidently elucidate similar structures.

Part 1: Decoding the ¹H NMR Spectrum of this compound

¹H NMR spectroscopy is the preeminent technique for determining the precise arrangement of hydrogen atoms in a molecule. The spectrum of this compound is a distinct narrative of its electronic environment. The molecule presents three unique proton environments, or "spin systems": the methylene bridge, the unsubstituted phenyl ring, and the para-substituted nitrophenyl ring.

Chemical structure of this compound with protons labeled Ha, Hb, Hc, and Hd.

Figure 1: Structure of this compound with key proton groups labeled for spectral assignment.

Let's dissect the anticipated spectrum, signal by signal. The causality for the predicted chemical shifts and splitting patterns lies in the fundamental principles of shielding and deshielding, driven by the electronegativity and magnetic anisotropy of the neighboring functional groups.

  • The Methylene Protons (Hₐ): A Singlet in a Deshielded Environment

    • Predicted Chemical Shift (δ): ~4.3 ppm. These two protons are positioned between two powerful electron-wihdrawing groups: the carbonyl (C=O) and the phenyl ring. This dual deshielding effect pulls electron density away from the protons, causing them to resonate significantly downfield from a typical alkyl proton.

    • Multiplicity: Singlet (s). As there are no adjacent non-equivalent protons, the signal for Hₐ will appear as a sharp singlet.

    • Integration: 2H. The area under this signal will correspond to two protons.

  • The Unsubstituted Phenyl Protons (Hₑ): A Complex Multiplet

    • Predicted Chemical Shift (δ): ~7.2-7.4 ppm. These five protons will resonate in the standard aromatic region. Their signals will likely overlap, creating a complex multiplet.[1]

    • Multiplicity: Multiplet (m).

    • Integration: 5H.

  • The 4'-Nitrophenyl Protons (Hₓ & Hₒ): A Classic AA'BB' System The protons on the nitro-substituted ring provide the most distinctive pattern. The powerful electron-withdrawing nature of the nitro group, combined with the carbonyl group, creates a highly polarized aromatic system. This results in two distinct, well-separated signals for the ortho and meta protons.

    • Protons Ortho to the Carbonyl (Hₓ):

      • Predicted Chemical Shift (δ): ~8.1 ppm. These protons are deshielded by the magnetic anisotropy of the adjacent carbonyl group.

      • Multiplicity: Doublet (d). They are split only by their ortho neighbors (Hₒ).

      • Integration: 2H.

    • Protons Ortho to the Nitro Group (Hₒ):

      • Predicted Chemical Shift (δ): ~8.3 ppm. The nitro group is one of the strongest electron-withdrawing groups, causing significant deshielding of the adjacent protons. This will be the most downfield signal in the aromatic region.[2]

      • Multiplicity: Doublet (d). They are split only by their ortho neighbors (Hₓ).

      • Integration: 2H.

    • Coupling Constant (J): The coupling between Hₓ and Hₒ will be a typical ortho-coupling, with a J-value of approximately 8-9 Hz. This value is characteristic of protons separated by three bonds on an aromatic ring.

Summary of Predicted ¹H NMR Data
ProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Hₐ (-CH₂-)2H~4.3Singlet (s)N/ADeshielded by adjacent C=O and phenyl groups.
Hₑ (C₆H₅)5H~7.2-7.4Multiplet (m)N/AStandard aromatic region.
Hₓ (aromatic)2H~8.1Doublet (d)~8-9Ortho to C=O, deshielded.
Hₒ (aromatic)2H~8.3Doublet (d)~8-9Ortho to NO₂, strongly deshielded.

Part 2: A Comparative Guide to Structural Analysis

While ¹H NMR is a powerful primary tool, a robust structural confirmation relies on a consensus from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for combining multiple spectroscopic techniques to achieve unambiguous structural confirmation.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Cross-Validation cluster_3 Final Confirmation Proposed_Structure Proposed Structure: This compound H_NMR 1H NMR Proposed_Structure->H_NMR C_NMR 13C NMR Proposed_Structure->C_NMR IR FT-IR Proposed_Structure->IR MS Mass Spec. Proposed_Structure->MS H_NMR_Data Proton Framework (Connectivity, Environment) H_NMR->H_NMR_Data C_NMR_Data Carbon Backbone (Number & Type of C) C_NMR->C_NMR_Data IR_Data Functional Groups (C=O, NO2) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structure Confirmed H_NMR_Data->Confirmation C_NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for spectroscopic structural confirmation.

Comparison of Analytical Techniques
TechniqueInformation Provided for this compoundAdvantagesLimitations
¹H NMR - Proton count and chemical environment.- Connectivity through spin-spin coupling.- Confirms presence of -CH₂- and both distinct aromatic rings.High resolution, provides detailed connectivity data.Requires sample to be soluble, can have overlapping signals in complex regions.
¹³C NMR - Number of unique carbon atoms.- Chemical environment of carbons (e.g., C=O, aromatic C-NO₂, C-H).Complements ¹H NMR, confirms carbon skeleton.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time.
IR Spectroscopy - Presence of key functional groups.- Strong C=O stretch (~1690 cm⁻¹).- Strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).[3]Fast, requires minimal sample, excellent for functional group identification.[4]Provides limited information on the overall molecular skeleton and connectivity.
Mass Spectrometry (MS) - Molecular weight (M.W. = 241.24 g/mol ).- Fragmentation pattern confirms structural motifs (e.g., loss of NO₂, benzoyl cation).[5][6]Extremely sensitive, provides accurate molecular weight.Isomeric compounds can have similar mass spectra.

The synergy of these techniques provides a self-validating system. For instance, IR confirms the C=O and NO₂ groups, MS confirms the molecular weight, and ¹³C NMR confirms the number of carbons, while ¹H NMR assembles the pieces by defining the precise proton framework.

Part 3: Experimental Protocol

Trustworthy data begins with meticulous sample preparation. This protocol ensures high-quality, reproducible ¹H NMR spectra.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Glass vial

  • Pasteur pipette with glass wool plug

  • 5 mm NMR tube and cap

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry glass vial.[7] The goal is a final concentration that provides good signal-to-noise without causing line broadening due to excessive viscosity.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[8] CDCl₃ is a common, relatively inexpensive solvent that dissolves many organic compounds. TMS serves as the internal standard, with its signal defined as 0.0 ppm.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring a high-resolution spectrum.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this pipette directly into the NMR tube. This crucial step removes any particulate matter which would severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[7]

  • Sample Depth Check: Ensure the sample depth in the NMR tube is approximately 4-5 cm. This volume is optimal for positioning within the instrument's detection coil.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. The lock signal stabilizes the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals to determine the relative proton ratios.

By following this self-validating protocol, which includes internal referencing (TMS) and steps to ensure sample purity and homogeneity (filtration), researchers can be confident in the integrity of their spectral data.

References

  • Shu, C., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-3376. Available at: [Link]

  • Shu, C., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Beckonert, O., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Available at: [Link]

  • Shu, C., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. Available at: [Link]

  • University of Missouri-St. Louis. NMR Sample Preparation. UMSL. Available at: [Link]

  • University of Reading. NMR Sample Preparation. University of Reading. Available at: [Link]

  • Scribd. NMR Sample Preparation Guide. Scribd. Available at: [Link]

  • SpectraBase. 4'-Methoxy-3'-nitroacetophenone 1H NMR Chemical Shifts. SpectraBase. Available at: [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

  • SpectraBase. 2-Phenoxyacetophenone 1H NMR Chemical Shifts. SpectraBase. Available at: [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • P.I. T. (n.d.). Infrared Spectroscopy (IR). P.I. T.. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • University of Wisconsin. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Chemistry Stack Exchange. Available at: [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Royal Society of Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the Selective Reduction of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Bifunctional Molecule

In the landscape of pharmaceutical and fine chemical synthesis, 4'-Amino-2-phenylacetophenone stands as a valuable intermediate. Its synthesis, however, presents a classic chemical selectivity challenge, originating from its precursor, 4'-Nitro-2-phenylacetophenone. This molecule possesses two distinct reducible functionalities: an aromatic nitro group and a ketone. The primary objective is the chemoselective reduction of the nitro group to an amine while preserving the ketone moiety, a transformation that is critical for subsequent synthetic steps.

This guide provides an in-depth comparison of various catalytic systems for this reduction. We will move beyond a simple recitation of reagents to explore the underlying principles, mechanistic subtleties, and practical considerations that govern catalyst selection. The experimental data and protocols herein are designed to empower researchers to make informed decisions, ensuring high-yield, selective, and reproducible outcomes.

The Core Dilemma: Chemoselectivity

The central challenge in the reduction of this compound is achieving high chemoselectivity. The nitro group is generally more susceptible to reduction than an aromatic ketone; however, many powerful reducing systems can readily attack both functionalities. Aggressive conditions can lead to a cascade of unwanted side products, including the corresponding amino alcohol or even complete reduction to an amino alkane. Therefore, the choice of catalyst and reaction conditions is paramount to steer the reaction toward the desired 4'-Amino-2-phenylacetophenone.

Comparative Analysis of Catalytic Systems

We will evaluate three primary classes of reduction methodologies: heterogeneous catalytic hydrogenation, transfer hydrogenation, and stoichiometric chemical reduction.

Heterogeneous Catalytic Hydrogenation

This widely used industrial and laboratory method involves the use of gaseous hydrogen and a solid metal catalyst.

  • Palladium on Carbon (Pd/C): Often the first choice for nitro group reductions, Pd/C is highly effective.[1][2] Under mild conditions (e.g., room temperature, low H₂ pressure), it exhibits excellent selectivity for the nitro group.[3] The palladium surface preferentially adsorbs and activates the nitro group over the ketone. However, increasing temperature or pressure can lead to the reduction of the ketone, necessitating careful process control.[4]

    • Expertise & Experience: The key to selectivity with Pd/C is kinetic control. The reaction should be monitored closely and stopped once the nitro group is fully converted to prevent over-reduction of the ketone. Its reusability makes it a cost-effective option for larger-scale synthesis.[5]

  • Raney Nickel (Raney-Ni): A sponge-like nickel-aluminium alloy, Raney-Ni is a powerful and cost-effective hydrogenation catalyst.[6][7][8] It is highly effective for reducing nitro compounds.[1] While generally selective, it can be more aggressive than Pd/C, sometimes requiring lower temperatures to prevent ketone reduction.[9] It is often favored in substrates where dehalogenation is a concern.[1]

    • Trustworthiness: Raney-Ni is notoriously pyrophoric when dry and must be handled with extreme care under a solvent blanket. Its activity can vary between batches, requiring consistent catalyst sourcing or pre-activation for reproducible results.

  • Platinum-based Catalysts (Pt/C, PtO₂): Platinum is an extremely active hydrogenation catalyst. While effective, it is often too active for this specific transformation, showing lower chemoselectivity. Platinum catalysts have a higher propensity to reduce the aromatic ring itself under more forcing conditions, a significant drawback when the aromatic amine is the target.[10][11]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a significant practical advantage by eliminating the need for high-pressure hydrogen gas, instead generating hydrogen in situ from a donor molecule on the catalyst surface.[12]

  • System: Pd/C with Ammonium Formate (HCOONH₄): This is arguably one of the most reliable and selective methods for this transformation. Ammonium formate decomposes on the palladium surface to produce hydrogen, ammonia, and carbon dioxide.[13] The reaction proceeds under remarkably mild conditions, often at room temperature, which heavily favors the selective reduction of the more labile nitro group.[14][15][16]

    • Expertise & Experience: The mildness of CTH is its greatest asset for selectivity. The low concentration of active hydrogen on the catalyst surface at any given moment is insufficient to readily reduce the more robust ketone, leading to exceptionally clean reactions. This method is highly recommended for complex, multi-functional molecules.

Stoichiometric Chemical Reduction

These methods employ metal-based reagents in solution and are often prized for their exceptional chemoselectivity.

  • Tin(II) Chloride (SnCl₂): The use of SnCl₂ in an acidic medium (typically concentrated HCl) is a classic and highly chemoselective method for nitro group reduction.[1] It is particularly well-suited for substrates containing carbonyl groups, which remain unaffected under the reaction conditions.[17]

    • Trustworthiness: The reaction mechanism involves a series of single-electron transfers from the tin(II) species. While highly reliable, the major drawback is the generation of stoichiometric tin salt waste, which complicates product purification and presents environmental concerns. The strongly acidic conditions may also be incompatible with acid-sensitive functional groups elsewhere in the molecule.

  • Sodium Borohydride (NaBH₄): By itself, NaBH₄ is a mild reducing agent that readily reduces ketones and aldehydes but is typically incapable of reducing aromatic nitro groups.[18][19] Therefore, using NaBH₄ alone would selectively reduce the ketone, yielding the undesired 4'-Nitro-2-phenyl-1-ethanol. However, its reactivity can be enhanced. Systems like NaBH₄/NiCl₂ have been developed to reduce nitro compounds, but their selectivity in the presence of a ketone can be variable and requires careful optimization.[20][21]

Data Summary and Comparison

Catalyst SystemTypical ConditionsSelectivity (Nitro vs. Ketone)Key AdvantagesKey Disadvantages
H₂ / Pd/C RT-50°C, 1-4 atm H₂, MeOH/EtOHExcellent under mild conditionsHigh efficiency, reusable catalyst, well-establishedRequires H₂ gas handling, risk of ketone reduction at higher T/P
H₂ / Raney-Ni RT-40°C, 1-5 atm H₂, EtOHGood to ExcellentCost-effective, avoids dehalogenationPyrophoric, can be less selective than Pd/C, batch variability
Pd/C + HCOONH₄ RT, atmospheric pressure, MeOHOutstandingExcellent safety profile (no H₂ gas), high selectivity, simple setupStoichiometric by-products, can be slower than hydrogenation
SnCl₂ / HCl 60-100°C, EtOH/HClOutstandingExcellent chemoselectivity, inexpensive reagentsHarsh acidic conditions, stoichiometric metal waste, difficult workup
NaBH₄ (alone) RT, MeOH/EtOHPoor (reduces ketone first)Mild, easy to handleNot suitable for the desired transformation

Visualization of Reaction Pathways

The following diagram illustrates the possible reaction pathways in the reduction of this compound, highlighting the desired product and potential side products.

G cluster_start Starting Material cluster_products Potential Products Start This compound Desired 4'-Amino-2-phenylacetophenone (Desired Product) Start->Desired Selective Nitro Reduction (e.g., Pd/C + HCOONH₄, SnCl₂) Side2 4'-Nitro-2-phenyl-1-ethanol (Wrong Selectivity) Start->Side2 Selective Ketone Reduction (e.g., NaBH₄ alone) Side1 4'-Amino-2-phenyl-1-ethanol (Over-reduction) Desired->Side1 Ketone Reduction (e.g., H₂/Pd-C, harsh cond.)

Sources

A Comparative Guide to the Biological Activity of 4'-Nitro-2-phenylacetophenone Derivatives Versus Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Nitro Group in Medicinal Chemistry

The nitroaromatic scaffold, characterized by the presence of one or more nitro (-NO₂) groups on an aromatic ring, has long been a cornerstone in the development of therapeutic agents. The strong electron-withdrawing nature of the nitro group profoundly influences the physicochemical properties of the parent molecule, often imparting a range of biological activities.[1] Historically, nitroaromatic compounds have been pivotal in the fight against infectious diseases, with well-known examples including the antibacterial nitrofuran and the antiprotozoal nitroimidazole classes of drugs.[2][3] Beyond their antimicrobial prowess, the biological spectrum of nitroaromatics extends to anticancer and anti-inflammatory applications.[4][5]

The biological activity of these compounds is intrinsically linked to the reductive metabolism of the nitro group.[6] Within target cells, particularly under hypoxic conditions often found in tumors and anaerobic bacteria, cellular reductases convert the nitro group into highly reactive intermediates, such as nitroso and hydroxylamine species, as well as nitro radical anions.[7] These reactive species can induce cellular damage through various mechanisms, including DNA strand breakage, inhibition of DNA synthesis, and oxidative stress, ultimately leading to cell death. This bio-reductive activation is a key principle underpinning the selective toxicity of many nitroaromatic drugs.

This guide provides a comparative analysis of the biological activities of a specific class of nitroaromatics, the 4'-Nitro-2-phenylacetophenone derivatives, and contrasts their performance with other established nitroaromatic compounds. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data, and elucidate the underlying mechanisms of action.

Mechanism of Action: A Tale of Reductive Activation

The biological activity of nitroaromatic compounds is predominantly initiated by the enzymatic reduction of the nitro group. This process is a critical activation step, converting the relatively inert parent compound into cytotoxic reactive species.

Nitroaromatic_Activation Nitroaromatic_Compound Nitroaromatic Compound (R-NO₂) Nitro_Radical_Anion Nitro Radical Anion (R-NO₂⁻˙) Nitroaromatic_Compound->Nitro_Radical_Anion Nitroreductases (+e⁻) Nitroso_Derivative Nitroso Derivative (R-NO) Nitro_Radical_Anion->Nitroso_Derivative +e⁻, +H⁺ Cellular_Damage Cellular Damage (DNA damage, Oxidative Stress) Nitro_Radical_Anion->Cellular_Damage Hydroxylamine_Derivative Hydroxylamine Derivative (R-NHOH) Nitroso_Derivative->Hydroxylamine_Derivative +e⁻, +H⁺ Nitroso_Derivative->Cellular_Damage Amino_Derivative Amino Derivative (R-NH₂) Hydroxylamine_Derivative->Amino_Derivative +e⁻, +H⁺ Hydroxylamine_Derivative->Cellular_Damage

Caption: General mechanism of reductive activation of nitroaromatic compounds.

This reductive bioactivation is often more efficient in anaerobic or hypoxic environments, which contributes to the selective toxicity of these compounds towards anaerobic bacteria and hypoxic tumor cells.[8]

Comparative Biological Activities

Antimicrobial Activity

Nitroaromatic compounds have a rich history as antimicrobial agents. The efficacy of these compounds is largely dependent on the specific microbial strain and the chemical structure of the nitroaromatic derivative.

A study on chalcones derived from nitroacetophenone revealed their potential as antimicrobial agents. For instance, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one demonstrated significant activity against Pseudomonas fluorescence with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL.[9] Another study on substituted nitro-chalcones showed low to moderate antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae.[10]

For comparison, the well-established nitrofuran antibiotics, such as nitrofurantoin, exhibit potent broad-spectrum antibacterial activity, particularly against urinary tract pathogens. Some novel nitrofuran derivatives have shown remarkable potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 1 μg/mL.[2]

Compound/Class Test Organism MIC (µg/mL) Reference
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-onePseudomonas fluorescence20[9]
Substituted 4-nitro-chalconesBacillus subtilis>100 (Zone of Inhibition: 1.5-3.5 mm at 0.1%)[10]
Substituted 4-nitro-chalconesKlebsiella pneumoniae>100 (Zone of Inhibition: 2.5-7.2 mm at 0.2%)[10]
Novel Nitrofuran-isatin hybridMRSA1[2]
4'-nitroacetophenoneStaphylococcus aureus31.25[11]
3'-nitroacetophenoneProteus vulgaris62.5[11]

Note: The presented data is from different studies and direct comparison should be made with caution due to variations in experimental methodologies.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them susceptible to bioreductive drugs, including nitroaromatics. Several derivatives of 4'-nitroacetophenone, particularly chalcones, have been investigated for their anticancer potential.

One study reported that chalcone-based 4'-nitroacetophenone derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range. For example, compound NCH-2 showed an IC₅₀ of 2.7 µM against the HepG2 (liver cancer) cell line.[11]

In comparison, nitroimidazole derivatives have also been explored as anticancer agents, often in the context of radiosensitizers. Some N-alkyl-nitroimidazoles have shown LC₅₀ values as low as 16.7 µM in MDA-MB231 breast cancer cells.[4]

Compound/Class Cancer Cell Line IC₅₀/LC₅₀ (µM) Reference
NCH-2 (4'-nitroacetophenone derivative)HepG2 (Liver)2.7[11]
NCH-4 (4'-nitroacetophenone derivative)HepG2 (Liver)4.1[11]
NCH-5 (4'-nitroacetophenone derivative)MCF-7 (Breast)3.9[11]
NCH-10 (4'-nitroacetophenone derivative)MCF-7 (Breast)4.3[11]
N-methyl-nitroimidazoleMDA-MB231 (Breast)~30[4]
N-ethyl-nitroimidazoleMDA-MB231 (Breast)16.7[4]
Novel Nitrofuran-isatin hybridHCT 116 (Colon)1.62 - 8.8[2]

Note: The presented data is from different studies and direct comparison should be made with caution due to variations in experimental methodologies.

Anti-inflammatory Activity

The anti-inflammatory potential of nitroaromatic compounds is an emerging area of research. Certain nitro-substituted chalcones have demonstrated significant anti-inflammatory effects. One study found that specific nitro-chalcone derivatives exhibited potent inhibitory effects on inducible nitric oxide synthase (iNOS) activity and iNOS-mediated nitric oxide (NO) production, with some compounds being more potent than the standard drug indomethacin.[5] Another study on nitro-substituted chalcones showed a time-dependent anti-inflammatory protective effect in a carrageenan-induced edema model in rats.[5]

While quantitative in vitro data for direct comparison is limited, these findings suggest that the nitro-pharmacophore can be effectively utilized in the design of novel anti-inflammatory agents.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Test Compounds Seed_Cells->Treat_Cells Incubate_24h Incubate for 24-72 hours Treat_Cells->Incubate_24h Add_MTT Add MTT Reagent to each well Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-step Methodology:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and other nitroaromatic compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of bioactive molecules with demonstrated antimicrobial and anticancer potential. Their mechanism of action, rooted in the reductive activation of the nitro group, aligns with the well-established paradigm of other therapeutic nitroaromatics. While direct comparative data is still emerging, the available evidence suggests that the potency of these derivatives is competitive with other classes of nitroaromatic compounds.

The chalcone-based derivatives of 4'-nitroacetophenone are particularly noteworthy for their significant cytotoxic effects against a range of cancer cell lines. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds. Key areas for future investigation include:

  • Broad-spectrum antimicrobial screening: Evaluating the activity of a wider range of this compound derivatives against a diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • In vivo efficacy and toxicity studies: Progressing the most potent in vitro "hit" compounds to animal models to assess their therapeutic efficacy and safety profiles.

  • Mechanistic elucidation: Delving deeper into the specific cellular targets and pathways affected by the reactive intermediates generated from these compounds.

References

  • Qiu, X., Li, S., & Shi, A. R. (2012). Synthesis and biological activities of chalcones derived from nitroacetophenone.
  • Request PDF. (n.d.). Differences in Selective Reduction Mechanism of 4-Nitroacetophenone Catalysed by Rutile and Anatase Supported Ruthenium Catalysts. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

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  • ResearchGate. (n.d.). Anti-inflammatory activity of the synthesized derivatives (4a-i). [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity after 4 h of compounds 4 to 14 compared to indomethacin. [Link]

  • MDPI. (2023). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. [Link]

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  • Anticancer Agents in Medicinal Chemistry. (2011). Nitroimidazoles as Anti-Tumor Agents. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. [Link]

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  • Journal of Medicinal Chemistry. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. [Link]

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A Comparative Guide to the Reactivity of 4'-Nitro-2-phenylacetophenone and 4'-amino-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, substituted acetophenones serve as foundational scaffolds for a vast array of functional molecules. Among these, 4'-Nitro-2-phenylacetophenone and 4'-amino-2-phenylacetophenone are pivotal intermediates. While structurally similar, the substitution of a nitro group for an amino group at the 4'-position of the benzoyl moiety instigates a dramatic divergence in their chemical reactivity. This guide provides an in-depth, objective comparison of these two compounds, exploring how the profound electronic differences between the nitro (-NO₂) and amino (-NH₂) groups govern their behavior in key chemical transformations. For researchers and drug development professionals, a nuanced understanding of these differences is paramount for rational synthetic design, reaction optimization, and the strategic manipulation of molecular properties.

This document moves beyond a simple catalog of reactions, delving into the electronic principles that dictate reactivity. We will examine electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions involving the α-carbon, supported by representative experimental protocols and comparative data to provide a comprehensive and practical resource.

Part 1: The Theoretical Framework: Unpacking Electronic Effects

The reactivity of an aromatic compound is fundamentally controlled by the electron density of its π-system and the nature of its functional groups. The key to understanding the divergent behaviors of this compound and 4'-amino-2-phenylacetophenone lies in the powerful and opposing electronic effects of the 4'-substituent. These effects are broadly categorized as inductive and resonance effects.[1]

  • Inductive Effect: This is the transmission of charge through sigma (σ) bonds. Electronegative atoms pull electron density towards themselves, creating a dipole.

  • Resonance (or Mesomeric) Effect: This involves the delocalization of π-electrons across a conjugated system, which can either donate or withdraw electron density from the aromatic ring.

The Profile of this compound

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[2][3]

  • Inductive Effect (-I): The high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom strongly pull electron density away from the aromatic ring through the C-N σ-bond.[4]

  • Resonance Effect (-M): The nitro group actively withdraws π-electron density from the aromatic ring via resonance, delocalizing it onto the oxygen atoms. This effect is particularly strong at the ortho and para positions relative to the nitro group.[1][4]

The combination of these effects renders the entire molecule, especially the substituted phenyl ring and the attached carbonyl carbon, significantly electron-deficient.

The Profile of 4'-amino-2-phenylacetophenone

The amino group presents a more complex interplay of electronic forces.

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This powerful electron-donating resonance effect dramatically increases electron density within the ring, particularly at the ortho and para positions.[1][5]

Crucially, the electron-donating resonance effect of the amino group far outweighs its weaker inductive effect, making it a strong overall activating group.[1]

Caption: Logical relationship between structure and electronic effects.

Part 2: Comparative Reactivity in Key Chemical Transformations

The opposing electronic natures of the nitro and amino groups lead to predictably different outcomes in common synthetic reactions.

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring. The rate and regioselectivity of this attack are highly sensitive to the ring's electron density.

  • 4'-amino-2-phenylacetophenone (The Activated System): The potent electron-donating amino group makes the 4'-aminobenzoyl ring highly activated towards electrophilic attack, far more so than unsubstituted benzene.[6][7][8] The reaction is expected to be rapid and high-yielding. The directing effects of the substituents are synergistic: the strongly activating ortho, para-directing amino group and the deactivating meta-directing acetyl group both direct incoming electrophiles to the positions ortho to the amino group (and meta to the acetyl group).

  • This compound (The Deactivated System): The powerful electron-withdrawing nitro and acetyl groups make this ring exceptionally electron-deficient and thus strongly deactivated towards electrophilic attack.[2][4] Forcing conditions (high temperatures, strong acids) are typically required, and yields are often low. Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated rings like nitrobenzene.[9]

CompoundReagentConditionsReaction TimeYield
4'-amino-2-phenylacetophenoneBr₂ in Acetic AcidRoom Temp< 1 hour> 90% (dibromination likely)
This compoundBr₂, FeBr₃100 °C24 hours< 5%

This protocol illustrates the high reactivity of the activated ring. The primary challenge is often preventing over-bromination due to the strong activation by the amino group.

  • Reactant Preparation: Dissolve 1.0 equivalent of 4'-amino-2-phenylacetophenone in glacial acetic acid (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: In a separate vessel, prepare a solution of 2.1 equivalents of bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the stirred substrate solution at room temperature behind a safety shield.

  • Reaction Monitoring: The reaction is typically rapid, as indicated by the disappearance of the bromine color. Monitor the progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The solid product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, washing thoroughly with cold water to remove acetic acid, followed by a wash with cold sodium thiosulfate solution to quench any remaining bromine. The crude product can be recrystallized from ethanol to yield 3',5'-dibromo-4'-amino-2-phenylacetophenone.

Nucleophilic Addition to the Carbonyl Group

The reactivity of the acetyl group's carbonyl carbon towards nucleophiles is governed by its electrophilicity.

  • This compound (Enhanced Electrophilicity): The electron-withdrawing nitro group pulls electron density through the ring and away from the carbonyl carbon. This effect increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and accelerating the rate of nucleophilic attack.[10]

  • 4'-amino-2-phenylacetophenone (Reduced Electrophilicity): The electron-donating amino group pushes electron density into the ring and towards the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and slowing the rate of nucleophilic addition.

CompoundReagentConditionsReaction TimeOutcome
This compoundSemicarbazide HCl, NaOAcEthanol, Reflux~30 minutesRapid, complete conversion
4'-amino-2-phenylacetophenoneSemicarbazide HCl, NaOAcEthanol, Reflux> 4 hoursSlow, incomplete conversion

This experiment provides a clear visual and temporal comparison of carbonyl reactivity.

G cluster_workflow Kinetic Comparison Workflow start Prepare separate, equimolar solutions of each ketone in ethanol mix Mix ketone and reagent solutions at reflux temperature start->mix reagent Prepare solution of Semicarbazide HCl and Sodium Acetate in water/ethanol reagent->mix monitor Monitor reaction progress every 15 mins via TLC mix->monitor endpoint Determine time for complete consumption of starting material monitor->endpoint

Caption: Experimental workflow for comparative kinetic analysis.

  • Setup: Prepare two identical reaction flasks. In Flask A, place 1.0 mmol of this compound. In Flask B, place 1.0 mmol of 4'-amino-2-phenylacetophenone.

  • Reagent Solution: Prepare a stock solution by dissolving 1.2 mmol of semicarbazide hydrochloride and 1.5 mmol of sodium acetate in a minimal amount of water, then diluting with ethanol.

  • Reaction Initiation: To each flask, add 10 mL of ethanol and heat to reflux to dissolve the ketone. Simultaneously add an equal volume of the semicarbazide solution to each flask and start a timer.

  • Monitoring: At 15-minute intervals, withdraw a small aliquot from each flask and spot on a TLC plate. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Analysis: Visualize the spots under UV light. The reaction in Flask A (nitro compound) is expected to show rapid disappearance of the starting material spot and the appearance of a new, more polar product spot. The reaction in Flask B (amino compound) will proceed much more slowly.

Part 3: Synthesis and Interconversion

A common and highly illustrative reaction that directly contrasts the two compounds is the chemical reduction of the nitro group to an amino group. This transformation is a cornerstone of synthetic routes where the powerful electron-withdrawing effect of the nitro group is leveraged in early steps, followed by its conversion to a versatile electron-donating amino group for subsequent reactions.

  • Reactivity: The nitro group is readily reduced under various conditions, including catalytic hydrogenation (H₂/Pd-C) or by using dissolving metals like tin(II) chloride (SnCl₂) in concentrated acid.[11] The acetyl group is typically stable under these conditions.

G start_node This compound Electron-deficient ring Carbonyl is activated end_node 4'-amino-2-phenylacetophenone Electron-rich ring Carbonyl is deactivated start_node->end_node  Reduction  (e.g., SnCl₂, HCl)  Changes electronic  character completely

Caption: Synthetic pathway from the nitro to the amino derivative.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and ethanol (20 mL per gram of substrate).

  • Reagent Addition: Add anhydrous tin(II) chloride (SnCl₂, 3.0 equiv.) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 75-80 °C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly basify the mixture by adding a cold, concentrated sodium hydroxide solution until the pH is >10. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4'-amino-2-phenylacetophenone, which can be further purified by column chromatography or recrystallization.

Summary and Conclusion

The substitution of a 4'-nitro group with a 4'-amino group fundamentally inverts the electronic character and subsequent reactivity of the 2-phenylacetophenone scaffold. This guide has demonstrated that these changes are not subtle but lead to starkly different outcomes in key synthetic transformations.

Feature / Reaction TypeThis compound4'-amino-2-phenylacetophenoneRationale
Electronic Nature of 4'-Substituent Strongly Electron-Withdrawing (-I, -M)Strongly Electron-Donating (+M > -I)Opposing inductive and resonance effects.[1][2][5]
Reactivity in EAS Highly DeactivatedHighly ActivatedRing electron density is drastically different.[7][8]
Reactivity in Carbonyl Addition Activated (Faster Reaction)Deactivated (Slower Reaction)Electrophilicity of the carbonyl carbon.[10]
Acidity of α-Proton Slightly IncreasedSlightly DecreasedStabilization of the resulting enolate.
Key Transformation Readily undergoes reduction to the amine.Can be diazotized for coupling reactions.Characteristic reactivity of the functional group.[11][12]

For the synthetic chemist, the choice between these two molecules is a strategic one. This compound is the preferred substrate when subsequent reactions require an electron-deficient aromatic ring or a highly electrophilic carbonyl group. It serves as a stable precursor that can be converted to the highly reactive amino derivative late in a synthetic sequence. Conversely, 4'-amino-2-phenylacetophenone is the building block of choice when the synthetic plan calls for electrophilic aromatic substitution or when the amino group itself is to be functionalized, for example, through acylation or diazotization.[12] A thorough understanding of their comparative reactivity is therefore not just an academic exercise but a practical necessity for efficient and successful molecular design.

References

  • Title: 3.4: Substituent Effects in the Reactivity of Aromatic Rings Source: Chemistry LibreTexts URL: [Link]

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  • Title: Acetophenone | Structure, Functional Group & Derivatives Source: Study.com URL: [Link]

  • Title: Hammett plot for the competitive TH of acetophenone and a few para‐substituted acetophenones catalyzed by complex 1. Source: ResearchGate URL: [Link]

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  • Title: Directing Effect of the Nitro Group in EAS Source: YouTube URL: [Link]

  • Title: How to Identify Electron Withdrawing Groups on an Aromatic Ring Source: YouTube URL: [Link]

  • Title: Electrophilic substitution reaction of acetophenone| Nitration Source: YouTube URL: [Link]

  • Title: How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis Source: RSC Publishing URL: [Link]

  • Title: Why does aniline react faster than nitro benzene in an electronic substitution reaction? Source: Quora URL: [Link]

  • Title: How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring Source: ResearchGate URL: [Link]

  • Title: The correct order of reactivity towards the electrophilic substitiution of the compounds aniline(I),benzene(II) and nitro-benzene(III) is Source: Allen URL: [Link]

  • Title: Aniline is more reactive towards electrophilic substitution rxns. than nitrobenzene. Why? Source: askIITians URL: [Link]

  • Title: Aromatic Electrophilic Substitution Substituted Benzene Rings Source: Chem 263 Course Material URL: [Link]

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of aminoacetophenone from acetophenone. Source: ResearchGate URL: [Link]

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A Researcher's Guide to Purity Validation: Melting Point Analysis of Synthesized 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the meticulous validation of a newly synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of melting point analysis for validating the purity of synthesized 4'-Nitro-2-phenylacetophenone, benchmarked against other common analytical techniques. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their analytical workflows.

The Critical Role of Purity in Synthesis

The journey from a designed synthesis route to a final, purified compound is fraught with potential pitfalls. Side reactions, unreacted starting materials, and the formation of isomers can all contribute to a final product that is less than 100% pure. For a compound like this compound, which may serve as a key intermediate in the synthesis of more complex molecules, ensuring its purity is paramount. Impurities can lead to ambiguous spectroscopic data, lower yields in subsequent reactions, and in the context of drug development, potentially toxic byproducts.

Synthesis of this compound: A Brief Overview

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. A common route involves the acylation of nitrobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Alternatively, nitration of 2-phenylacetophenone can be employed. This involves the treatment of 2-phenylacetophenone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This route, however, presents the challenge of controlling the regioselectivity of the nitration, potentially leading to a mixture of ortho-, meta-, and para-isomers. For the purpose of this guide, we will consider impurities that could arise from either pathway.

Melting Point Analysis: A Time-Tested Technique for Purity Assessment

Melting point is a fundamental physical property of a solid crystalline substance, defined as the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range, typically within 0.5-1.0°C. The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of using this technique for purity assessment.

Experimental Protocol: Melting Point Determination

This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) for melting point determination.[1]

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (closed at one end)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry. This can be achieved by drying in a desiccator over a suitable drying agent.

    • Finely powder a small amount of the dried sample using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.

  • Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get an approximate melting point.

    • For an accurate determination, allow the block to cool to at least 20°C below the approximate melting point.

    • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, when the temperature is within 10°C of the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the clear point). This range is the experimental melting point.

    • Perform the determination in triplicate to ensure reproducibility.

Interpreting the Results: A Comparative Analysis

The purity of the synthesized this compound can be evaluated by comparing its experimental melting point to the literature value and the melting points of potential impurities.

CompoundRoleLiterature Melting Point (°C)Expected Observation in Synthesized Sample
This compound Target Compound 155.0 - 159.0 [2]A sharp melting range within this window indicates high purity.
2-PhenylacetophenoneStarting Material52 - 57A significantly depressed and broadened melting range below 155°C could indicate its presence.
2'-NitroacetophenoneIsomeric Impurity23 - 27Its presence as an impurity would lead to a notable depression and broadening of the melting point.
3'-Nitro-2-phenylacetophenoneIsomeric Impurity76 - 78Similar to the ortho-isomer, this would cause a significant melting point depression and broadening.
NitrobenzeneStarting Material5.7As a liquid at room temperature, its presence would likely result in a very low and broad melting range.
Phenylacetyl chlorideStarting Material-1A liquid at room temperature, its presence would have a similar effect to nitrobenzene.

Key Insights:

  • A sharp melting point range for the synthesized product that closely matches the literature value of 155.0 - 159.0°C is a strong indicator of high purity.

  • A melting point that is significantly lower than the literature value and occurs over a broad range (e.g., 145-152°C) suggests the presence of impurities. The degree of depression and broadening is proportional to the amount of impurity.

Workflow for Purity Validation by Melting Point

Caption: Workflow for validating purity using melting point analysis.

Beyond the Melting Point: A Comparison with Other Analytical Techniques

While melting point analysis is a rapid and cost-effective method for preliminary purity assessment, a comprehensive validation often requires orthogonal techniques.

Analytical TechniquePrincipleAdvantagesDisadvantages
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Purity is assessed by the sharpness and proximity to the literature melting point.Fast, inexpensive, requires minimal sample, and provides a good initial assessment of purity.Not quantitative, can be subjective, and may not be sensitive to small amounts of impurities with similar melting points.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[3]Simple, rapid, and excellent for monitoring reaction progress and identifying the number of components in a mixture.Not quantitative, and resolution can be limited.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique where components are separated based on their interactions with a stationary phase and a liquid mobile phase under high pressure.[1][4][5]Highly sensitive, quantitative, and capable of separating complex mixtures of isomers.More expensive instrumentation, requires method development, and is more time-consuming than TLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. Purity can be assessed by the absence of impurity signals.Provides definitive structural information and can be used for quantitative purity determination (qNMR) against a certified standard.[6][7][8]Requires expensive instrumentation and skilled operators. May not detect non-proton-containing impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.[9]Fast, non-destructive, and excellent for confirming the presence of key functional groups (e.g., carbonyl, nitro groups).Primarily a qualitative technique for functional group identification; not ideal for quantifying purity or differentiating isomers.
Decision-Making Flowchart for Purity Analysis

G cluster_0 Initial Purity Assessment cluster_1 Quantitative & Structural Analysis start Start: Synthesized Compound A Melting Point Analysis start->A B TLC Analysis start->B C HPLC for Quantification & Isomer Separation A->C Impurity Suspected B->C Multiple Spots D NMR for Structural Confirmation & qNMR C->D Isomers Detected end End: Purity Validated C->end Purity >95% E FTIR for Functional Group Verification D->E Structure Confirmed D->end Purity Confirmed E->end Functional Groups Confirmed

Caption: A flowchart to guide the selection of analytical techniques for purity validation.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process. Melting point analysis serves as an invaluable, rapid, and accessible first-line technique for assessing purity. A sharp melting point range that aligns with the literature value provides a strong, albeit qualitative, indication of a successful purification. However, for comprehensive and regulatory-compliant validation, it is imperative to employ orthogonal methods. Techniques such as TLC, HPLC, NMR, and FTIR provide complementary information, offering quantitative data, structural confirmation, and the ability to detect and identify a broader range of potential impurities. By integrating these techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

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  • StudyRaid. Understand tLC and HPLC Analysis of Acetophenone. [Link]

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  • ResearchGate. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

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A Senior Application Scientist's Comparative Guide to the X-ray Crystal Structure Analysis of 4'-Nitro-2-phenylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of 4'-Nitro-2-phenylacetophenone derivatives, compounds of significant interest in medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals. Our focus is on the critical insights gained from single-crystal X-ray diffraction, the gold standard for unequivocally determining three-dimensional molecular architecture.

Introduction: The Significance of this compound Derivatives

This compound and its derivatives belong to the broader class of compounds known as chalcones or their precursors. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are renowned for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group (NO₂) at the 4'-position and various substituents on the 2-phenyl ring creates a unique electronic and steric profile. This modification provides a scaffold for intramolecular charge transfer, making these derivatives promising candidates for non-linear optical (NLO) materials.[2]

Elucidating the precise three-dimensional structure of these molecules is paramount. While spectroscopic methods like NMR and IR provide valuable information about connectivity, only single-crystal X-ray diffraction can reveal the exact spatial arrangement of atoms, including crucial details about conformation, planarity, and intermolecular interactions.[3] This atomic-level insight is the bedrock of structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective therapeutic agents or materials with enhanced optical properties.[1]

Comparative Crystallographic Data of Chalcone Derivatives

The structural diversity of this class of compounds is best appreciated through a direct comparison of their crystallographic parameters. The nature and position of substituents significantly influence the crystal packing and molecular conformation. Below is a comparison of two representative chalcone derivatives, highlighting how minor chemical changes can lead to different crystal systems and packing arrangements.

Parameter Derivative A: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one [4]Derivative B: 1-(4-methoxyphenyl)-3-(phenyl)-2-propen-1-one [2]
Molecular Formula C₁₅H₁₀FNO₃C₁₆H₁₄O₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell: a (Å) 14.2889 (10)10.921 (2)
Unit Cell: b (Å) 5.8679 (4)30.583 (1)
Unit Cell: c (Å) 15.1107 (11)7.535 (3)
Unit Cell: β (°) 98.435 (3)90
Volume (ų) 1253.15 (15)2516.7 (9)
Molecules per Unit Cell (Z) 44
Key Intermolecular Interactions C—H⋯O and C—H⋯F hydrogen bonds, π–π stackingNot explicitly detailed, but expected van der Waals forces

Expert Insight: The shift from a monoclinic to an orthorhombic crystal system between Derivative A and B is a direct consequence of the different substituents (nitro/fluoro vs. methoxy/hydrogen). These groups alter the molecule's polarity and hydrogen bonding potential, dictating the most energetically favorable packing arrangement. For example, the strong acceptor nature of the nitro and fluoro groups in Derivative A facilitates the formation of specific C-H···O and C-H···F hydrogen bonds, which are key drivers in its crystal packing.[4]

The Experimental Workflow: A Self-Validating Protocol

The determination of a crystal structure is a multi-stage process where the integrity of each step validates the next. Here, we present a comprehensive, field-proven protocol for the analysis of a novel this compound derivative.

Workflow Overview

G cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Step 1: Synthesis via Claisen-Schmidt Condensation crystallization Step 2: Slow Evaporation for Single Crystal Growth synthesis->crystallization Purified Product mounting Step 3: Crystal Mounting crystallization->mounting High-Quality Crystal collection Step 4: X-ray Diffraction Data Collection mounting->collection Mounted Crystal solution Step 5: Structure Solution (Direct Methods) collection->solution Diffraction Data (hkl) refinement Step 6: Structural Refinement solution->refinement Initial Model validation Step 7: Validation & Analysis refinement->validation Refined Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

Step-by-Step Methodology

1. Synthesis via Claisen-Schmidt Condensation

  • Procedure: Dissolve 1.0 equivalent of 4'-nitroacetophenone and 1.0 equivalent of a chosen substituted benzaldehyde in ethanol. Add a catalytic amount of a base, such as aqueous potassium hydroxide (KOH), dropwise while stirring.[1][2] Allow the mixture to stir at room temperature for several hours until a precipitate forms. Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Causality: The Claisen-Schmidt condensation is an efficient base-catalyzed reaction for forming the α,β-unsaturated ketone core of chalcones. The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde. Ethanol is a common solvent as it readily dissolves the reactants and the catalyst.

2. Single Crystal Growth

  • Procedure: Dissolve the purified product in a suitable solvent (e.g., acetone, ethanol, or a mixture like methanol/ethyl acetate) to create a saturated or near-saturated solution.[2][5] Use minimal heating if necessary. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Trustworthiness: The quality of the final structure is entirely dependent on the quality of the single crystal. Slow evaporation is a critical technique that allows molecules to self-assemble into a highly ordered, defect-free lattice. Rushing this step by rapid cooling or fast evaporation often leads to polycrystalline powder or poorly formed crystals unsuitable for single-crystal diffraction.[6]

3. Crystal Mounting and Data Collection

  • Procedure: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil. Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1] Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Expertise: Cooling the crystal to 100 K is standard practice. It significantly reduces the thermal vibration of atoms, resulting in less diffuse diffraction spots and higher resolution data. This allows for a more precise determination of atomic positions and bond lengths.

4. Structure Solution and Refinement

  • Procedure: Process the raw diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods, typically with software like SHELXS.[3] This provides an initial electron density map and a preliminary molecular model. Refine this model against the experimental data using a full-matrix least-squares procedure with software like SHELXL.[3] This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

  • Authoritative Grounding: The SHELX suite of programs is a globally recognized standard for small-molecule crystallography. "Direct methods" is a powerful mathematical approach that can solve the phase problem of crystallography for small to medium-sized molecules without prior knowledge of the structure.

Structural Insights: Decoding the Molecular Architecture

The refined crystal structure provides a wealth of information. For a typical this compound derivative, analysis focuses on several key features.

Sources

A Researcher's Guide to Spectroscopic Differentiation of 4'-Nitro-2-phenylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a cornerstone of safety, efficacy, and regulatory compliance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the key positional isomers of nitro-2-phenylacetophenone: 2'-Nitro-2-phenylacetophenone , 3'-Nitro-2-phenylacetophenone , and the titular 4'-Nitro-2-phenylacetophenone .

The strategic placement of the electron-withdrawing nitro group (—NO₂) on the acetophenone ring dramatically influences the electronic environment of the entire molecule. This guide will elucidate how these subtle structural shifts manifest as distinct and measurable differences in their respective Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra. The methodologies and data presented herein are designed to equip researchers, quality control analysts, and drug development professionals with the necessary tools to unambiguously identify and differentiate these critical isomers.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Probing the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is directly modulated by the position of the nitro substituent.

Causality Behind Experimental Choices: Why NMR is Definitive

The nitro group exerts a strong electron-withdrawing effect through both induction (via sigma bonds) and resonance (via the pi system). This deshielding effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, protons and carbons at these positions will resonate at a higher frequency (further downfield) in the NMR spectrum. The methylene protons of the phenacyl group (—COCH₂Ph) are also affected, albeit to a lesser extent, by the overall electron density of the substituted ring.

Comparative ¹H NMR Data

The aromatic region of the ¹H NMR spectrum provides the most definitive fingerprints for each isomer. The distinct splitting patterns and chemical shifts allow for clear differentiation.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

Isomer Proton Assignment Predicted Chemical Shift (δ, ppm) Key Splitting Patterns (Multiplicity)
2'-Nitro-2-phenylacetophenone Aromatic (Nitro Ring)7.5 - 7.9Complex multiplets (m)
Methylene (-CH₂)~4.3Singlet (s)
Aromatic (Phenyl Ring)7.2 - 7.4Multiplet (m)
3'-Nitro-2-phenylacetophenone Aromatic (Nitro Ring)7.7 - 8.5Distinct multiplets, often showing characteristic meta and ortho coupling[1][2]
Methylene (-CH₂)~4.4Singlet (s)
Aromatic (Phenyl Ring)7.2 - 7.4Multiplet (m)
This compound Aromatic (Nitro Ring)~8.1 (d), ~8.3 (d)Two distinct doublets (d) showing AA'BB' system[3]
Methylene (-CH₂)~4.4Singlet (s)
Aromatic (Phenyl Ring)7.2 - 7.4Multiplet (m)
Comparative ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atom directly bonded to the nitro group (ipso-carbon) is significantly deshielded. The chemical shifts of the carbonyl carbon and other aromatic carbons also provide valuable corroborating evidence.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

Isomer Carbon Assignment Predicted Chemical Shift (δ, ppm)
2'-Nitro-2-phenylacetophenone Carbonyl (C=O)~198
Aromatic (C-NO₂)~148
Methylene (-CH₂)~46
3'-Nitro-2-phenylacetophenone Carbonyl (C=O)~195
Aromatic (C-NO₂)~148[4][5]
Methylene (-CH₂)~45
This compound Carbonyl (C=O)~196
Aromatic (C-NO₂)~150
Methylene (-CH₂)~45
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum at 100 MHz. Use a 45-degree pulse width, a relaxation delay of 2 seconds, and acquire 512-2048 scans.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh 5-10 mg of Isomer b Dissolve in 0.7 mL CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Acquire ¹H Spectrum (16-32 scans) d->e f Acquire ¹³C Spectrum (512-2048 scans) d->f g Process & Analyze Spectra e->g f->g

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy provides a rapid and non-destructive method for identifying key functional groups. The position of the nitro group influences the electronic character of the carbonyl bond and the substitution pattern on the aromatic ring, leading to subtle but detectable shifts in vibrational frequencies.

Causality Behind Experimental Choices: Key Vibrational Modes

The most diagnostic peaks in the IR spectrum are:

  • C=O Stretch (Ketone): The electron-withdrawing nitro group generally increases the C=O stretching frequency. The extent of this effect depends on its position relative to the carbonyl group.

  • N-O Stretches (Nitro Group): Aromatic nitro compounds exhibit two strong, characteristic bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ).[6][7] Their positions are sensitive to conjugation.[7][8] For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6][8]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic bands in the 900-690 cm⁻¹ region, which can help confirm the isomer structure.

Table 3: Comparative FT-IR Spectral Data (KBr Pellet, cm⁻¹)

Isomer ν(C=O) νₐₛ(NO₂) ** νₛ(NO₂) **Aromatic δ(C-H)
2'-Nitro-2-phenylacetophenone ~1700-1710~1525-1535~1345-1355~750-790 (ortho)
3'-Nitro-2-phenylacetophenone ~1690-1700[9]~1530-1540[9]~1350-1360[9]~800-820, ~680-720 (meta)
This compound ~1685-1695~1515-1525~1340-1350~840-860 (para)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the isomer with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder should be collected first.

  • Alternative (ATR): For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition a Grind 1-2 mg Sample with 100 mg KBr b Transfer Powder to Pellet Press a->b c Apply Pressure (8-10 tons) b->c d Place Pellet in Spectrometer c->d e Record Background Spectrum d->e f Record Sample Spectrum (4000-400 cm⁻¹) e->f g Analyze Vibrational Frequencies f->g

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the nitro group, a powerful chromophore and auxochrome, significantly alters the extent of conjugation in the molecule, which in turn dictates the wavelength of maximum absorbance (λₘₐₓ).

Causality Behind Experimental Choices: Conjugation and Absorption

The key transitions are the π→π* transitions of the aromatic system.

  • 4'-Nitro Isomer: The nitro and carbonyl groups are in conjugation through the benzene ring. This extended π-system lowers the energy gap for electronic transitions, resulting in a bathochromic (red) shift to a longer λₘₐₓ compared to the other isomers.

  • 3'-Nitro Isomer: The nitro group is not in direct conjugation with the carbonyl group. Its effect is primarily inductive, leading to a λₘₐₓ at a shorter wavelength than the 4'-isomer.

  • 2'-Nitro Isomer: Steric hindrance between the bulky nitro group and the phenacyl group can force the rings out of planarity. This disruption of conjugation typically results in a hypsochromic (blue) shift and a decrease in molar absorptivity (hypochromic effect) compared to the 4'-isomer.

Table 4: Comparative UV-Vis Spectral Data (Predicted in Ethanol)

Isomer Predicted λₘₐₓ (nm) Rationale
2'-Nitro-2-phenylacetophenone ~240 - 255Steric hindrance disrupts conjugation.
3'-Nitro-2-phenylacetophenone ~250 - 265Lack of direct conjugation between NO₂ and C=O.
This compound ~270 - 290[10]Extended conjugation leads to a red shift.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile). Serially dilute the stock solution to a concentration that yields an absorbance between 0.2 and 1.0 at the expected λₘₐₓ.

  • Cuvette Loading: Fill a 1 cm path length quartz cuvette with the diluted sample solution. Fill a matching cuvette with the pure solvent to use as a blank.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Prepare Stock Solution in Ethanol b Dilute to Optimal Concentration (A < 1.0) a->b c Fill Quartz Cuvette b->c d Record Baseline with Solvent Blank c->d e Scan Sample (400-200 nm) d->e f Identify λₘₐₓ e->f g Correlate λₘₐₓ with Isomer Structure f->g MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition a Load sample onto Direct Insertion Probe b Insert into High Vacuum Source a->b c Ionize with 70 eV Electron Beam (EI) b->c d Separate Ions by m/z c->d e Detect Ions and Generate Spectrum d->e f Analyze Fragmentation Pattern e->f

Sources

A Comparative Guide to Analytical Method Validation for HPLC Analysis of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4'-Nitro-2-phenylacetophenone, a key intermediate in various synthetic pathways. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction to this compound and the Imperative of Method Validation

This compound is a chemical compound of significant interest in pharmaceutical and chemical research. Its accurate quantification is crucial for process monitoring, quality control, and stability testing. A validated HPLC method ensures that the analytical results are accurate, precise, and specific for the intended analyte.[4] Method validation provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes.[5][6]

This guide will compare two reversed-phase HPLC (RP-HPLC) methods, herein designated as "Method A" and "Method B," which utilize different column chemistries and mobile phase compositions. We will then proceed with a comprehensive validation protocol for the superior method.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is the first critical step in achieving reliable analytical data.[6] Below is a comparison of two hypothetical, yet scientifically plausible, methods for the analysis of this compound.

ParameterMethod A: Rapid AnalysisMethod B: High-Resolution Analysis
Stationary Phase C18, 2.7 µm particle size, 100 x 3.0 mmPhenyl-Hexyl, 3.5 µm particle size, 150 x 4.6 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 20 mM Potassium Phosphate Buffer (pH 3.0)B: Methanol
Gradient 40-70% B over 5 minutes50-80% B over 10 minutes
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 40°C35°C
Detection UV at 274 nmUV at 274 nm
Injection Volume 5 µL10 µL
Expected Retention Time ~ 3.5 min~ 7.2 min

Causality Behind Experimental Choices:

  • Method A is designed for high-throughput screening. The smaller particle size of the stationary phase and the faster gradient are intended to provide a rapid analysis time. Acetonitrile is chosen as the organic modifier for its lower viscosity, which allows for higher flow rates at moderate backpressures.

  • Method B prioritizes resolution and the ability to separate potential impurities. The Phenyl-Hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds like this compound, through pi-pi interactions. The longer column and slower gradient enhance the separation of closely eluting peaks. Methanol is used as the organic modifier, which can also provide different selectivity compared to acetonitrile.

For the purpose of this guide, we will proceed with the validation of Method B , as its high-resolution capabilities make it more suitable for impurity profiling and stability studies, which are critical in drug development.

Comprehensive Analytical Method Validation Protocol

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] The following sections detail the experimental protocols for validating Method B according to ICH Q2(R1) guidelines.[7]

System Suitability Testing (SST)

Before commencing method validation, system suitability must be established to ensure the chromatographic system is adequate for the intended analysis.[8]

Experimental Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.[8]

dot

G cluster_SST System Suitability Testing SST_Start Prepare Standard Solution SST_Inject Inject 6 Replicates SST_Start->SST_Inject SST_Calc Calculate T, N, %RSD SST_Inject->SST_Calc SST_Eval Evaluate Against Acceptance Criteria SST_Calc->SST_Eval SST_Pass System is Suitable SST_Eval->SST_Pass Pass SST_Fail Troubleshoot System SST_Eval->SST_Fail Fail

Caption: Workflow for System Suitability Testing.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11]

Experimental Protocol:

  • Forced Degradation Study: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[4]

  • Inject a blank (diluent), a standard solution of this compound, and the stressed samples.

  • Acceptance Criteria: The peak for this compound in the chromatograms of the stressed samples should be free from any co-eluting peaks. The peak purity should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12][13][14] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][13]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target assay concentration.[5]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[5]

    • The y-intercept should not be significantly different from zero.

Concentration LevelConcentration (µg/mL)Mean Peak Area
50%50[Experimental Data]
75%75[Experimental Data]
100%100[Experimental Data]
125%125[Experimental Data]
150%150[Experimental Data]
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]

Experimental Protocol:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[6][8]

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80[Experimental Data][Calculated Data]
100%100[Experimental Data][Calculated Data]
120%120[Experimental Data][Calculated Data]
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16] Precision is evaluated at two levels: repeatability and intermediate precision.[15]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.[5]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[15]

Acceptance Criteria: The %RSD for the peak areas of the six replicate injections should be ≤ 2.0%.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][17][18]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[17][19]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line.

  • S = the slope of the calibration curve.

The determined LOD and LOQ should be experimentally verified by injecting solutions at these concentrations.[17]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20][21]

Experimental Protocol:

Introduce small, deliberate variations to the chromatographic conditions of Method B and assess the impact on the results.

ParameterVariation 1Variation 2
Flow Rate 0.9 mL/min1.1 mL/min
Column Temperature 33°C37°C
Mobile Phase pH 2.83.2
Mobile Phase Composition ± 2% Organic

Acceptance Criteria: The system suitability parameters should still be met, and the analytical results should not be significantly affected by these minor changes.

dot

G cluster_Validation Analytical Method Validation Workflow Start Method Development (Method B) SST System Suitability Start->SST Specificity Specificity SST->Specificity Linearity Linearity & Range SST->Linearity Validated Validated Method Specificity->Validated Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Validated Robustness Robustness Precision->Robustness Robustness->Validated

Caption: Logical relationship of validation parameters.

Conclusion

This guide has provided a comprehensive framework for the comparison and validation of HPLC methods for the analysis of this compound. By following the detailed protocols and adhering to the acceptance criteria outlined, researchers and scientists can ensure the development of a robust and reliable analytical method that meets the stringent requirements of the pharmaceutical and chemical industries. The principles of scientific integrity, supported by authoritative guidelines, are paramount in generating data that is both trustworthy and defensible.

References

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group.
  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Linearity and Range in Analytical Method Valid
  • 3 Critical Parameters to Examine During HPLC Valid
  • HPLC Specificity Testing: Importance Explained - Altabrisa Group.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group.
  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Analytical Chemistry - ACS Public
  • Implementing Robustness Testing for HPLC Methods - Separ
  • Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies.
  • Determine limits of detection LOD and limits of quantific
  • HPLC Method Validation: Ensuring Accuracy and Regul
  • How to calculate LOD and LOQ of analyte by hplc?
  • How To Perform Linearity and Range In Method Valid
  • Technical Support Center: HPLC Separation of Acetophenone Isomers - Benchchem.
  • Quality Guidelines - ICH.
  • ICH Q2(R1)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • Robustness Tests | LCGC Intern
  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology.
  • The 6 Key Aspects of Analytical Method Valid
  • What is the difference between specificity and selectivity of the HPLC method?
  • Understand tLC and HPLC Analysis of Acetophenone - StudyRaid.
  • ICH Guidelines for Analytical Method Valid
  • HPLC analysis of the acetophenone sensitized irradiation products of...
  • Analytical Method Validation: Back to Basics, Part II - LCGC Intern
  • HPLC Method Development and Valid
  • Steps for HPLC Method Valid
  • [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection] - PubMed.
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A Comparative Guide to the Synthesis of 4'-Nitro-2-phenylacetophenone Derivatives: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient production of intermediates is paramount. 4'-Nitro-2-phenylacetophenone and its derivatives are valuable precursors in the synthesis of a variety of biologically active compounds. The introduction of a nitro group into the aromatic ring, however, presents unique challenges to traditional synthetic methodologies. This guide provides an in-depth, objective comparison of conventional and microwave-assisted approaches for the synthesis of these important building blocks, supported by experimental insights and data.

The Challenge of Synthesizing Deactivated Aromatic Ketones

The classical method for synthesizing aromatic ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] However, the presence of a strongly electron-withdrawing group, such as the nitro (-NO₂) group, deactivates the aromatic ring, making it less susceptible to electrophilic attack.[2] Consequently, the Friedel-Crafts acylation of nitrobenzene is notoriously challenging, often requiring harsh reaction conditions and resulting in low yields.[3] This inherent difficulty necessitates the exploration of more efficient synthetic strategies.

Conventional Synthesis: The Tried-and-True, but Time-Consuming Approach

The conventional synthesis of this compound typically involves the Friedel-Crafts acylation of nitrobenzene with phenylacetyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][4]

Reaction Mechanism: Conventional Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly reactive acylium ion intermediate.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up Phenylacetyl_chloride Phenylacetyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Phenylacetyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex Sigma Complex (Arenium Ion) Nitrobenzene Nitrobenzene Nitrobenzene->Sigma_complex + Acylium Ion 4_Nitro_2_phenylacetophenone_complex Product-Catalyst Complex Sigma_complex->4_Nitro_2_phenylacetophenone_complex - H⁺ Final_Product This compound 4_Nitro_2_phenylacetophenone_complex->Final_Product + H₂O

Caption: Mechanism of Conventional Friedel-Crafts Acylation.

Experimental Protocol: Conventional Synthesis

Materials:

  • Nitrobenzene

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous AlCl₃ in DCM is prepared under an inert atmosphere.

  • The flask is cooled in an ice bath.

  • A solution of phenylacetyl chloride in DCM is added dropwise to the cooled suspension with constant stirring.

  • After the addition is complete, nitrobenzene is added dropwise, and the reaction mixture is allowed to stir at room temperature.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. This can often take several hours.

  • Upon completion, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis: A Rapid and Efficient Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products.[5][6] This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in a significant reduction in reaction times compared to conventional heating methods.[7]

The Rationale Behind Microwave Enhancement

Microwave heating is fundamentally different from conventional heating. In conventional heating, heat is transferred from an external source through the vessel walls to the solvent and reactants. This process is slow and can lead to uneven heating. In contrast, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[8] This rapid and uniform heating can overcome the high activation energy barriers associated with reactions on deactivated aromatic rings, leading to dramatic rate enhancements.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Nitrobenzene

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • An appropriate high-boiling point, microwave-transparent solvent (e.g., 1,2-dichloroethane)

  • Microwave synthesizer with a sealed vessel

  • Standard work-up reagents as in the conventional method

Procedure:

  • In a microwave-safe reaction vessel, nitrobenzene, phenylacetyl chloride, and anhydrous AlCl₃ are combined in a suitable solvent.

  • The vessel is sealed and placed in the microwave synthesizer.

  • The reaction mixture is irradiated at a set temperature and power for a short duration, typically in the range of minutes. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The work-up procedure is identical to that of the conventional method, involving quenching with an acidic ice mixture, extraction, washing, and purification.

Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis

The primary advantages of the microwave-assisted approach for the synthesis of this compound derivatives are a dramatic reduction in reaction time and often an improvement in yield.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours (e.g., 4-8 hours)Minutes (e.g., 5-15 minutes)
Yield Moderate to low (e.g., 30-50%)Good to excellent (e.g., 70-90%)
Energy Consumption HighLow
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times
Reproducibility Can be variableGenerally high with dedicated equipment

Note: The values presented in the table are representative and can vary depending on the specific reaction conditions and scale.

Experimental Workflow Comparison

The following diagram illustrates the significant difference in the timelines of the two synthetic approaches.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A Setup and Reagent Addition (30 min) B Reflux (4-8 hours) A->B C Work-up and Purification (1-2 hours) B->C D Setup and Reagent Addition (15 min) E Microwave Irradiation (5-15 min) D->E F Work-up and Purification (1-2 hours) E->F

Caption: Comparative workflow of conventional and microwave-assisted synthesis.

Conclusion: A Clear Advantage for Microwave-Assisted Synthesis

For the synthesis of this compound derivatives, the microwave-assisted approach offers a compelling alternative to conventional heating methods. The significant reduction in reaction time, coupled with improved yields and cleaner reaction profiles, makes it a more efficient and environmentally friendly ("greener") option. While the initial investment in microwave synthesis equipment is a consideration, the long-term benefits in terms of increased productivity, reduced energy consumption, and faster discovery cycles make it an invaluable tool for modern chemical research and drug development.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 183-187.
  • Patil, S. P., et al. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1148.
  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024 (8), 202412276.

  • Singh, V., et al. (2015). Recent advances in microwave-assisted synthesis. RSC Advances, 5(10), 7236-7265.
  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. r/chemhelp. [Link]

  • Teixeira, R., et al. (2020). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. Molecules, 25(6), 1467.
  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Organic Syntheses. o-NITROACETOPHENONE. [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2232–2235.
  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Tibhe, J., Sharma, Y., & Ramesh, A. (2015). Discontinuous two step flow synthesis of m-aminoacetophenone. Green Processing and Synthesis, 4(4), 281-287.
  • Soni, A., Rana, A., & Ghai, D. (2015). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
  • Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro-. [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. [Link]

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A Senior Application Scientist's Guide to Benchmarking 4'-Nitro-2-phenylacetophenone in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth technical comparison of 4'-Nitro-2-phenylacetophenone's performance in key synthetic transformations. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies. Our objective is to empower you with the data and understanding necessary to make informed decisions when selecting reagents for your synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound is a valuable intermediate in organic synthesis, characterized by a ketone carbonyl group, an activated methylene group, and an electron-withdrawing nitro group on the phenyl ring. This unique combination of functional groups makes it a versatile precursor for a variety of important molecular scaffolds, particularly in the synthesis of heterocyclic compounds and other biologically active molecules. The strong electron-withdrawing nature of the para-nitro group significantly influences the reactivity of both the carbonyl and the adjacent methylene protons, a key theme we will explore throughout this guide.

This guide will benchmark the performance of this compound against common alternatives in three pivotal synthetic transformations:

  • Claisen-Schmidt Condensation: A fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones.

  • α-Bromination: A key transformation to introduce a handle for further functionalization.

  • Selective Nitro Group Reduction: A critical step for accessing the corresponding amino derivatives, which are often crucial for pharmaceutical applications.

We will also briefly touch upon the Willgerodt-Kindler reaction and its applicability to this substrate.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[1] It is a widely employed method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds.[2]

The Role of the Nitro Group

In the context of the Claisen-Schmidt condensation, the para-nitro group on the acetophenone ring plays a crucial role. By withdrawing electron density, it increases the acidity of the α-protons of the acetyl group, facilitating the formation of the enolate nucleophile under basic conditions. This enhanced acidity can lead to higher reaction rates and yields compared to acetophenones bearing electron-donating or less electron-withdrawing groups.[3]

Experimental Protocol: Synthesis of a Nitro-Substituted Chalcone

This protocol outlines the synthesis of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one.

Materials:

  • 4'-Nitroacetophenone

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl, dilute)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4'-nitroacetophenone in ethanol.

  • Add 1.0 equivalent of 4-methoxybenzaldehyde to the solution.

  • In a separate beaker, prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • Cool the flask containing the ketone and aldehyde in an ice bath.

  • Slowly add the sodium hydroxide solution to the cooled mixture with constant stirring.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Dissolve 4'-Nitroacetophenone & 4-Methoxybenzaldehyde in Ethanol] --> B{Cool in Ice Bath}; C[Prepare NaOH solution in Ethanol/Water] --> B; B --> D[Slowly add NaOH solution]; D --> E{Stir at Room Temperature}; E --> F[Monitor by TLC]; F --> G{Pour into Ice/HCl}; G --> H[Filter Precipitate]; H --> I[Wash with Water & Dry]; I --> J[Recrystallize]; }

Caption: Workflow for Claisen-Schmidt Condensation.

Performance Comparison

The following table compares the reported yields for the Claisen-Schmidt condensation using different substituted acetophenones. While direct side-by-side comparisons under identical conditions are limited in the literature, the data suggests a trend in reactivity.

Acetophenone DerivativeAldehydeCatalyst/SolventYield (%)Reference
4'-Nitroacetophenone VanillinNaOH/H₂OHigh[4]
4'-Nitroacetophenone Various BenzaldehydesNaOH/EthanolGood to High[3]
4'-AminoacetophenoneBenzaldehyde DerivativesNaOH25.65 - 69.85[5]
4'-HydroxyacetophenoneBenzaldehyde DerivativesKOHup to 97[2]
AcetophenoneBenzaldehydeNaOH/Ethanol75-90[6]
4'-MethylacetophenoneBenzaldehydeNot Specified50-74[6]
4'-Chloroacetophenone2-NitrobenzaldehydeMethanolic NaOHGood[7]

Analysis:

The data indicates that acetophenones with electron-withdrawing groups, such as the nitro group, generally provide high yields in the Claisen-Schmidt condensation.[3] This is attributed to the increased acidity of the α-protons, which facilitates the formation of the enolate intermediate. While acetophenones with electron-donating groups like hydroxyl can also give high yields, the reaction conditions may need to be optimized.[2] The lower yields observed for 4'-aminoacetophenone in some cases might be due to side reactions or differing reaction conditions.[5]

α-Bromination: Introducing a Synthetic Handle

The α-bromination of ketones is a fundamental transformation that installs a versatile synthetic handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecules. The reaction typically proceeds via an enol or enolate intermediate.

Influence of the Nitro Group on Reactivity

Under acidic conditions, the rate-determining step of α-bromination is the formation of the enol.[8] The electron-withdrawing nitro group on the phenyl ring of 4'-nitroacetophenone is expected to facilitate enol formation by increasing the acidity of the α-protons, potentially leading to a faster reaction rate compared to unsubstituted acetophenone.

Experimental Protocol: α-Bromination of 4'-Chloroacetophenone

The following protocol for the α-bromination of 4'-chloroacetophenone using pyridine hydrobromide perbromide provides a good benchmark for comparison.[5][9]

Materials:

  • 4'-Chloroacetophenone

  • Pyridine hydrobromide perbromide

  • Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a condenser, combine 4'-chloroacetophenone (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.), and acetic acid.

  • Heat the reaction mixture with stirring at 90 °C for 3 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product if necessary.[5]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Combine 4'-Chloroacetophenone, Pyridine Hydrobromide Perbromide & Acetic Acid] --> B{Heat at 90°C for 3h}; B --> C[Monitor by TLC]; C --> D{Cool and Pour into Ice Water}; D --> E[Filter and Wash Solid]; E --> F[Dry and Recrystallize]; }

Caption: Workflow for α-Bromination.

Performance Comparison

The following table provides a comparison of yields for the α-bromination of various substituted acetophenones.

Acetophenone DerivativeBrominating AgentSolventYield (%)Reference
4'-Nitroacetophenone NaBr/K₂S₂O₈Ethyl AcetateGood[10]
4'-Nitroacetophenone NaBrO₃/NaHSO₃Benzene/Water91[11]
4'-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid85[5]
4'-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid90[9]
AcetophenoneBromine/AlCl₃EtherGood[12]
4'-BromoacetophenonePyridine hydrobromide perbromideAcetic Acid82[9]

Analysis:

The data suggests that acetophenones with electron-withdrawing groups, including nitro, chloro, bromo, and trifluoromethyl, undergo α-bromination in high yields.[5][9][10][11] The use of pyridine hydrobromide perbromide appears to be a safe and efficient alternative to liquid bromine.[5] The high yield obtained for 4'-nitroacetophenone using NaBr/K₂S₂O₈ and NaBrO₃/NaHSO₃ highlights its suitability for this transformation.[10][11]

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. A key challenge when working with molecules like 4'-nitroacetophenone is the chemoselective reduction of the nitro group in the presence of the carbonyl group.

Strategies for Chemoselective Reduction

Several methods have been developed to achieve the selective reduction of a nitro group while leaving a ketone intact. These often involve the use of specific metal catalysts or reagents under controlled conditions.

Experimental Protocol: Selective Reduction using Tin and HCl

This classic method is known for its high chemoselectivity for the reduction of aromatic nitro groups.[13]

Materials:

  • 4'-Nitroacetophenone

  • Tin (Sn), granular or foil

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonia or Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place tin metal, 4'-nitroacetophenone, water, and concentrated HCl.

  • Heat the mixture at reflux for approximately 1.5 hours.[13]

  • Cool the reaction mixture to room temperature.

  • If unreacted tin remains, filter the mixture.

  • Carefully basify the filtrate with ammonia or NaOH solution until a precipitate forms and the pH is basic.

  • Collect the precipitated 4'-aminoacetophenone by vacuum filtration and wash with water.

  • Recrystallize the product from water.[13]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Combine 4'-Nitroacetophenone, Sn, H₂O & HCl] --> B{Reflux for 1.5h}; B --> C[Cool and Filter]; C --> D{Basify with NH₃ or NaOH}; D --> E[Filter Precipitate]; E --> F[Wash with Water & Recrystallize]; }

Caption: Workflow for Selective Nitro Reduction.

Performance Comparison of Reduction Methods

The choice of reducing agent is critical for achieving chemoselectivity.

SubstrateReducing SystemProductSelectivity/YieldReference
4'-Nitroacetophenone Sn/HCl4'-AminoacetophenoneHigh chemoselectivity[13][14]
4'-Nitroacetophenone NaBH₄1-(4-Nitrophenyl)ethanolHigh chemoselectivity for carbonyl[13][14]
4'-Nitroacetophenone H₂, Ru/TiO₂(anatase)4'-Aminoacetophenone99.9% selectivity[15][16][17]
4'-Nitroacetophenone Iron/HCl4'-AminoacetophenoneHigh chemoselectivity[18]
Substituted Nitroarenes H₂, Pd/CCorresponding AnilinesGenerally good, can affect other groups[18]
Substituted Nitroarenes Catalytic Transfer Hydrogenation (Formic Acid, Pd/ZrP)Corresponding AnilinesHigh chemoselectivity[3]

Analysis:

The data clearly demonstrates that the selective reduction of either the nitro or the carbonyl group in 4'-nitroacetophenone can be achieved by choosing the appropriate reducing agent.

  • For Nitro Group Reduction: Sn/HCl, Fe/HCl, and catalytic hydrogenation with specific catalysts like Ru/TiO₂ are highly effective and chemoselective.[13][15][16][18] Catalytic transfer hydrogenation also offers a green and efficient alternative.[3]

  • For Carbonyl Group Reduction: Sodium borohydride (NaBH₄) is the reagent of choice for selectively reducing the ketone to an alcohol without affecting the nitro group.[13][14]

Willgerodt-Kindler Reaction: A Note on Applicability

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids.[19] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[1]

While this reaction is broadly applicable, its success with substrates bearing strongly electron-withdrawing groups like a nitro group can be limited. The reaction mechanism is complex and not fully elucidated, but it is believed to involve nucleophilic attack of an enamine intermediate on sulfur.[19] The strong deactivating effect of the nitro group on the aromatic ring may disfavor the necessary electronic rearrangements for the reaction to proceed efficiently. Indeed, some studies have reported that p-nitroacetophenone did not yield the desired product under typical Willgerodt-Kindler conditions.

Therefore, for the transformation of the acetyl group of this compound to a carboxamide or carboxylic acid derivative, alternative synthetic routes may be more reliable.

Conclusion

This guide has benchmarked the performance of this compound in three key synthetic transformations. The presence of the electron-withdrawing nitro group significantly enhances its reactivity in Claisen-Schmidt condensations and α-bromination reactions, often leading to high yields. Furthermore, the selective reduction of either the nitro or the carbonyl group can be achieved with high chemoselectivity by judicious choice of reagents. While its application in the Willgerodt-Kindler reaction may be limited, this compound remains a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The experimental protocols and comparative data presented herein are intended to serve as a practical resource for chemists in both academic and industrial research.

References

  • Willgerodt-Kindler Reaction. SynArchive. Available at: [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. National Institutes of Health. Available at: [Link]

  • Transfer hydrogenation of various substituted nitro aromatic compounds over Pd/ZrP and FA a. ResearchGate. Available at: [Link]

  • Willgerodt rearrangement. Wikipedia. Available at: [Link]

  • Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. ResearchGate. Available at: [Link]

  • Chemoselective reductions of 4-nitroacetophenone. Chemistry Online. Available at: [Link]

  • Differences in Selective Reduction Mechanism of 4-Nitroacetophenone Catalysed by Rutile and Anatase Supported Ruthenium Catalysts. ResearchGate. Available at: [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. RSC Publishing. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health. Available at: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available at: [Link]

  • Hydrogenation of Nitro-Substituted Acetophenones. ResearchGate. Available at: [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Available at: [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Available at: [Link]

  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. ResearchGate. Available at: [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. National Institutes of Health. Available at: [Link]

  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. Available at: [Link]

  • Willgerodt‐Kindler Reac1on. MSU chemistry. Available at: [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Influence of Nitro Group on Synthesis. JOCPR. Available at: [Link]

  • Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts. Semantic Scholar. Available at: [Link]

  • Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts. RSC Publishing. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Solvent-Free Synthesis of Chalcones. ResearchGate. Available at: [Link]

  • Process for synthesizing alpha-bromoacetophenone compound. Google Patents.
  • Claisen-Schmidt condensation of acetophenone with benzaldehyde. ResearchGate. Available at: [Link]

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Available at: [Link]

  • Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. ResearchGate. Available at: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

  • Acetophenone, 3-bromo. Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME CHALCONE DERIVATIVES AND THEIR COPPERCOMPLEXES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • phenacyl bromide. Organic Syntheses Procedure. Available at: [Link]

  • The reaction route of α-bromination of acetophenone derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Chalcones Substituted with Nitro and Hydroxyl Group in Alkaline Medium. Universitas Gadjah Mada. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Nitro-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4'-Nitro-2-phenylacetophenone, grounded in established safety principles and regulatory frameworks. Our approach is not merely procedural; it is designed to build a deep-rooted culture of safety and responsibility within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the substance's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structural components: a nitroaromatic group and a ketone functional group.

The parent compound, 4'-Nitroacetophenone, is classified as hazardous.[1][2] It is known to be harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[2][3] Nitro compounds as a class can be reactive and are often sensitive to shock, heat, or friction, presenting potential explosion hazards.[4][5] Therefore, this compound must be treated as a hazardous substance requiring meticulous handling and disposal.

Table 1: Hazard Profile of the Parent Compound, 4'-Nitroacetophenone

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed. Animal studies suggest ingestion may cause serious health damage or be fatal.[2][3]
Eye Irritation Causes serious eye irritation.[1][3]
Skin Irritation Causes skin irritation.[3][6]
Respiratory Irritation May cause respiratory system irritation.[2]
Reactivity As a nitrated ketone, it can be reactive with many acids and bases and is incompatible with strong oxidizing agents.[6][7]

This initial assessment mandates that all waste containing this compound be managed as regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the proper selection and use of PPE is non-negotiable. This is a core requirement of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[11][12][13]

  • Hand Protection : Wear chemical-resistant gloves. Butyl or Viton gloves are recommended for handling aromatic nitro compounds. Neoprene may also be suitable. Double-gloving provides an additional layer of protection.[14]

  • Eye and Face Protection : At a minimum, wear safety glasses with side shields.[4] However, due to the risk of splashes and the compound's irritant nature, chemical splash goggles are required. When handling larger quantities or preparing waste for disposal, a full-face shield worn over goggles is essential.[4]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of this compound, including weighing and transferring to a waste container, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is a multi-stage process that must be followed precisely to ensure safety and compliance. This workflow is designed to align with the EPA's "cradle-to-grave" management system for hazardous materials.

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation Phase cluster_accumulate Waste Accumulation Phase cluster_storage Interim Storage Phase cluster_disposal Final Disposal Phase A Step 1: Don PPE (Gloves, Goggles, Face Shield, Lab Coat) B Step 2: Work in Fume Hood A->B Safety First C Step 3: Characterize Waste (Solid vs. Liquid) B->C D Step 4: Select Compatible Container (HDPE or Glass) C->D Container Choice E Step 5: Label Container 'Hazardous Waste', Chemical Name, Hazards D->E Compliance Check F Step 6: Transfer Waste to Container (Keep Closed) E->F G Step 7: Store in Satellite Accumulation Area (SAA) F->G Secure Storage H Step 8: Segregate from Incompatibles (Acids, Bases, Oxidizers) G->H I Step 9: Request Waste Pickup (Contact EHS Office) H->I Initiate Disposal J Step 10: Document Waste (Maintain Logbook/Inventory) I->J K Step 11: Licensed Vendor Disposal (Incineration or other approved method) J->K Cradle-to-Grave

Sources

Mastering the Safe Handling of 4'-Nitro-2-phenylacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to innovation. 4'-Nitro-2-phenylacetophenone, a compound of interest in various synthetic pathways, requires meticulous handling due to its potential reactivity and hazardous properties. This guide provides a comprehensive framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following protocols are grounded in established safety principles and data extrapolated from closely related compounds, namely 4'-Nitroacetophenone and 2-Phenylacetophenone, due to the limited availability of specific safety data for the target compound.

Hazard Assessment: An Evidence-Based Approach

Therefore, it is prudent to treat this compound as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[2][4] It should also be considered a potential irritant to the eyes, skin, and respiratory system.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling potentially hazardous chemicals. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[4][6]Nitrile or neoprene gloves (double-gloving recommended).[7]Fully buttoned laboratory coat.[8]NIOSH-approved N95 or P1 respirator if not handled in a certified chemical fume hood.[4]
Solution Preparation and Transfers Chemical splash goggles.[8]Chemical-resistant gloves (consult manufacturer's compatibility chart).[6]Chemical-resistant apron over a laboratory coat.[8]Work within a certified chemical fume hood is mandatory.[2]
Running Reactions and Work-up Chemical splash goggles and a face shield when handling larger quantities or splash-prone procedures.[7]Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.[8]Work within a certified chemical fume hood is mandatory.[2]
Spill Cleanup Chemical splash goggles and a face shield.[7]Heavy-duty chemical-resistant gloves.Disposable chemical-resistant suit or coveralls.[2]A full face-piece respirator with appropriate cartridges may be necessary for large spills or in poorly ventilated areas.[7]

This tiered approach to PPE ensures that the level of protection is commensurate with the risk of exposure for each specific task.[7]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational procedures is critical to minimizing the risk of accidents and ensuring reproducible experimental outcomes.

1. Pre-Operational Checklist:

  • Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are readily accessible and in good working order.[9]

  • Review SDS of Related Compounds: Familiarize yourself with the SDS for 4'-Nitroacetophenone and 2-Phenylacetophenone.[2][10]

  • Assemble PPE: Don the appropriate PPE as outlined in the table above before handling the chemical.[8]

2. Handling and Storage:

  • Ventilation: All manipulations of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust.[2]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][9][11] The container should be tightly sealed and clearly labeled.[4][10]

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.[12]

3. Spill Management Workflow:

In the event of a spill, a calm and methodical response is essential. The following workflow, visualized in the diagram below, outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure spill_occurs Spill Occurs alert_personnel Alert Personnel in the Immediate Area spill_occurs->alert_personnel evacuate Evacuate the Area if Necessary alert_personnel->evacuate assess_spill Assess the Spill Size and Risk evacuate->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe If Spill is Manageable contact_ehs Contact Environmental Health & Safety (EHS) assess_spill->contact_ehs If Spill is Large or Unmanageable contain_spill Contain the Spill with Absorbent Material don_ppe->contain_spill collect_waste Carefully Collect Contaminated Material into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate the Spill Area collect_waste->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report_incident Report the Incident According to Institutional Policy dispose->report_incident Post-Cleanup

Caption: Workflow for handling a chemical spill.

4. Disposal Plan:

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Disposal Route: The collected hazardous waste must be disposed of through an approved waste disposal facility.[1][11] Do not dispose of this chemical in the regular trash or pour it down the drain.[4]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[4]

By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Santa Cruz Biotechnology. 4'-Nitroacetophenone.
  • material safety d
  • This compound | 3769-84-4 - ChemicalBook.
  • SAFETY D
  • 4 - SAFETY D
  • SAFETY D
  • • SAFETY D
  • Safety D
  • 4-NITROACETOPHENONE FOR SYNTHESIS MSDS CAS No - Loba Chemie.
  • Proper Disposal of 4'-Nitroacetophenone Semicarbazone: A Step-by-Step Guide - Benchchem.
  • SAFETY D
  • 4 - SAFETY D
  • Personal protective equipment in your pharmacy.
  • SAFETY D
  • Proper Dress and PPE / Lab Safety Video Part 1 - YouTube.
  • Safe Disposal of Acetophenone 2,4-Dinitrophenylhydrazone: A Procedural Guide - Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.